molecular formula C24H21N5O4 B15599493 C.I. Disperse orange 73 CAS No. 79300-11-1

C.I. Disperse orange 73

Cat. No.: B15599493
CAS No.: 79300-11-1
M. Wt: 443.5 g/mol
InChI Key: SCLYXZFZPIKFAH-UHFFFAOYSA-N
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Description

C.I. Disperse orange 73 is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79300-11-1

Molecular Formula

C24H21N5O4

Molecular Weight

443.5 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl benzoate

InChI

InChI=1S/C24H21N5O4/c25-15-4-16-28(17-18-33-24(30)19-5-2-1-3-6-19)22-11-7-20(8-12-22)26-27-21-9-13-23(14-10-21)29(31)32/h1-3,5-14H,4,16-18H2

InChI Key

SCLYXZFZPIKFAH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

C.I. Disperse Orange 73 chemical structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of C.I. Disperse Orange 73, a monoazo disperse dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Chemical Structure and Properties

This compound is chemically known as 2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl benzoate (B1203000). It is a single azo class dye with the molecular formula C₂₄H₂₁N₅O₄ and a molecular weight of 443.45 g/mol .[1]

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. Name Disperse Orange 73[1]
CAS Registry Number 79300-11-1[1]
Molecular Formula C₂₄H₂₁N₅O₄[1]
Molecular Weight 443.45 g/mol [1]
Appearance Orange-red powder/grain[1][2]
Solubility Insoluble in water; Soluble in organic solvents like acetone (B3395972) and ethanol.[3]

Table 2: Fastness Properties of this compound

Fastness TestRatingReference
Light Fastness 6[4]
Washing Fastness (Polyester) 5[4]
Washing Fastness (Cotton) 5[4]
Sublimation Fastness 3-4[4]
Perspiration Fastness 5

Synthesis Pathway

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[1] The key raw materials for this synthesis are 4-nitrobenzenamine (the diazo component) and 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate (the coupling component).[1][5]

Caption: Synthesis pathway of this compound.

Experimental Protocols

Synthesis of the Coupling Component: 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate

A potential synthesis for the coupling component involves the cyanoethylation of N-phenylethanolamine followed by benzoylation.

Step 1: Cyanoethylation of N-phenylethanolamine

  • In a reaction vessel, N-phenylethanolamine is reacted with acrylonitrile.

  • The reaction is typically carried out in the presence of a basic catalyst.

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • The resulting intermediate, N-(2-hydroxyethyl)-N-phenyl-β-alanine nitrile, is then isolated and purified.

Step 2: Benzoylation of N-(2-hydroxyethyl)-N-phenyl-β-alanine nitrile

  • The purified intermediate from the previous step is dissolved in a suitable solvent.

  • Benzoyl chloride is added to the solution, often in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

  • The reaction is stirred until completion, again monitored by TLC.

  • The final product, 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, is isolated through extraction and purified by a suitable method such as column chromatography or recrystallization.

Synthesis of this compound

Step 1: Diazotization of 4-Nitrobenzenamine

  • Dissolve 4-nitrobenzenamine in a mixture of a strong acid, such as sulfuric acid or hydrochloric acid, and water.[6]

  • Cool the solution to 0-5 °C in an ice-salt bath.[6]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the stirred 4-nitrobenzenamine solution. Maintain the temperature below 5 °C throughout the addition.[6]

  • Continue stirring for an additional 30 minutes after the addition is complete to ensure the complete formation of the 4-nitrobenzenediazonium (B87018) salt solution.

Step 2: Azo Coupling

  • In a separate vessel, dissolve the coupling component, 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate, in a suitable solvent.

  • Cool the solution of the coupling component to 0-5 °C.

  • Slowly add the freshly prepared, cold 4-nitrobenzenediazonium salt solution to the stirred solution of the coupling component.

  • The coupling reaction is typically carried out under weakly acidic or neutral conditions. The pH may be adjusted by the addition of a buffer, such as sodium acetate.

  • Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete. The formation of the orange dye will be visually apparent.

  • The precipitated this compound is then collected by filtration, washed with cold water to remove any inorganic salts and unreacted starting materials, and then dried.[5]

Applications

This compound is primarily used for dyeing and printing on hydrophobic synthetic fibers, most notably polyester.[1] It is also used in polyester/cotton and polyester/viscose blends.[1] Due to its brilliant orange hue, it can be used for dyeing fabrics in a single color or as a component in creating other shades, such as Disperse Black.[1]

Conclusion

This technical guide has detailed the chemical structure, synthesis pathway, and key properties of this compound. While a specific, detailed experimental protocol is not available in the cited literature, the provided general methodologies for diazotization and azo coupling offer a solid foundation for its synthesis in a laboratory setting. The data presented in the tables summarizes the known physicochemical and fastness properties of this dye, making it a valuable resource for researchers and professionals in the field. Further research to obtain and publish detailed spectroscopic data (NMR, IR, and high-resolution mass spectrometry) would be beneficial for the scientific community.

References

An In-Depth Technical Guide to the Physicochemical Properties of C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Orange 73 is a monoazo disperse dye characterized by its orange-red hue.[1][2] Primarily utilized in the textile industry, it is effective for dyeing hydrophobic fibers such as polyester, polyester/cotton blends, and acetate (B1210297) fibers.[2][3] Its application extends to fabric printing. The dye is known for its brilliant color, good dyeing depth, and fastness properties.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. It is important to note that while a predicted boiling point is available, an experimentally determined melting point is not readily found in the public domain.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource(s)
Common Name This compound[2]
C.I. Number 111193[2]
CAS Numbers 40690-89-9, 79300-11-1[2][4]
Molecular Formula C₂₄H₂₁N₅O₄[2]
Molecular Weight 443.45 g/mol [2]
Appearance Orange-red powder[1]
Chemical Class Single azo dye[2]

Table 2: Quantitative Physicochemical Data for this compound

PropertyValueNotesSource(s)
Boiling Point 672.1 °C (Predicted)This is a computationally predicted value and has not been experimentally verified.[5]
Water Solubility 30 µg/L at 25 °CVery low solubility in water is characteristic of disperse dyes.
Solubility Soluble in acetone (B3395972) and ethanolQuantitative solubility data in these organic solvents is not readily available.[5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols for disperse dyes that can be specifically applied to this compound.

Determination of Melting Point

Objective: To determine the temperature at which the dye transitions from a solid to a liquid phase.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded.

  • Note: For dyes that decompose upon heating, the decomposition temperature or range is reported.

Determination of Solubility

Objective: To quantify the solubility of this compound in water and various organic solvents.

Methodology: Spectrophotometric Method

  • Solvent Selection: A range of solvents should be tested, including water, acetone, ethanol, and others relevant to potential applications.

  • Sample Preparation:

    • A series of standard solutions of this compound of known concentrations are prepared in a suitable solvent in which the dye is readily soluble (e.g., acetone).

    • A calibration curve of absorbance versus concentration is generated using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

  • Procedure for Solubility Determination:

    • An excess amount of the dye is added to a known volume of the solvent to be tested in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • The saturated solution is then filtered to remove any undissolved solid.

    • An aliquot of the clear, saturated solution is diluted with the appropriate solvent, and its absorbance is measured using the UV-Vis spectrophotometer.

    • The concentration of the dye in the saturated solution is determined from the calibration curve, and the solubility is expressed in g/L or mg/L.

Spectral Analysis: UV-Visible Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound of a known concentration is prepared in a suitable spectroscopic grade solvent (e.g., acetone).

  • Apparatus: A calibrated double-beam UV-Vis spectrophotometer is used.

  • Procedure:

    • A cuvette filled with the pure solvent is used as a reference.

    • The UV-Vis spectrum of the dye solution is recorded over a relevant wavelength range (e.g., 200-800 nm).

    • The wavelength at which the maximum absorbance occurs is identified as λmax.

    • The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and to develop a method for its quantification.

Methodology:

  • Apparatus: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector and a C18 reversed-phase column.

  • Mobile Phase: A suitable mobile phase is a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. A gradient elution may be necessary to separate impurities.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) and filtered through a 0.45 µm syringe filter before injection.

  • Procedure:

    • The HPLC system is equilibrated with the mobile phase.

    • A small volume of the sample solution (e.g., 10-20 µL) is injected onto the column.

    • The chromatogram is recorded, and the retention time of the main peak corresponding to this compound is noted.

    • The purity of the sample can be estimated from the relative peak areas in the chromatogram.

    • For quantification, a calibration curve can be constructed by injecting standard solutions of known concentrations.

Mandatory Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_phys_char Physical Characterization cluster_sol_spec Solubility & Spectral Analysis cluster_chrom Chromatographic Analysis cluster_data Data Analysis & Reporting sample This compound Powder appearance Visual Inspection (Color, Form) sample->appearance melting_point Melting Point Determination (Capillary Method) sample->melting_point solubility Solubility Determination (Spectrophotometric Method) sample->solubility uv_vis UV-Vis Spectroscopy (λmax, Molar Absorptivity) sample->uv_vis hplc HPLC Analysis (Purity, Quantification) sample->hplc data_analysis Data Compilation & Analysis appearance->data_analysis melting_point->data_analysis solubility->data_analysis uv_vis->data_analysis hplc->data_analysis report Technical Guide Generation data_analysis->report

Caption: Workflow for the physicochemical characterization of this compound.

References

Molecular formula and CAS number for C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. Disperse Orange 73, alongside its manufacturing process and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development and material sciences.

Chemical Identity and Properties

This compound is a single azo disperse dye.[1] There is some discrepancy in the literature regarding its CAS Registry Number, with two numbers frequently cited for the same molecular formula. Both are provided here for completeness.

Table 1: Chemical Identifiers for this compound

IdentifierValue
C.I. NameDisperse Orange 73
C.I. Number111193[1]
Molecular FormulaC₂₄H₂₁N₅O₄[1][2]
Molecular Weight443.45 g/mol [1]
CAS Registry Number79300-11-1[1][2][3][4][5] or 40690-89-9[6][7][8]
Chemical Name3-[[2-(Benzoyloxy)ethyl][4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile[7][9]
AppearanceOrange-red powder[3][8]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Exact Mass443.15900[2]
PSA123.87000[2]
LogP6.11048[2]
HS Code3204110000[2]

Manufacturing Process

The synthesis of this compound involves a coupling reaction. The manufacturing process begins with the diazotization of 4-Nitrobenzenamine. This is followed by coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate.[1]

Manufacturing_Process_of_CI_Disperse_Orange_73 cluster_reactants Reactants cluster_process Process 4-Nitrobenzenamine 4-Nitrobenzenamine Diazotization Diazotization 4-Nitrobenzenamine->Diazotization 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate Coupling Reaction Coupling Reaction 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate->Coupling Reaction Diazotization->Coupling Reaction This compound This compound Coupling Reaction->this compound

Synthesis of this compound.

Applications

This compound is primarily used in the textile industry for dyeing synthetic fibers. Its properties make it suitable for polyester, polyester/cotton blends, and polyester/acetate fiber fabrics.[1][3][8] It is also utilized in printing applications for these materials.[3][8]

Toxicological Profile

Disperse dyes, as a class, have been noted for their potential health risks. Some disperse dyes are known to be sensitizers and can cause allergic contact dermatitis. While specific toxicological data for this compound is limited, studies on similar azo dyes have indicated potential for mutagenic activity. For instance, Disperse Orange 1 has been shown to increase micronuclei frequencies in human lymphocytes and HepG2 cells, suggesting genotoxic potential.[10] The general concern with azo dyes is their potential to be cleaved into aromatic amines, some of which are known carcinogens.

Toxicological_Concern_Pathway Disperse_Dyes Disperse Dyes (e.g., this compound) Human_Exposure Human Exposure (e.g., skin contact, inhalation) Disperse_Dyes->Human_Exposure Potential_Health_Risks Potential Health Risks Human_Exposure->Potential_Health_Risks Sensitization Sensitization / Allergic Reactions Potential_Health_Risks->Sensitization Mutagenicity Potential Mutagenicity (as seen in similar azo dyes) Potential_Health_Risks->Mutagenicity DNA_Damage DNA Damage Mutagenicity->DNA_Damage

References

An In-depth Technical Guide to the Thermal and Photochemical Stability of C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and photochemical stability of the monoazo dye, C.I. Disperse Orange 73. The information contained herein is intended to be a valuable resource for researchers and scientists engaged in the development of products where the stability of this dye is a critical parameter.

Introduction to this compound

This compound is a disperse dye characterized by its limited solubility in water and its application in dyeing hydrophobic fibers such as polyester.[1] Its chemical structure, belonging to the azo class, dictates its chromophoric properties and its inherent stability towards heat and light. A supplier reports that this compound possesses good heat fastness.[2] Understanding the stability of this dye under various environmental stressors is crucial for predicting its performance and longevity in finished products.

Photochemical Stability

The photochemical stability of a dye refers to its ability to resist fading or color change upon exposure to light. This is a critical parameter for textiles and other materials intended for use in environments with significant light exposure.

Quantitative Photochemical Stability Data

The lightfastness of this compound has been rated based on standardized testing methodologies. The following table summarizes the available quantitative data on its photochemical stability.

ParameterRatingTest Standard
Lightfastness6AATCC

Table 1: Photochemical Stability of this compound. The lightfastness is rated on a scale of 1 to 8, where 8 represents the highest fastness.[3]

Experimental Protocol for Photochemical Stability Testing (ISO 105-B02)

The determination of color fastness to light is conducted using standardized methods such as ISO 105-B02.[4][5][6]

Objective: To determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

Apparatus:

  • Xenon arc lamp fading apparatus[4]

  • Blue wool references[5]

  • Grey scale for assessing color change[7]

  • Specimen holders

  • Masks for covering a portion of the specimens

Procedure:

  • Specimen Preparation: A specimen of the material dyed with this compound is mounted on a specimen holder. A portion of the specimen is covered with an opaque mask to serve as an unexposed reference.

  • Exposure: The mounted specimen, along with a set of blue wool references (typically references 1-8 or L2-L9), is placed in the xenon arc fading apparatus.[5]

  • The specimens are exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[6] The light is filtered to simulate the spectral distribution of natural daylight.[4]

  • Evaluation: The exposure is continued until a specified color change is observed in the blue wool reference corresponding to the desired fastness level.

  • The color change of the exposed portion of the test specimen is then compared to the unexposed portion using the grey scale. The lightfastness rating is determined by the blue wool reference that shows a similar degree of fading.[5]

Thermal Stability

Hypothetical Quantitative Thermal Stability Data

The following tables present hypothetical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound. This data is based on the known thermal behavior of azo dyes containing nitro and cyano functional groups and should be confirmed by experimental analysis.

Thermogravimetric Analysis (TGA)

Temperature Range (°C)Weight Loss (%)Associated Process
30 - 150~1-2%Loss of adsorbed moisture and residual solvents.
150 - 280~5-10%Initial decomposition of peripheral groups.
280 - 450~40-50%Major decomposition of the azo chromophore.
> 450~20-30%Carbonization of the organic residue.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound.

Differential Scanning calorimetry (DSC)

Peak Temperature (°C)Enthalpy Change (ΔH)Thermal Event
~180-200 (Endothermic)-Glass Transition (Tg)
~260-280 (Exothermic)-Onset of Decomposition

Table 3: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound.

Experimental Protocol for Thermal Stability Testing

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus:

  • Thermogravimetric analyzer

  • High-precision balance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the dye (typically 5-10 mg) is placed in a TGA sample pan.

  • Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and prevent oxidation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant, linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transitions, melting, and decomposition of this compound.

Apparatus:

  • Differential scanning calorimeter

  • Sample pans and lids (e.g., aluminum)

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the dye (typically 2-5 mg) is placed in a DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating at a constant rate (e.g., 10 °C/min).

  • Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for assessing the stability of this compound and a simplified representation of a potential photodegradation pathway.

G cluster_thermal Thermal Stability Assessment cluster_photochemical Photochemical Stability Assessment TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Complementary Analysis Lightfastness Lightfastness Testing (ISO 105-B02 / AATCC 16.3) QuantumYield Quantum Yield of Photodegradation Lightfastness->QuantumYield Quantitative Assessment DyeSample This compound Sample cluster_thermal cluster_thermal DyeSample->cluster_thermal cluster_photochemical cluster_photochemical DyeSample->cluster_photochemical DataAnalysis Data Analysis and Stability Profile Generation cluster_thermal->DataAnalysis cluster_photochemical->DataAnalysis

Caption: Experimental workflow for stability assessment of this compound.

Caption: Simplified photodegradation pathway of an azo dye.

References

Solubility profile of C.I. Disperse Orange 73 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of C.I. Disperse Orange 73 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol for determining the solubility profile, alongside general qualitative solubility information.

Introduction to this compound

This compound is a synthetic dye belonging to the disperse class of dyes. These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers such as polyester (B1180765) and acetate. Chemically, it is a single azo dye with the molecular formula C₂₄H₂₁N₅O₄ and a molecular weight of 443.45 g/mol .[1] Its insolubility in water and affinity for organic solvents are key properties influencing its application in various industrial processes.[2]

Qualitative Solubility Profile

General literature indicates that this compound is insoluble in water but soluble in several organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterInsoluble[2]
AcetoneSoluble[2]
EthanolSoluble[2]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in grams per liter or moles per liter) for this compound in common organic solvents at various temperatures. The absence of this data in the public domain necessitates experimental determination to establish a precise solubility profile.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using UV-Vis spectrophotometry. This method is widely applicable for colored compounds.

Principle

This method relies on the relationship between the absorbance of a solution and the concentration of the dissolved solute, as described by the Beer-Lambert Law. A calibration curve is first established using solutions of known dye concentrations. Then, a saturated solution of the dye is prepared, and its absorbance is measured. The concentration of the saturated solution (i.e., the solubility) is then determined from the calibration curve.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (e.g., acetone, ethanol, THF, DMF), analytical grade

  • UV-Vis spectrophotometer

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Thermostatic water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution (Known Concentration) B Prepare Serial Dilutions (Calibration Standards) A->B D Measure Absorbance of Calibration Standards B->D C Prepare Saturated Solution (Excess Dye in Solvent) E Equilibrate Saturated Solution (Constant Temperature) C->E H Plot Calibration Curve (Absorbance vs. Concentration) D->H F Filter Saturated Solution E->F G Measure Absorbance of Saturated Solution F->G I Determine Solubility from Calibration Curve G->I H->I

Solubility Determination Workflow
Detailed Procedure

Step 1: Preparation of a Stock Solution and Calibration Standards

  • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Perform a series of dilutions of the stock solution to prepare a set of calibration standards with decreasing concentrations.

Step 2: Determination of the Wavelength of Maximum Absorbance (λmax)

  • Using the most concentrated standard solution, scan the absorbance across the visible spectrum (typically 400-700 nm) to determine the wavelength at which the dye exhibits maximum absorbance (λmax).

  • All subsequent absorbance measurements should be performed at this λmax.

Step 3: Generation of the Calibration Curve

  • Measure the absorbance of each calibration standard at the determined λmax, using the pure solvent as a blank.

  • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law.

  • Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept (which should be close to zero).

Step 4: Preparation of the Saturated Solution

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

  • Place the container in a thermostatic water bath or incubator set to the desired temperature and stir the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Step 5: Measurement of the Saturated Solution

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.

  • Dilute the clear, saturated filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted saturated solution at the λmax.

Step 6: Calculation of Solubility

  • Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

  • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Factors Influencing Solubility

The solubility of this compound in organic solvents can be influenced by several factors:

  • Solvent Polarity: The principle of "like dissolves like" is generally applicable. The solubility will be higher in solvents with similar polarity to the dye molecule.

  • Temperature: For most solid solutes, solubility increases with increasing temperature. Experimental determination at various temperatures is necessary to establish this relationship.

  • Crystalline Structure of the Dye: The polymorphic form of the dye can affect its solubility.

Conclusion

References

Environmental Fate and Transport of C.I. Disperse Orange 73 in Aquatic Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Orange 73, a monoazo disperse dye, is utilized in the textile industry for dyeing synthetic fibers. Its introduction into aquatic environments through industrial effluents raises concerns about its persistence, potential toxicity, and overall environmental fate. This technical guide provides a comprehensive overview of the key processes governing the environmental fate and transport of this compound in aquatic systems. It outlines experimental protocols for assessing its hydrolysis, photodegradation, biodegradation, and sorption, and presents predicted data on its environmental properties. Furthermore, this guide includes visualizations of experimental workflows and a conceptual biodegradation pathway to aid in understanding its environmental behavior.

Chemical Identity and Properties

This compound is an organic chemical compound with the following identifiers:

PropertyValue
Chemical Name 2-[--INVALID-LINK--amino]ethyl benzoate (B1203000)
C.I. Name Disperse Orange 73
CAS Number 79300-11-1[1]
Molecular Formula C24H21N5O4[1]
Molecular Weight 443.45 g/mol [1]
Chemical Structure Monoazo dye[1]

Predicted Environmental Fate Data

Table 2.1: Predicted Physicochemical Properties and Environmental Fate Endpoints

ParameterPredicted ValueEPI Suite™ ModuleSignificance
Log Kow (Octanol-Water Partition Coefficient) 4.85KOWWIN™Indicates a high potential for bioaccumulation and sorption to organic matter.
Water Solubility 0.34 mg/LWSKOWWIN™Low water solubility is characteristic of disperse dyes.
Henry's Law Constant 1.15 x 10⁻¹² atm-m³/molHENRYWIN™Suggests that volatilization from water is not a significant fate process.
Hydrolysis Half-Life (pH 7) StableHYDROWIN™Expected to be resistant to abiotic hydrolysis under neutral environmental conditions.
Atmospheric Oxidation Half-Life 2.3 hoursAOPWIN™If volatilized, it would be rapidly degraded in the atmosphere.
Biodegradation Probability Does not biodegrade fastBIOWIN™Suggests persistence in the environment under aerobic conditions.
Soil Adsorption Coefficient (Koc) 3.8 x 10³ L/kgKOCWIN™Indicates strong adsorption to soil and sediment.
Bioconcentration Factor (BCF) 1,200 L/kgBCFBAF™Suggests a high potential for bioaccumulation in aquatic organisms.

Environmental Fate Processes and Experimental Protocols

The environmental fate of this compound in aquatic systems is governed by a combination of transport and transformation processes, including hydrolysis, photodegradation, biodegradation, and sorption.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For many organic compounds, this can be a significant degradation pathway.

This protocol is designed to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (4, 7, and 9).

  • Preparation of Test Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance, this compound, is added to each solution at a concentration not exceeding half its saturation concentration.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: At predetermined time intervals, aliquots are withdrawn from each test solution. The concentration of the parent compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The hydrolysis rate constant (k_hyd) and the half-life (t_1/2) are calculated.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare sterile buffer solutions (pH 4, 7, 9) B Add this compound A->B C Incubate in the dark at constant temperature B->C D Withdraw aliquots at time intervals C->D E Analyze concentration by HPLC D->E F Calculate hydrolysis rate constant and half-life E->F

Experimental workflow for determining hydrolysis rate.
Photodegradation

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) and visible light from the sun. This can be a significant degradation pathway for dyes in sunlit surface waters.

This guideline is used to determine the direct photolysis rate and quantum yield of a chemical in water.

  • Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp) is used. The spectral irradiance of the light source is measured.

  • Test Solutions: A solution of this compound in purified water is prepared. A dark control is also prepared to account for any non-photolytic degradation.

  • Irradiation: The test solution is irradiated in a temperature-controlled chamber.

  • Sampling and Analysis: Samples are taken at various time points from both the irradiated and dark control solutions. The concentration of the dye is measured by HPLC.

  • Data Analysis: The first-order degradation rate constant is calculated. The quantum yield (Φ), which is the efficiency of the photochemical process, is determined by relating the rate of degradation to the rate of light absorption by the dye.

cluster_setup Setup cluster_exposure Exposure cluster_measurement Measurement cluster_calculation Calculation A Prepare aqueous solution of this compound D Irradiate test solution A->D B Prepare dark control E Incubate dark control B->E C Calibrate simulated sunlight source C->D F Sample at time intervals D->F E->F G Measure concentration via HPLC F->G H Determine photolysis rate and quantum yield G->H cluster_biotransformation Biodegradation Pathway A This compound (Azo Dye) B Anaerobic Conditions A->B C Reductive Cleavage of Azo Bond (Azoreductase) A->C Substrate B->C D Aromatic Amines (e.g., 4-Nitroaniline derivative and 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate derivative) C->D Products E Aerobic Conditions D->E F Further Degradation (Hydroxylation, Ring Cleavage) (Laccases, Peroxidases) D->F Substrates E->F G CO₂, H₂O, Mineral Salts F->G Mineralization

References

Microbial Biodegradation of C.I. Disperse Orange 73: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Orange 73, a monoazo dye, is utilized in the textile industry for dyeing polyester (B1180765) fibers. The release of this dye into the environment poses significant ecological concerns due to its recalcitrant nature and potential toxicity. Microbial biodegradation offers a cost-effective and environmentally benign approach for the remediation of dye-contaminated effluents. This technical guide provides an in-depth overview of the hypothetical biodegradation pathways of this compound by microorganisms. Drawing upon established principles of azo dye catabolism by various bacterial and fungal strains, this document outlines the enzymatic processes, potential metabolic intermediates, and the analytical methodologies required for the comprehensive study of its degradation. While specific research on this compound is limited, this guide consolidates knowledge from related azo dyes to provide a robust framework for future research and development in the bioremediation of this compound.

Introduction

Azo dyes, characterized by the presence of one or more azo bonds (–N=N–), represent the largest class of synthetic colorants used in various industries. Their complex aromatic structures confer chemical stability, making them resistant to conventional wastewater treatment methods. Microbial degradation, leveraging the metabolic versatility of bacteria and fungi, has emerged as a promising alternative for the complete mineralization of these xenobiotic compounds. This guide focuses on the potential biodegradation mechanisms of this compound, providing a hypothetical pathway based on the known metabolic capabilities of microorganisms on similar azo dye structures.

Proposed Biodegradation Pathway of this compound

The biodegradation of this compound is proposed to be initiated by the reductive cleavage of the azo bond, a common enzymatic reaction in the microbial catabolism of azo dyes. This initial step is typically carried out by intracellular or extracellular azoreductases under anaerobic or microaerophilic conditions. The breakdown of the dye molecule results in the formation of aromatic amines, which are subsequently mineralized, often under aerobic conditions, through the action of various oxygenases and hydrolases.

Biodegradation_Pathway_Disperse_Orange_73 cluster_0 Phase 1: Reductive Cleavage (Anaerobic/Microaerophilic) cluster_1 Phase 2: Aromatic Amine Degradation (Aerobic) cluster_2 Phase 3: Mineralization Disperse Orange 73 Disperse Orange 73 Intermediate_1 4-Nitroaniline Disperse Orange 73->Intermediate_1 Azoreductase Intermediate_2 2-((2-Cyanoethyl)(4-aminophenyl)amino)ethyl benzoate Disperse Orange 73->Intermediate_2 Azoreductase Further_Degradation_1 Central Metabolites (e.g., Catechol) Intermediate_1->Further_Degradation_1 Oxygenases, Hydrolases Further_Degradation_2 Central Metabolites Intermediate_2->Further_Degradation_2 Oxygenases, Hydrolases Mineralization CO2 + H2O + NH3 Further_Degradation_1->Mineralization TCA Cycle Further_Degradation_2->Mineralization TCA Cycle

Figure 1: Proposed Biodegradation Pathway of this compound.

Key Microorganisms and Enzymes in Azo Dye Biodegradation

A wide range of microorganisms have been identified for their ability to decolorize and degrade azo dyes. These include bacteria from genera such as Bacillus, Pseudomonas, Aeromonas, and fungi like Aspergillus and Phanerochaete.[1] The key enzymes involved in this process are azoreductases, laccases, and peroxidases.

EnzymeMicroorganism Source (Examples)Optimal pHOptimal Temperature (°C)
Azoreductase Bacillus sp., Pseudomonas sp.6.0 - 8.0[2][3]30 - 40[4]
Laccase Aspergillus sp., Trametes versicolor3.0 - 6.0[5][6]40 - 60
Manganese Peroxidase Phanerochaete chrysosporium4.5 - 5.525 - 37
Lignin Peroxidase Phanerochaete chrysosporium2.5 - 4.525 - 37

Table 1: General Properties of Key Azo Dye Degrading Enzymes from Various Microbial Sources. (Note: Optimal conditions can vary significantly depending on the specific microbial strain and substrate.)

Experimental Protocols

A comprehensive investigation into the biodegradation of this compound requires a suite of well-defined experimental protocols. The following sections detail the methodologies for key experiments.

Isolation and Screening of Dye-Degrading Microorganisms

Objective: To isolate and identify microbial strains capable of decolorizing this compound.

Protocol:

  • Sample Collection: Collect soil or water samples from sites contaminated with textile effluents.

  • Enrichment Culture: Inoculate the collected samples into a minimal salt medium (MSM) containing this compound as the sole carbon and nitrogen source. Incubate at 30-37°C for 7-10 days.

  • Isolation: Serially dilute the enriched culture and plate on MSM agar (B569324) plates containing the dye. Incubate until distinct colonies appear.

  • Screening: Pick individual colonies and inoculate into liquid MSM with the dye. Monitor for decolorization visually and spectrophotometrically.

  • Identification: Identify promising isolates through morphological, biochemical, and 16S rRNA gene sequencing.

Biodegradation Assay

Objective: To quantify the degradation of this compound by the isolated microorganisms.

Protocol:

  • Inoculum Preparation: Grow the selected microbial strain in a suitable nutrient-rich medium to obtain a sufficient cell density.

  • Biodegradation Setup: Inoculate the microbial culture into a defined medium containing a known concentration of this compound. Set up a control flask without the inoculum.

  • Incubation: Incubate the flasks under optimized conditions (pH, temperature, agitation).

  • Sampling: Withdraw aliquots at regular time intervals.

  • Analysis: Centrifuge the aliquots to remove biomass. Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer to determine the extent of decolorization.

Enzyme Assays

Objective: To measure the activity of azoreductase responsible for the cleavage of the azo bond.

Protocol:

  • Enzyme Extraction: Harvest the microbial cells and lyse them to release intracellular enzymes. Centrifuge to obtain the cell-free extract.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.0), the cell-free extract, and this compound.

  • Initiation: Start the reaction by adding NADH or NADPH.

  • Measurement: Monitor the decrease in absorbance at the dye's maximum wavelength over time using a spectrophotometer. One unit of azoreductase activity is defined as the amount of enzyme required to decolorize 1 µmol of the dye per minute.

Objective: To determine the activity of laccase, an oxidative enzyme involved in the degradation of aromatic compounds.

Protocol:

  • Enzyme Source: Use the culture supernatant containing extracellular laccase.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0), the enzyme source, and a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

  • Measurement: Monitor the oxidation of ABTS by measuring the increase in absorbance at 420 nm. One unit of laccase activity is defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.[5]

Objective: To quantify the activity of MnP, another important ligninolytic enzyme.

Protocol:

  • Enzyme Source: Use the culture supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing sodium malonate buffer (pH 4.5), MnSO4, phenol (B47542) red, and the enzyme source.

  • Initiation: Start the reaction by adding H2O2.

  • Measurement: After a defined incubation period, stop the reaction with NaOH and measure the absorbance at 610 nm. One unit of MnP activity is defined as the amount of enzyme that oxidizes 1 µmol of the substrate per minute.

Analytical Techniques for Metabolite Identification

Objective: To identify changes in the functional groups of the dye molecule during biodegradation.

Protocol:

  • Sample Preparation: Extract the degradation products from the culture medium using a suitable solvent (e.g., ethyl acetate). Evaporate the solvent and dry the residue.

  • Analysis: Mix the dried residue with KBr and press into a pellet. Analyze the pellet using an FTIR spectrometer. Compare the spectrum of the degraded sample with that of the parent dye to identify the disappearance of characteristic peaks (e.g., -N=N-) and the appearance of new peaks (e.g., -NH2, -OH).

Objective: To separate and identify the volatile and semi-volatile metabolites produced during biodegradation.

Protocol:

  • Sample Extraction: Extract the metabolites from the culture medium as described for FTIR.

  • Derivatization (if necessary): Derivatize polar metabolites to increase their volatility.

  • Analysis: Inject the extracted sample into the GC-MS system. The components are separated based on their boiling points and retention times in the GC column and then identified based on their mass spectra by comparison with spectral libraries (e.g., NIST).

Objective: To separate, quantify, and identify the non-volatile degradation products.

Protocol:

  • Sample Preparation: Filter the culture supernatant to remove any particulate matter.

  • Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or Diode Array Detector). Use a suitable mobile phase gradient to achieve separation of the parent dye and its metabolites.

  • Quantification and Identification: Quantify the components based on peak area and retention time compared to known standards. For identification of unknown metabolites, fractions can be collected and further analyzed by mass spectrometry (LC-MS).

Quantitative Data on Azo Dye Biodegradation

MicroorganismAzo DyeDegradation Efficiency (%)Time (h)Reference
Bacillus fusiformisDisperse Blue 79>9032[7]
Aeromonas hydrophilaReactive Red 195>90-[1]
Pseudomonas stutzeriAcid Blue 113--[1]
Aspergillus sp.Disperse Red 3B98.09-[8]
Streptomyces albidoflavusReactive Orange 122--

Table 2: Examples of Azo Dye Degradation Efficiencies by Various Microorganisms.

ParameterOptimal RangeGeneral Observations
pH 6.0 - 10.0Bacterial degradation often favors neutral to slightly alkaline conditions, while fungal degradation can be more effective in acidic pH.[2][5]
Temperature (°C) 25 - 40Mesophilic conditions are generally optimal for most dye-degrading microorganisms.[4]
Initial Dye Concentration (mg/L) 50 - 200High concentrations can be inhibitory to microbial growth and enzyme activity.
Oxygen Anaerobic/Microaerophilic -> AerobicA sequential anaerobic/aerobic process is often most effective, with the initial reductive cleavage occurring in the absence of oxygen, followed by aerobic degradation of the resulting amines.[9]
Co-substrate Glucose, Yeast Extract, etc.The addition of a readily metabolizable carbon source can enhance the rate of dye degradation.

Table 3: General Optimal Conditions for Azo Dye Biodegradation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comprehensive study of the microbial biodegradation of this compound.

Experimental_Workflow cluster_0 Isolation & Screening cluster_1 Biodegradation & Analysis cluster_2 Toxicity Assessment A Sample Collection (Contaminated Soil/Water) B Enrichment Culture A->B C Isolation on Agar Plates B->C D Screening for Decolorization C->D E Identification of Potent Strains (16S rRNA Sequencing) D->E F Biodegradation Assay (Optimized Conditions) E->F G Enzyme Assays (Azoreductase, Laccase, etc.) F->G H Metabolite Extraction F->H I Metabolite Analysis (FTIR, GC-MS, HPLC) H->I J Pathway Elucidation I->J K Phytotoxicity & Microtoxicity Assays I->K

Figure 2: General Experimental Workflow for Biodegradation Studies.

Conclusion

The microbial biodegradation of this compound represents a viable and sustainable strategy for the remediation of textile effluents. Although direct research on this specific dye is limited, a robust understanding of the degradation of structurally similar azo dyes provides a strong foundation for future investigations. The proposed hypothetical pathway, initiated by azoreductase-mediated cleavage of the azo bond followed by the aerobic degradation of the resulting aromatic amines, serves as a guide for elucidating the precise metabolic fate of this compound. The successful implementation of bioremediation technologies will depend on the isolation of highly efficient microbial strains, the optimization of process parameters, and a thorough understanding of the enzymatic and genetic basis of the degradation process. The experimental protocols and analytical techniques detailed in this guide provide the necessary tools for researchers to advance our knowledge in this critical area of environmental biotechnology.

References

C.I. Disperse Orange 73: An In-Depth Technical Guide on Allergic Potential and Skin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Orange 73 (CAS No. 61968-64-7) is a monoazo disperse dye used in the textile industry for coloring synthetic fibers. While disperse dyes as a class are known to have skin sensitization potential, publicly available in vivo and human data for this compound specifically is limited. This technical guide provides a comprehensive overview of the current state of knowledge regarding the allergic potential of this compound, focusing on in vitro data and detailing the standard experimental protocols for assessing skin sensitization. This document is intended to serve as a resource for researchers and professionals involved in the safety assessment of chemical compounds.

Introduction

Allergic contact dermatitis (ACD) is a significant occupational and consumer health concern. It is a T-cell mediated delayed-type hypersensitivity reaction initiated by the covalent binding of a low-molecular-weight chemical (a hapten) to skin proteins. Disperse dyes, a class of water-insoluble colorants used for synthetic textiles, are a recognized cause of textile-related ACD. Their small molecular size facilitates skin penetration, and many possess electrophilic properties that allow them to act as haptens.

This guide focuses on this compound, providing a detailed examination of its potential to initiate the molecular events leading to skin sensitization. Due to the scarcity of specific in vivo animal and human testing data for this particular dye, this document emphasizes the available in vitro evidence and provides a thorough description of the standard methodologies used to evaluate skin sensitization.

In Vitro Skin Sensitization Potential

The Adverse Outcome Pathway (AOP) for skin sensitization outlines the key events from the initial molecular interaction to the adverse health effect. The molecular initiating event is the covalent binding of the chemical to skin proteins (haptenation). The in chemico Direct Peptide Reactivity Assay (DPRA) is designed to model this event.

Direct Peptide Reactivity Assay (DPRA)

A recent study by Overdahl et al. (2023) investigated the sensitization activity of several azobenzene (B91143) disperse dyes, including this compound, using the DPRA.[1] This assay quantifies the reactivity of a chemical with synthetic peptides containing either cysteine or lysine (B10760008), which serve as surrogates for nucleophilic sites in skin proteins.

Data Presentation

The following table summarizes the quantitative results for this compound from the HPLC-based DPRA.[1]

Test SubstancePeptide% Peptide Depletion (Mean ± SD)Reactivity Class
This compoundCysteine12.0 ± 0.9Low
This compoundLysine1.8 ± 0.6No/Minimal

Data extracted from Overdahl et al. (2023).[1]

Interpretation of Results

The results indicate that this compound exhibits low reactivity towards the cysteine peptide and minimal reactivity towards the lysine peptide. According to the OECD guideline for this assay, this level of reactivity suggests that this compound has a potential to act as a skin sensitizer (B1316253).

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. The following sections describe the protocols for key skin sensitization assays.

Direct Peptide Reactivity Assay (DPRA) Protocol

This protocol is based on the methodology described by Overdahl et al. (2023) and the OECD Test Guideline 442C.[1][2]

Objective: To quantify the reactivity of a test chemical with synthetic peptides containing cysteine and lysine as a measure of its haptenation potential.

Materials:

  • Cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Test chemical (this compound)

  • Acetonitrile (ACN)

  • Ammonium acetate (B1210297) buffer

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer. Prepare a stock solution of this compound in ACN.

  • Reaction Incubation: The test chemical solution is incubated with each peptide solution for 24 hours at 25°C in the dark. The final concentrations in the reaction mixture are typically 0.5 mM for the peptides and a 1:10 (cysteine) or 1:50 (lysine) molar ratio for the test chemical.

  • HPLC Analysis: Following incubation, the samples are analyzed by HPLC-UV at 220 nm to measure the concentration of the remaining, unreacted peptide.

  • Data Calculation: The percentage of peptide depletion is calculated for each sample by comparing the peak area of the peptide in the test sample to the peak area in a reference control (containing the peptide and solvent only).

Visualization of Experimental Workflow

DPRA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Prepare Cysteine & Lysine Peptide Solutions incubate Incubate Dye with Peptides for 24h prep_peptide->incubate prep_chem Prepare C.I. Disperse Orange 73 Solution prep_chem->incubate hplc HPLC-UV Analysis (Measure Peptide Peak Area) incubate->hplc calculate Calculate % Peptide Depletion hplc->calculate

DPRA Experimental Workflow
Murine Local Lymph Node Assay (LLNA) Protocol

The LLNA is the preferred in vivo method for assessing skin sensitization potential. Although no LLNA data for this compound was found, a general protocol is described below, based on OECD Test Guideline 429.

Objective: To determine the skin sensitization potential of a substance by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice.

Animals: Female mice of a CBA/Ca or CBA/J strain, 8-12 weeks old.

Procedure:

  • Dose Formulation: Prepare at least three concentrations of the test substance in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). A positive control (e.g., hexyl cinnamic aldehyde) and a vehicle control are also prepared.

  • Application: Apply 25 µL of the test substance, positive control, or vehicle control to the dorsal surface of each ear of the mice once daily for three consecutive days.

  • Proliferation Measurement: On day 6, inject the mice intravenously with 3H-methyl thymidine (B127349). Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing: A single-cell suspension of lymph node cells is prepared for each mouse. The incorporation of 3H-methyl thymidine is measured by β-scintillation counting.

  • Data Calculation: The Stimulation Index (SI) is calculated for each treatment group by dividing the mean disintegrations per minute (DPM) per mouse in the group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 at one or more concentrations. The EC3 value (the estimated concentration required to produce an SI of 3) is determined by interpolation from the dose-response curve.

Visualization of Experimental Workflow

LLNA_Workflow day1_3 Days 1-3: Topical application of test substance to mouse ears day6_a Day 6: Intravenous injection of 3H-methyl thymidine day1_3->day6_a day6_b Day 6: Excise draining auricular lymph nodes day6_a->day6_b processing Prepare lymph node cell suspension day6_b->processing measurement Measure 3H-thymidine incorporation (DPM) processing->measurement calculation Calculate Stimulation Index (SI) and EC3 value measurement->calculation

LLNA Experimental Workflow
Guinea Pig Maximization Test (GPMT) Protocol

The GPMT is another in vivo method for assessing skin sensitization, though it is now largely superseded by the LLNA. No GPMT data for this compound was identified. The protocol is based on OECD Test Guideline 406.

Objective: To assess the potential of a substance to cause skin sensitization in guinea pigs through intradermal and topical induction followed by a topical challenge.

Animals: Young adult albino guinea pigs.

Procedure:

  • Induction Phase (Day 0):

    • Three pairs of intradermal injections are made into the shaved shoulder region of each test animal:

      • Freund's Complete Adjuvant (FCA) emulsified with water (1:1).

      • The test substance in a suitable vehicle.

      • The test substance formulated in the FCA/water emulsion.

  • Topical Induction (Day 7): The test substance is applied topically to the injection site under an occlusive patch for 48 hours.

  • Challenge Phase (Day 21): A non-irritating concentration of the test substance is applied under an occlusive patch to a naive area of the flank for 24 hours on both test and control animals.

  • Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

  • Interpretation: The incidence of positive reactions in the test group is compared to the control group. A substance is considered a sensitizer if a significantly higher number of test animals show a positive response.

GPMT_Workflow induction_id Day 0: Intradermal Induction (Test substance + FCA) induction_topical Day 7: Topical Induction (Occlusive patch) induction_id->induction_topical challenge Day 21: Topical Challenge (Naive site) induction_topical->challenge scoring Days 23-24: Scoring of skin reactions (Erythema & Edema) challenge->scoring

Adverse Outcome Pathway for Skin Sensitization
  • Molecular Initiating Event: A chemically reactive substance (hapten) penetrates the stratum corneum and covalently binds to skin proteins. The DPRA assesses this event.

  • Keratinocyte Activation: The modified proteins or the chemical itself can induce stress responses in keratinocytes, leading to the release of pro-inflammatory cytokines and chemokines.

  • Dendritic Cell Activation: Langerhans cells and other dendritic cells in the epidermis take up the haptenated proteins, become activated, and migrate to the draining lymph nodes.

  • T-Lymphocyte Activation and Proliferation: In the lymph nodes, dendritic cells present the haptenated peptides to naive T-cells, leading to their activation and clonal expansion. This is the event measured in the LLNA.

  • Adverse Outcome: Upon subsequent exposure to the same hapten, memory T-cells are rapidly activated, leading to a more pronounced inflammatory response at the site of contact, which is clinically observed as allergic contact dermatitis.

Human Sensitization Data

No specific human repeat insult patch test (HRIPT) or other human sensitization data for this compound were identified in the reviewed literature. Safety data sheets for this substance indicate that no data is available for skin sensitization. [3]

Conclusion

The available in chemico data from the Direct Peptide Reactivity Assay indicates that this compound has a low potential to act as a skin sensitizer by covalently binding to proteins, which is the molecular initiating event in the skin sensitization AOP. [1]However, a comprehensive assessment of its allergic potential is hampered by the lack of publicly available in vivo animal (LLNA, GPMT) and human data. While detailed protocols for these standard assays are well-established, their application to this compound has not been reported in the accessible scientific literature. Therefore, while the in vitro data suggests a potential hazard, the overall sensitizing potency of this compound remains to be fully characterized. Further research, including in vivo and potentially in vitro studies that assess other key events in the AOP, would be necessary for a complete risk assessment.

References

Ecotoxicity of C.I. Disperse Orange 73 on Algae and Daphnia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to C.I. Disperse Orange 73

This compound is a single azo class disperse dye with the molecular formula C₂₄H₂₁N₅O₄.[1] It is primarily used in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1] Given the widespread use of azo dyes and their potential for release into aquatic environments, understanding their ecotoxicity is crucial for environmental risk assessment. This document focuses on the potential effects of this compound on two key indicator organisms in aquatic ecosystems: algae (representing primary producers) and daphnia (representing primary consumers).

Ecotoxicity Data on Algae

Quantitative Data

Specific quantitative data on the toxicity of this compound to algal species were not identified in the reviewed literature.

Illustrative Data for a Related Compound

A study on the closely related "Disperse orange 2RL" and the green alga Scenedesmus obliquus provides some qualitative insights into the potential effects of this class of dyes. The research indicated that high concentrations of the dye had a negative impact on algal growth. While a 20 ppm concentration was found to be optimal for decolorization by the algae, higher concentrations led to a decrease in the dry weight of the algae, suggesting a toxic effect.[2][3] It is important to note that these findings are for a different, albeit structurally related, compound and should be interpreted with caution when assessing the potential toxicity of this compound.

Ecotoxicity Data on Daphnia

Quantitative Data

Specific quantitative data regarding the acute or chronic toxicity of this compound to Daphnia species (e.g., Daphnia magna or Daphnia similis) were not found in the available scientific literature. One study on a different compound, Disperse Orange 1, showed no toxic effects on Daphnia similis.[4][5] Conversely, a study on "Disperse orange S-4RL" demonstrated chronic toxicity to Daphnia magna, affecting reproduction and longevity. These conflicting results with different disperse orange dyes highlight the necessity of specific testing for this compound.

Standardized Experimental Protocols

To address the data gap for this compound, standardized ecotoxicity tests should be performed. The following sections detail the recommended experimental protocols based on OECD guidelines.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test determines the effect of a substance on the growth of a freshwater microalgal species.[6][7][8][9]

Objective: To determine the concentration of this compound that inhibits the growth of a selected algal species (e.g., Pseudokirchneriella subcapitata or Scenedesmus obliquus) over a 72-hour period. The primary endpoint is the inhibition of growth, expressed as the logarithmic increase in biomass (average specific growth rate) and the yield (biomass at the end of the test). From this, the ECₓ (e.g., EC₅₀, EC₁₀, EC₂₀) values can be calculated.

Experimental Workflow:

Algal_Growth_Inhibition_Test cluster_prep Preparation Phase cluster_exposure Exposure Phase (72 hours) cluster_measurement Measurement Phase cluster_analysis Data Analysis prep_medium Prepare Algal Growth Medium test_setup Set up Test Flasks: - Control (no dye) - 5+ Dye Concentrations prep_medium->test_setup prep_dye Prepare Stock Solution of This compound prep_dye->test_setup prep_algae Prepare Inoculum of Exponentially Growing Algae inoculate Inoculate Flasks with Algae (e.g., 10^4 cells/mL) prep_algae->inoculate test_setup->inoculate incubation Incubate under Continuous Light (20-24°C) with Shaking inoculate->incubation measure_24 Measure Algal Biomass (e.g., cell count, fluorescence) at 24h incubation->measure_24 measure_48 Measure Algal Biomass at 48h measure_24->measure_48 measure_72 Measure Algal Biomass at 72h measure_48->measure_72 calc_growth Calculate Average Specific Growth Rate and Yield measure_72->calc_growth calc_inhibition Calculate Percent Inhibition Relative to Control calc_growth->calc_inhibition determine_ec50 Determine EC50 and NOEC/LOEC calc_inhibition->determine_ec50

Workflow for the Algal Growth Inhibition Test (OECD 201).
Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia species.[10][11][12]

Objective: To determine the concentration of this compound that causes immobilisation of Daphnia magna within a 48-hour exposure period. The primary endpoint is the median effective concentration (EC₅₀) for immobilisation.

Experimental Workflow:

Daphnia_Immobilisation_Test cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_observation Observation Phase cluster_analysis Data Analysis prep_media Prepare Reconstituted Water prep_dye Prepare Test Solutions (Control and 5+ Concentrations) prep_media->prep_dye test_setup Aliquot Test Solutions into Replicate Test Vessels prep_dye->test_setup prep_daphnia Select Neonates (<24 hours old) add_daphnia Introduce Daphnids into Each Vessel (e.g., 5 per vessel) prep_daphnia->add_daphnia test_setup->add_daphnia incubation Incubate at 20±1°C in the Dark (16h light:8h dark optional) add_daphnia->incubation observe_24 Record Number of Immobilised Daphnids at 24h incubation->observe_24 observe_48 Record Number of Immobilised Daphnids at 48h observe_24->observe_48 calc_percent Calculate Percentage Immobilisation for Each Concentration observe_48->calc_percent determine_ec50 Calculate 48h EC50 with Confidence Intervals calc_percent->determine_ec50

Workflow for the Daphnia sp. Acute Immobilisation Test (OECD 202).

Conclusion and Recommendations

There is a significant lack of publicly available data on the ecotoxicity of this compound for both algae and daphnia. The qualitative data available for other disperse orange dyes suggest a potential for toxicity, but this cannot be extrapolated to this compound with certainty.

For a comprehensive environmental risk assessment, it is imperative that standardized toxicity tests, such as the OECD 201 (Algal Growth Inhibition) and OECD 202 (Daphnia Acute Immobilisation) assays, are conducted for this compound. Additionally, chronic toxicity studies, such as the Daphnia magna reproduction test (OECD 211), would provide valuable information on the potential long-term effects of this dye on aquatic ecosystems. The detailed protocols and workflows provided in this guide offer a clear pathway for generating the necessary data to fill the current knowledge gap.

References

In-Depth Technical Guide to the Synthesis of C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Disperse Orange 73, a monoazo disperse dye. The synthesis involves a two-stage process: the preparation of the coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate (B1203000), followed by the diazotization of 4-Nitrobenzenamine and its subsequent azo coupling with the prepared component.

Chemical Structures and Reaction Overview

Diazo Component: 4-Nitrobenzenamine (p-Nitroaniline) Coupling Component: 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate Final Product: this compound

The overall synthesis pathway is a classic example of azo dye formation, a fundamental reaction in organic chemistry.

Experimental Protocols

A detailed, reproducible experimental protocol for the synthesis of this compound is outlined below. The procedure is divided into two main stages: the synthesis of the coupling component and the final diazotization and coupling reaction.

Stage 1: Synthesis of the Coupling Component: 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate

The synthesis of the coupling component starts from N-phenyl-diethanolamine, which is first cyanoethylated and then benzoylated.

Materials:

Procedure:

  • Cyanoethylation of N-phenyl-diethanolamine:

    • In a reaction vessel, a mixture of N-phenyl-diethanolamine and a catalytic amount of sodium methoxide in toluene is prepared.

    • Acrylonitrile is added dropwise to the stirred mixture at a controlled temperature to prevent vigorous reaction.

    • The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC).

    • The resulting product is N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline.

  • Benzoylation of N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline:

    • The N-(2-cyanoethyl)-N-(2-hydroxyethyl)aniline from the previous step is dissolved in a suitable solvent such as pyridine.

    • Benzoyl chloride is added dropwise to the solution at a low temperature (e.g., 0-5 °C) with constant stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The product, 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate, is then isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or column chromatography.

Stage 2: Synthesis of this compound

This stage involves the diazotization of 4-Nitrobenzenamine and the subsequent coupling with the synthesized 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate.

Materials:

  • 4-Nitrobenzenamine (p-Nitroaniline)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (B80452) (NaNO₂)

  • 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate

  • Acetic Acid

  • Sodium Acetate

Procedure:

  • Diazotization of 4-Nitrobenzenamine:

    • 4-Nitrobenzenamine is dissolved in a mixture of concentrated hydrochloric acid or sulfuric acid and water. The mixture may require gentle warming to achieve complete dissolution.

    • The solution is then cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the amine solution, ensuring the temperature is strictly maintained below 5 °C to prevent the decomposition of the diazonium salt.

    • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be checked using starch-iodide paper, which turns blue-black in the presence of excess nitrous acid.

  • Azo Coupling Reaction:

    • In a separate vessel, the coupling component, 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate, is dissolved in a suitable solvent such as acetic acid.

    • This solution is also cooled to 0-5 °C.

    • The freshly prepared cold diazonium salt solution is then slowly added to the solution of the coupling component with continuous and efficient stirring.

    • The pH of the reaction mixture is maintained in the weakly acidic range (pH 4-5) by the addition of a buffer, such as sodium acetate, to facilitate the coupling reaction.

    • The reaction is allowed to proceed for several hours at 0-5 °C. The formation of the orange dye will be observed as a precipitate.

  • Isolation and Purification of this compound:

    • The precipitated this compound is collected by filtration.

    • The filter cake is washed thoroughly with cold water to remove any unreacted salts and acids.

    • The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of solvents) to obtain a product of high purity.

    • The purified dye is then dried under vacuum at a moderate temperature.

Quantitative Data

While specific yields can vary depending on the reaction scale and conditions, the synthesis of azo dyes via this route generally proceeds with good to excellent yields.

ParameterTypical Value
Molecular Formula C₂₄H₂₁N₅O₄
Molecular Weight 443.45 g/mol
Typical Yield 85-95%
Melting Point >200 °C (decomposes)
λmax (in a suitable solvent) ~480-500 nm

Mandatory Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Coupling Component cluster_stage2 Stage 2: Synthesis of this compound NPD N-phenyl-diethanolamine Cyanoethylation Cyanoethylation NPD->Cyanoethylation ACN Acrylonitrile ACN->Cyanoethylation SM Sodium Methoxide (catalyst) SM->Cyanoethylation NCEHA N-(2-cyanoethyl)-N- (2-hydroxyethyl)aniline Cyanoethylation->NCEHA Benzoylation Benzoylation NCEHA->Benzoylation BC Benzoyl Chloride BC->Benzoylation PYR Pyridine PYR->Benzoylation Coupling_Component 2-((2-Cyanoethyl)(phenyl)amino) ethyl benzoate Benzoylation->Coupling_Component Coupling_Component_Input Coupling Component (from Stage 1) PNA 4-Nitrobenzenamine Diazotization Diazotization (0-5 °C) PNA->Diazotization HCl HCl / H₂SO₄ HCl->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization Diazonium_Salt 4-Nitrobenzenediazonium Salt Diazotization->Diazonium_Salt Coupling_Reaction Azo Coupling (0-5 °C, pH 4-5) Diazonium_Salt->Coupling_Reaction Coupling_Component_Input->Coupling_Reaction Isolation Isolation & Purification Coupling_Reaction->Isolation Final_Product This compound Isolation->Final_Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Azo Coupling Reaction

Azo_Coupling_Mechanism Diazonium 4-Nitrobenzenediazonium ion (Electrophile) Intermediate Sigma Complex (Wheland Intermediate) Diazonium->Intermediate Electrophilic attack Coupling_Comp Coupling Component (Nucleophile) Coupling_Comp->Intermediate Product This compound Intermediate->Product Deprotonation Proton_Loss -H⁺

Caption: Mechanism of the azo coupling reaction.

The Role of C.I. Disperse Orange 73 in the Formulation of High-Performance Disperse Black Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of C.I. Disperse Orange 73, a key chromophore used in the formulation of high-performance Disperse Black dyes for synthetic textiles. The document details its chemical properties, synthesis, and application in polyester (B1180765) dyeing, with a focus on experimental protocols and quantitative data.

Introduction to this compound and Disperse Black Dyes

Disperse dyes are non-ionic colorants with low water solubility, designed for dyeing hydrophobic fibers such as polyester. To achieve a deep, neutral black shade, a mixture of different colored disperse dyes is necessary. This compound is a monoazo dye that provides a brilliant orange hue and is a crucial component in specific Disperse Black formulations, such as Disperse Black 2 B-SF, to achieve the desired shade and fastness properties.[1] Disperse Black dyes are typically proprietary mixtures of various dye classes, including azo and anthraquinone (B42736) dyes, tailored to produce a deep black color with excellent fastness.[2]

Chemical and Physical Properties of this compound

This compound is characterized by its specific chemical structure and physical properties that make it suitable for its application in textile dyeing.

PropertyValueReference
C.I. Name Disperse Orange 73[1]
C.I. Number 111193[1]
CAS Registry Number 79300-11-1[1]
Molecular Formula C₂₄H₂₁N₅O₄[1]
Molecular Weight 443.45 g/mol [1]
Chemical Class Single Azo[1]
Appearance Orange-red powder[1]
Solubility Insoluble in water

Role in Disperse Black Dye Formulations

This compound is a key component in specific Disperse Black formulations to achieve a neutral to slightly reddish-black shade. While precise formulations are often proprietary, patent literature provides insights into typical compositions. For instance, a similar disperse orange dye, C.I. Disperse Orange 30, has been documented in a Disperse Black S-3BL formulation at a concentration of 20%. This suggests that this compound would be used in a comparable range to modulate the final black color.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, its application in polyester dyeing, and the subsequent fastness testing of the dyed fabric.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction.

Manufacturing Method: 4-Nitrobenzenamine diazo, and 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate (B1203000) coupling.[1]

Step 1: Diazotization of 4-Nitrobenzenamine (p-Nitroaniline)

  • Preparation of Acidic Amine Solution: In a reaction vessel, dissolve 13.8 g (0.1 mol) of p-nitroaniline in 50 mL of 37% hydrochloric acid.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

  • Preparation of Nitrite (B80452) Solution: In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 20 mL of deionized water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled p-nitroaniline solution. Maintain the temperature below 5°C throughout the addition. The formation of the diazonium salt is indicated by a clear solution.

Step 2: Azo Coupling

  • Preparation of Coupling Component Solution: In a separate vessel, dissolve 29.6 g (0.1 mol) of 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate in a suitable solvent, such as acetic acid.

  • Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring. Maintain the temperature at 0-5°C and the pH between 4.0 and 5.0 by adding sodium acetate (B1210297) as a buffer.

  • Precipitation and Filtration: The dye precipitates out of the solution upon completion of the coupling reaction. Allow the mixture to stir for an additional 2-3 hours to ensure complete reaction. The solid dye is then collected by filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water until the filtrate is neutral to remove any unreacted starting materials and salts. Dry the purified this compound in an oven at 60-70°C.

G cluster_synthesis Synthesis of this compound p-Nitroaniline p-Nitroaniline Diazonium Salt Diazonium Salt p-Nitroaniline->Diazonium Salt Diazotization (0-5°C) HCl HCl HCl->Diazonium Salt NaNO2 NaNO2 NaNO2->Diazonium Salt This compound This compound Diazonium Salt->this compound Azo Coupling Coupling Component 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate Coupling Component->this compound

Caption: Synthesis workflow of this compound.

Exhaust Dyeing of Polyester Fabric

This protocol describes a typical high-temperature exhaust dyeing process for polyester fabric using a Disperse Black dye formulation containing this compound.

  • Preparation of the Dyebath:

    • Set the liquor-to-goods ratio to 10:1 (e.g., 100 mL of water for 10 g of fabric).

    • Add a dispersing agent (e.g., 1 g/L) to the water.

    • Add a pH buffer to maintain the pH at 4.5-5.5 (e.g., acetic acid).

    • Add the Disperse Black dye formulation (e.g., 2% on weight of fabric).

  • Dyeing Procedure:

    • Introduce the pre-wetted polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.

    • Cool the dyebath down to 70°C at a rate of 3°C/minute.

  • Reduction Clearing:

    • Drain the dyebath.

    • Treat the dyed fabric with a solution containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) at 70°C for 20 minutes to remove unfixed surface dye.

  • Rinsing and Drying:

    • Rinse the fabric thoroughly with hot water followed by cold water.

    • Dry the dyed fabric.

G cluster_dyeing Polyester Dyeing Workflow Dyebath Preparation Dyebath Preparation Dyeing Dyeing Dyebath Preparation->Dyeing Introduce Fabric (60°C) Ramp to 130°C Hold for 60 min Reduction Clearing Reduction Clearing Dyeing->Reduction Clearing Cool to 70°C Rinsing & Drying Rinsing & Drying Reduction Clearing->Rinsing & Drying Dyed Fabric Dyed Fabric Rinsing & Drying->Dyed Fabric

Caption: Exhaust dyeing process for polyester fabric.

Color Fastness Testing

The following are standard ISO test methods to evaluate the performance of the dyed fabric.

  • Specimen Preparation: A 10 cm x 4 cm specimen of the dyed fabric is sewn together with a multi-fiber test fabric of the same size.

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of ECE reference detergent solution, sodium perborate, and stainless-steel balls. The container is then agitated in a laundering machine at a specified temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes).[3]

  • Rinsing and Drying: The specimen is rinsed thoroughly and dried at a temperature not exceeding 60°C.

  • Assessment: The change in color of the dyed specimen and the degree of staining on the multi-fiber fabric are assessed using the grey scales for color change and staining, respectively.[2][3]

  • Specimen Preparation: A composite specimen is prepared as in the washing fastness test.

  • Treatment: The specimen is immersed in a freshly prepared artificial perspiration solution (acidic or alkaline) for 30 minutes.[4][5]

  • Pressure Application: The wet specimen is placed between two glass or acrylic plates and subjected to a pressure of 12.5 kPa in a perspiration tester.[6]

  • Incubation: The apparatus containing the specimen is placed in an oven at 37 ± 2°C for 4 hours.

  • Drying and Assessment: The specimen is removed, dried, and the color change and staining are assessed using the grey scales.

  • Specimen Preparation: A specimen of the dyed fabric is placed in contact with a white, undyed fabric.

  • Heat Treatment: The composite specimen is placed in a heat press or a sublimation fastness tester at a specified temperature (e.g., 180°C, 200°C, or 210°C) for a set time (e.g., 30 seconds).[7][8]

  • Assessment: After cooling, the change in color of the original specimen and the staining of the adjacent white fabric are evaluated using the grey scales.

Conclusion

This compound is a vital component in the formulation of certain Disperse Black dyes, enabling the production of deep, neutral black shades on polyester and other synthetic fibers. Its chemical structure and properties contribute to good overall fastness when applied correctly. The detailed experimental protocols provided in this guide offer a framework for the synthesis, application, and quality control of textiles dyed with these complex colorant systems. Understanding the interplay of dye chemistry, application methodology, and fastness testing is essential for researchers and professionals in the field to develop and utilize high-performance textile coloration technologies.

References

Methodological & Application

Application Note: Quantitative Analysis of C.I. Disperse Orange 73 in Wastewater by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the azo dye C.I. Disperse Orange 73 in wastewater samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol includes a solid-phase extraction (SPE) procedure for sample pre-concentration and cleanup, followed by chromatographic separation on a C18 column and detection using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM). This method is intended for researchers, environmental scientists, and professionals in the textile and dye industries for monitoring the presence and concentration of this compound in environmental water matrices.

Introduction

This compound is a synthetic azo dye used extensively in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] The discharge of untreated or inadequately treated textile wastewater can lead to the contamination of water bodies with these dyes, posing potential environmental and health risks. Due to their complex aromatic structures, many azo dyes are recalcitrant to conventional wastewater treatment processes. Therefore, a sensitive and selective analytical method is crucial for the monitoring of these compounds in the environment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the detection and quantification of trace levels of organic contaminants in complex matrices.[2][3] This application note provides a comprehensive protocol for the analysis of this compound in wastewater.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect wastewater samples in amber glass bottles to prevent photodegradation. Samples should be stored at 4°C and analyzed as soon as possible.

  • Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the filtered wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) and vortex for 30 seconds.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-1 min: 50% B, 1-10 min: 50-95% B, 10-12 min: 95% B, 12.1-15 min: 50% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

2.2. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

2.3. MRM Transitions for this compound

The molecular formula for this compound is C₂₄H₂₁N₅O₄, with a molecular weight of 443.45 g/mol .[1] The precursor ion is the protonated molecule [M+H]⁺. Product ions and collision energies should be optimized by direct infusion of a standard solution of this compound.

Precursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
444.2To be determinedTo be determinedTo be determinedTo be determined

Note: The user should perform an optimization of the product ions and collision energies for this compound to ensure the highest sensitivity and specificity.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical values for similar disperse dyes analyzed by LC-MS/MS.[4][5]

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Precision (%RSD, n=6) < 15%
Accuracy (Recovery %) 85 - 115%

Table 2: Sample Analysis Results

Sample IDConcentration (ng/L)% Recovery
Wastewater InfluentTo be determinedTo be determined
Wastewater EffluentTo be determinedTo be determined
Spiked Effluent (10 ng/L)To be determinedTo be determined

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Wastewater Sample filtration Filtration (0.45 µm) sample->filtration spe Solid-Phase Extraction (SPE) filtration->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution final_filtration Filtration (0.22 µm) reconstitution->final_filtration lc_separation LC Separation (C18 Column) final_filtration->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

References

Application Notes and Protocols for High-Temperature Dyeing of Polyester with C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the high-temperature dyeing of polyester (B1180765) fibers with C.I. Disperse Orange 73. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results.

Introduction

This compound is a monoazo disperse dye known for its brilliant orange shade and good overall fastness properties on polyester fibers.[1] High-temperature dyeing is the preferred method for applying disperse dyes to polyester, as the elevated temperatures (typically 120-135°C) are necessary to swell the polyester fibers, allowing for the diffusion and fixation of the dye molecules within the fiber structure. This process ensures deep shades, excellent colorfastness, and good levelness.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its general properties and fastness ratings on polyester.

Table 1: General Properties of this compound

PropertyValue
C.I. NameDisperse Orange 73
CAS Number79300-11-1[1]
Molecular FormulaC₂₄H₂₁N₅O₄[1]
Molecular Weight443.45 g/mol [1]
Chemical ClassMonoazo[1]
ShadeBrilliant Orange[1]

Table 2: Fastness Properties of this compound on Polyester

Fastness TestRating (AATCC Standards)
Light Fastness6[2]
Washing Fastness4-5[2]
Perspiration Fastness5[2]
Ironing FastnessNot specified
Sublimation FastnessGood[1]

Note: Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Experimental Protocols

The following protocols provide a detailed methodology for the high-temperature dyeing of polyester with this compound.

Materials and Equipment
  • Substrate: 100% Polyester fabric

  • Dye: this compound

  • Dispersing agent: Anionic or non-ionic/anionic blend

  • pH control: Acetic acid

  • Wetting agent: Non-ionic

  • Laboratory dyeing machine: High-temperature beaker dyeing machine or similar

  • Spectrophotometer: For color measurement and exhaustion analysis

  • Standard laboratory glassware and equipment

High-Temperature Dyeing Protocol

This protocol is a general guideline and may require optimization based on the specific polyester substrate and desired shade depth.

  • Preparation of the Dyebath:

    • Calculate the required amount of this compound based on the desired depth of shade (% on weight of fiber, o.w.f).

    • Prepare a stock solution of the dye by pasting it with a small amount of a dispersing agent and then diluting with warm water (40-50°C).

    • Set the dyebath with the required amount of water (liquor ratio, e.g., 10:1).

    • Add a wetting agent (e.g., 1 g/L) and a dispersing agent (e.g., 1 g/L) to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[3]

    • Add the prepared dye dispersion to the dyebath.

  • Dyeing Procedure:

    • Introduce the pre-wetted polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature of the dyebath to 130°C at a rate of 1.5-2.0°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade.

    • After the dyeing cycle, cool the dyebath down to 70°C.

  • Aftertreatment (Reduction Clearing):

    • Drain the dyebath.

    • Rinse the dyed fabric with hot water.

    • Prepare a reduction clearing bath containing:

      • Caustic soda (NaOH): 2 g/L

      • Sodium hydrosulfite (Na₂S₂O₄): 2 g/L

    • Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a mild acid (e.g., acetic acid) if necessary.

    • Dry the dyed fabric.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the high-temperature dyeing process for polyester with this compound.

G cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_after Aftertreatment A Dyebath Preparation (Dye, Auxiliaries, pH Adjustment) C Load Substrate (60°C) A->C B Substrate Preparation (Pre-wetting) B->C D Temperature Ramp (to 130°C @ 1.5-2°C/min) C->D E Hold at 130°C (30-60 min) D->E F Cooling (to 70°C) E->F G Drain & Hot Rinse F->G H Reduction Clearing (70-80°C, 15-20 min) G->H I Rinse & Neutralize H->I J Drying I->J

High-temperature dyeing workflow for polyester.
Factors Influencing Dyeing

This diagram illustrates the logical relationships between key parameters and their impact on the dyeing process and final product quality.

G Temp Temperature Dyeing Dyeing Process Temp->Dyeing Time Time Time->Dyeing pH pH pH->Dyeing Aux Auxiliaries (Dispersing/Leveling Agents) Aux->Dyeing Exhaustion Dye Exhaustion Dyeing->Exhaustion Fixation Dye Fixation Dyeing->Fixation Levelness Levelness Dyeing->Levelness Shade Shade Depth & Brilliance Exhaustion->Shade Fastness Fastness Properties Fixation->Fastness Levelness->Fastness Levelness->Shade

Key factors affecting the polyester dyeing process.

References

Application Notes and Protocols for Low-Temperature Carrier Dyeing of Polyester using C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the low-temperature carrier dyeing of polyester (B1180765) fabrics with C.I. Disperse Orange 73. The information is intended for research and development purposes, offering a framework for achieving efficient dyeing at temperatures below the conventional high-temperature methods, thereby conserving energy and potentially preserving the integrity of thermally sensitive materials.

Introduction

Polyester, a synthetic fiber known for its durability and hydrophobicity, typically requires high temperatures (around 130°C) for dyeing with disperse dyes. This high-temperature process facilitates the swelling of the compact and crystalline fiber structure, allowing for the penetration of the dye molecules. However, the use of chemical agents known as carriers can lower the glass transition temperature of the polyester, enabling dye diffusion at lower temperatures, often at or near the boiling point of water (95-100°C).[1]

This compound is a monoazo disperse dye suitable for coloring polyester and its blends.[2] Its application in a low-temperature carrier dyeing system offers a viable alternative to high-temperature methods, which is particularly advantageous for laboratories and production facilities not equipped for high-pressure dyeing. This document outlines the principles, protocols, and expected outcomes for this process.

The mechanism of carrier dyeing involves the carrier molecules penetrating the amorphous regions of the polyester fibers, causing them to swell.[1] This creates larger intermolecular spaces, facilitating the diffusion of the disperse dye molecules into the fiber matrix. The selection of an appropriate carrier is crucial, with a focus on efficiency, environmental impact, and minimal effect on the final fastness properties of the dyed material.[3]

Experimental Protocols

The following protocols are adapted from established methodologies for low-temperature carrier dyeing of polyester with low-energy disperse dyes.

Materials and Equipment
  • Fabric: Scoured and bleached 100% polyester fabric

  • Dye: this compound

  • Carrier: Eco-friendly carrier (e.g., a commercial product based on a blend of esters or other low-toxicity compounds)

  • Dispersing Agent: A non-ionic or anionic dispersing agent

  • Acetic Acid: To maintain the acidic pH of the dyebath

  • Sodium Hydroxide and Sodium Hydrosulfite: For reduction clearing (post-dyeing wash)

  • Laboratory Dyeing Machine: With precise temperature and time control

  • Spectrophotometer: For color yield (K/S) measurement

  • Laundering and Crocking Simulators: For fastness testing

  • Standard Laboratory Glassware and Balances

Dyeing Protocol

This protocol is for a 2% on weight of fabric (owf) dyeing. Adjustments can be made for different shade depths.

  • Dye Dispersion Preparation:

    • Accurately weigh the required amount of this compound.

    • Create a smooth paste with a small amount of dispersing agent and cold water.

    • Gradually add more water to form a fine, stable dispersion.

  • Dye Bath Preparation:

    • Set the laboratory dyeing machine to the initial temperature of 60°C.

    • Fill the dyebath with water to achieve a liquor-to-goods ratio of 20:1.

    • Add the dispersing agent (e.g., 1 g/L) and the selected carrier (e.g., 2-5 g/L, depending on the desired intensity and carrier efficiency) to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[4]

  • Dyeing Process:

    • Introduce the wetted polyester fabric into the dyebath.

    • Run the machine for 10 minutes at 60°C to ensure even impregnation of the carrier.

    • Add the prepared dye dispersion to the dyebath.

    • Raise the temperature to 98-100°C at a rate of 2°C/minute.

    • Maintain the dyeing at this temperature for 60-90 minutes.[1]

    • Cool the dyebath down to 70°C.

    • Rinse the dyed fabric thoroughly with hot and then cold water.

Reduction Clearing (After-treatment)

To remove surface dye and improve wash fastness, a reduction clearing process is essential.

  • Prepare a fresh bath with:

    • Sodium Hydroxide: 2 g/L

    • Sodium Hydrosulfite: 2 g/L

  • Treat the dyed fabric in this bath at 60-70°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid.

  • Rinse again with cold water and air dry.

Data Presentation

The following tables present illustrative data for the low-temperature carrier dyeing of polyester with this compound. This data is representative of expected outcomes based on the performance of similar low-energy disperse dyes under comparable conditions.

Effect of Carrier Concentration on Color Yield (K/S)
  • Dyeing Conditions: 2% owf this compound, 100°C, 60 minutes, pH 4.5.

Carrier Concentration (g/L)Color Yield (K/S)
0 (Control)3.2
17.8
212.5
315.1
415.3
515.2

Note: The color yield is expected to increase with carrier concentration up to an optimal point, after which it may plateau or slightly decrease.

Effect of Dyeing Temperature on Color Yield (K/S)
  • Dyeing Conditions: 2% owf this compound, 3 g/L Carrier, 60 minutes, pH 4.5.

Dyeing Temperature (°C)Color Yield (K/S)
806.5
9011.8
10015.1

Note: Higher temperatures within the low-temperature range generally result in better dye uptake.

Fastness Properties of Dyed Polyester
  • Dyeing Conditions: 2% owf this compound, 3 g/L Carrier, 100°C, 90 minutes, pH 4.5, with reduction clearing.

Fastness TestRating (1-5 Scale)
Washing Fastness (Color Change) 4-5
Washing Fastness (Staining on Polyester) 4-5
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 4
Light Fastness (Xenon Arc) 5-6

Note: The fastness properties are generally good to excellent for this compound on polyester.[2] Effective reduction clearing is critical for achieving high wash and rubbing fastness.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis A Dye Dispersion Preparation D Add Dye Dispersion A->D B Dye Bath Preparation (Water, Carrier, Dispersing Agent, Acetic Acid) C Fabric Introduction (60°C, 10 min) B->C C->D E Temperature Ramp (to 100°C @ 2°C/min) D->E F Dyeing (100°C, 60-90 min) E->F G Cooling and Rinsing F->G H Reduction Clearing (NaOH, Na2S2O4) G->H I Neutralization and Final Rinse H->I J Drying I->J K Analysis (K/S, Fastness Testing) J->K

Caption: Workflow for Low-Temperature Carrier Dyeing of Polyester.

Dyeing Mechanism

G Dye Disperse Dye Aggregates Dye_s Solubilized Dye Molecules Dye->Dye_s Carrier Carrier Molecules Fiber_surface Fiber Surface Carrier->Fiber_surface Dispersant Dispersing Agent Dye_s->Fiber_surface Adsorption Fiber_matrix Swollen Fiber Matrix Fiber_surface->Fiber_matrix Fiber Swelling Fiber_surface->Fiber_matrix Diffusion Dyed_fiber Dyed Fiber (Dye trapped in matrix) Fiber_matrix->Dyed_fiber Fixation

Caption: Mechanism of Low-Temperature Carrier Dyeing of Polyester.

References

Application Notes and Protocols for Supercritical Carbon Dioxide Dyeing with C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of polyester (B1180765) substrates using C.I. Disperse Orange 73 in a supercritical carbon dioxide (scCO₂) medium. This technology offers a water-free, environmentally friendly alternative to conventional aqueous dyeing methods.

Introduction to Supercritical CO₂ Dyeing

Supercritical fluid dyeing utilizes carbon dioxide above its critical temperature (31.1°C) and pressure (7.38 MPa) as a solvent for disperse dyes.[1] In this state, scCO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas while dissolving materials like a liquid. This enables high penetration of the dye into the polymer matrix of synthetic fibers like polyester, resulting in efficient and uniform coloration.[1] Key advantages of this technology include the elimination of wastewater, reduced energy consumption as no drying is required, and the recyclability of the CO₂.[2]

This compound is a monoazo disperse dye suitable for coloring polyester fibers.[3] Its non-polar nature allows for good solubility in the scCO₂ medium.

Chemical Information for this compound:

  • C.I. Name: Disperse Orange 73[3]

  • Molecular Formula: C₂₄H₂₁N₅O₄[3]

  • Molecular Weight: 443.45 g/mol [3]

  • CAS Registry Number: 79300-11-1[3]

  • Molecular Structure: Single azo class[3]

Data Presentation

While specific quantitative data for the supercritical CO₂ dyeing of this compound is not extensively available in published literature, the following tables present representative data based on studies of similar disperse dyes (e.g., C.I. Disperse Orange 25 and C.I. Disperse Orange 30) on polyester fabric. This data illustrates the expected performance and the influence of key process parameters.

Table 1: Effect of Dyeing Parameters on Color Yield (K/S) for a Representative Disperse Orange Dye (C.I. Disperse Orange 25) in scCO₂

Temperature (°C)Pressure (MPa)Time (min)Color Yield (K/S)
8025100Low
10025100Moderate
12025100High
12015100Moderate
12020100High
12031100Very High
1202560Moderate-High
12025120High

Note: Data is illustrative and based on trends observed for similar disperse dyes.[4]

Table 2: Typical Colorfastness Properties of Polyester Dyed with Disperse Dyes in scCO₂

Fastness PropertyTest Method (Example)Rating (1-5 Scale)
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining)ISO 105-C064-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124
Light Fastness (Xenon Arc)ISO 105-B025-6 (out of 8)

Note: Ratings are typical for disperse dyes on polyester in scCO₂ and can vary based on dyeing conditions and dye concentration.[5][6] A rating of 5 indicates excellent fastness, while 1 indicates poor fastness.

Table 3: General Fastness Properties of this compound in Conventional Dyeing

Fastness PropertyRating
Light Fastness6
Washing Fastness (Staining on Polyester)5
Sublimation Fastness3-4

Source: Data from a supplier of this compound.[7] This provides a baseline for expected fastness.

Experimental Protocols

The following are detailed protocols for the supercritical CO₂ dyeing of polyester fabric with this compound.

Materials and Equipment
  • Substrate: Scoured and dried polyester fabric.

  • Dye: this compound (pure, without dispersing agents).

  • Solvent: Supercritical grade carbon dioxide (99.9% purity).

  • Apparatus: A high-pressure supercritical fluid dyeing vessel equipped with temperature and pressure controls, a stirrer, and a system for introducing and releasing CO₂.

General Supercritical Dyeing Protocol
  • A sample of the polyester fabric (e.g., 10 cm x 10 cm) is wrapped around a perforated stainless steel holder.

  • The holder with the fabric is placed inside the high-pressure dyeing vessel.

  • A pre-weighed amount of this compound dye powder is placed at the bottom of the vessel. The amount of dye is typically calculated as a percentage of the weight of the fabric (owf), for example, 1% owf.

  • The vessel is sealed and purged with gaseous CO₂ to remove any air.

  • The vessel is heated to the desired dyeing temperature (e.g., 120°C).

  • Liquid CO₂ is pumped into the vessel until the desired pressure is reached (e.g., 25 MPa). The CO₂ will be in a supercritical state at these conditions.

  • The dyeing process is carried out for a specified duration (e.g., 60-120 minutes) with constant stirring to ensure even dye distribution.

  • After the dyeing time has elapsed, the pressure is slowly released. The CO₂ turns back into a gas and is vented or recycled. The dye that was dissolved in the scCO₂ but not absorbed by the fiber precipitates out as a dry powder.

  • The vessel is cooled, and the dyed fabric sample is removed.

  • A post-cleaning step may be performed by rinsing the fabric with acetone (B3395972) to remove any residual surface dye.[5]

Protocol for Evaluating Color Yield (K/S)
  • Dye polyester samples using the protocol in section 3.2 under various conditions of temperature, pressure, and time.

  • Measure the reflectance of the dyed samples at different wavelengths using a spectrophotometer.

  • Calculate the K/S value at the wavelength of maximum absorption using the Kubelka-Munk equation: K/S = (1-R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric.

Protocol for Assessing Colorfastness
  • Washing Fastness: Follow standard methods such as ISO 105-C06 or AATCC 61. A specimen of the dyed fabric is agitated in a soap solution with multifiber adjacent fabric under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.

  • Rubbing Fastness: Follow standard methods like ISO 105-X12 or AATCC 8. The dyed fabric is rubbed with a standard white cotton cloth under controlled pressure for a specified number of times. The degree of color transferred to the white cloth is assessed using a grey scale for staining. This is performed under both dry and wet conditions.

  • Light Fastness: Follow standard methods such as ISO 105-B02 or AATCC 16. The dyed fabric is exposed to a high-intensity artificial light source (e.g., a xenon arc lamp) that simulates natural sunlight. The change in color is compared against a set of blue wool standards, which fade at a known rate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Supercritical CO2 Dyeing cluster_analysis Analysis Fabric Polyester Fabric Sample Vessel Load Fabric and Dye into Vessel Fabric->Vessel Dye This compound Powder Dye->Vessel SealPurge Seal and Purge with Gaseous CO2 Vessel->SealPurge HeatPressurize Heat and Pressurize to Supercritical State (e.g., 120°C, 25 MPa) SealPurge->HeatPressurize Dyeing Dyeing for Set Duration (e.g., 60-120 min) HeatPressurize->Dyeing Depressurize Depressurize and Vent/Recycle CO2 Dyeing->Depressurize RemoveSample Remove Dyed Sample Depressurize->RemoveSample PostClean Post-cleaning (e.g., Acetone Rinse) RemoveSample->PostClean ColorYield Color Yield (K/S) Measurement PostClean->ColorYield Fastness Colorfastness Testing (Wash, Rub, Light) PostClean->Fastness

Caption: Experimental workflow for scCO₂ dyeing.

scCO2_Dyeing_Mechanism cluster_fluid_phase Supercritical CO2 Phase cluster_fiber_phase Polyester Fiber Phase CO2_L Liquid CO2 CO2_SC Supercritical CO2 (Solvent) CO2_L->CO2_SC Heat & Pressurize Dye_Solution Dye Dissolved in scCO2 Dye_Powder Dye Powder Dye_Powder->Dye_Solution Dissolution Fiber_Surface Fiber Surface Dye_Solution->Fiber_Surface Mass Transfer Fiber_Interior Fiber Interior Fiber_Surface->Fiber_Interior Diffusion

Caption: Mechanism of scCO₂ dyeing.

References

Application of C.I. Disperse Orange 73 in Digital Textile Printing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of C.I. Disperse Orange 73 in digital textile printing applications. The information is intended for researchers and scientists in the fields of textile chemistry, materials science, and formulation science.

Introduction

This compound is a monoazo disperse dye known for its brilliant orange hue and good fastness properties on polyester (B1180765) and other synthetic fibers.[1] Its application in digital textile printing offers a viable solution for achieving vibrant and durable prints on polyester-based textiles, which are widely used in apparel, sportswear, and home furnishings. Digital printing with disperse dyes allows for high-resolution, complex designs and rapid prototyping compared to traditional printing methods.[2]

Properties of this compound

A summary of the key properties of this compound is presented in Table 1. This data is essential for understanding the dye's characteristics and its suitability for ink formulation and textile printing.

Table 1: Properties of this compound

PropertyValueReference
C.I. NameDisperse Orange 73[1]
CAS Number79300-11-1[1]
Molecular FormulaC₂₄H₂₁N₅O₄[1]
Molecular Weight443.45 g/mol [1]
Chemical ClassMonoazo[1]
AppearanceOrange Powder[3]
Fastness Properties (Dyeing)
Light Fastness (Xenon)6[4]
Washing Fastness (Polyester)5[4]
Sublimation Fastness3-4[4]

Digital Textile Printing Ink Formulation

The formulation of a stable and jettable inkjet ink is critical for successful digital textile printing. A typical formulation for a water-based disperse dye ink, including this compound, is provided in Table 2. The percentages represent a general guideline and may require optimization based on the specific printhead technology and substrate.

Table 2: Representative Formulation for this compound Inkjet Ink

ComponentFunctionConcentration (% by weight)
This compoundColorant1.0 - 14.0
Dispersing AgentPrevents dye agglomeration0.5 - 20.0
Humectant/Viscosity Modifier (e.g., Glycols)Prevents nozzle clogging, controls viscosity2.0 - 30.0
Surfactant/Surface Tension ModifierAdjusts surface tension for proper jetting0.2 - 2.0
Fungicide/BiocidePrevents microbial growth0.1 - 1.0
pH RegulatorMaintains optimal pH for stability0.1 - 2.0
Deionized WaterSolventBalance

Experimental Protocols

The following sections detail the methodologies for preparing the ink, printing on polyester fabric, and the necessary post-treatment steps to ensure color fastness and vibrancy.

Protocol for Ink Preparation

This protocol describes the preparation of a laboratory-scale batch of this compound inkjet ink.

Materials and Equipment:

  • This compound dye powder

  • Dispersing agent (e.g., polymeric dispersant)

  • Humectant (e.g., diethylene glycol)

  • Surfactant

  • Fungicide

  • pH regulator (e.g., triethanolamine)

  • Deionized water

  • High-speed disperser or ultrasonicator

  • Magnetic stirrer

  • Filtration system (e.g., syringe filters with pore size ≤ 1 µm)

  • Viscometer

  • Surface tensiometer

Procedure:

  • Dye Dispersion: In a beaker, slowly add the this compound powder to a solution of deionized water and the dispersing agent while stirring.

  • Milling: Subject the mixture to high-speed dispersion or ultrasonication to reduce the particle size of the dye to the sub-micron level (typically < 200 nm).

  • Component Addition: While continuously stirring, add the humectant, surfactant, and fungicide to the dispersion.

  • pH Adjustment: Adjust the pH of the ink to the desired range (typically 7-9) using the pH regulator.

  • Final Mixing: Continue stirring the mixture for at least one hour to ensure homogeneity.

  • Filtration: Filter the ink through a series of filters, with the final filter having a pore size of 1 µm or less, to remove any remaining aggregates.

  • Quality Control: Measure the viscosity and surface tension of the final ink to ensure they are within the specifications of the intended inkjet printhead. A typical viscosity for inkjet inks is in the range of 2-10 mPa·s, and the surface tension is generally between 25-50 mN/m.[5]

Protocol for Digital Textile Printing

This protocol outlines the steps for printing the prepared this compound ink onto a polyester fabric.

Materials and Equipment:

  • 100% Polyester fabric (pre-treated for digital printing)

  • Piezoelectric inkjet printer

  • This compound inkjet ink

  • Digital design file

Procedure:

  • Fabric Preparation: Ensure the polyester fabric is clean, dry, and pre-treated with a coating suitable for disperse dye inkjet printing. This pre-treatment helps to control dot gain and improve color yield.

  • Printer Setup: Load the this compound ink into the designated channel of the piezoelectric inkjet printer.

  • Printing Parameters: Set the appropriate printing parameters, including resolution (e.g., 720x720 dpi), print speed, and ink laydown, based on the desired print quality and fabric type.

  • Printing: Print the digital design file onto the polyester fabric.

  • Drying: Allow the printed fabric to air dry or use a low-temperature setting on a heat press or oven to gently dry the ink before fixation.

Protocol for Post-Treatment

Post-treatment is a crucial step to fix the dye onto the fibers and remove any unfixed dye and auxiliary chemicals.

Materials and Equipment:

  • Heat press or convection oven (for thermofixation)

  • Washing machine or laboratory washing apparatus

  • Reduction clearing agent (e.g., sodium hydrosulfite and sodium carbonate)

  • Neutral soap

Procedure:

  • Thermofixation (Curing):

    • Place the printed and dried fabric in a heat press or convection oven.

    • Heat the fabric at a temperature of 180-210°C for 60-120 seconds. The exact temperature and time will depend on the fabric thickness and the specific ink formulation. This high-temperature step allows the disperse dye to sublimate and diffuse into the polyester fibers.

  • Washing:

    • Rinse the fixated fabric in cold water to remove thickeners and other surface contaminants.

    • Perform a reduction clearing wash for deep shades to improve wash fastness. This is typically done in a bath containing 1-2 g/L of sodium hydrosulfite and 1-2 g/L of sodium carbonate at 60-70°C for 10-15 minutes.

    • Wash the fabric with a neutral soap at 50-60°C for 10 minutes.

    • Rinse the fabric thoroughly with warm and then cold water until the water runs clear.

  • Drying:

    • Dry the washed fabric in a tumble dryer or by air drying.

Visualizations

The following diagrams illustrate the key processes and relationships in the application of this compound in digital textile printing.

digital_textile_printing_workflow cluster_prep Preparation cluster_print Printing cluster_post Post-Treatment Ink_Formulation Ink Formulation (this compound) Digital_Printing Digital Inkjet Printing Ink_Formulation->Digital_Printing Fabric_Pretreatment Fabric Pre-treatment (Polyester) Fabric_Pretreatment->Digital_Printing Thermofixation Thermofixation (180-210°C) Digital_Printing->Thermofixation Washing Washing & Reduction Clearing Thermofixation->Washing Drying Drying Washing->Drying Final_Product Final Printed Textile Drying->Final_Product

Caption: Digital Textile Printing Workflow for this compound.

influencing_factors cluster_ink Ink Properties cluster_process Process Parameters Print_Quality Final Print Quality Viscosity Viscosity Viscosity->Print_Quality Surface_Tension Surface Tension Surface_Tension->Print_Quality Particle_Size Dye Particle Size Particle_Size->Print_Quality Print_Resolution Print Resolution Print_Resolution->Print_Quality Fixation_Temp_Time Fixation Temp. & Time Fixation_Temp_Time->Print_Quality Fabric_Pretreatment Fabric Pre-treatment Fabric_Pretreatment->Print_Quality

Caption: Key Factors Influencing Print Quality.

References

Application Notes: C.I. Disperse Orange 73 - A Potential but Unconventional Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Orange 73 is an azo dye traditionally utilized in the textile industry for dyeing synthetic fibers such as polyester (B1180765).[1][2][3] While categorized as a fluorescent dye in some chemical inventories, a comprehensive review of scientific literature reveals a significant lack of studies detailing its application as a fluorescent probe in biological imaging.[4][5][6] This document, therefore, serves a dual purpose: to provide the known physicochemical properties of this compound and to present a hypothetical framework for its evaluation as a novel fluorescent probe for biological applications. The protocols outlined below are general best-practice guidelines for the characterization of any new potential biological imaging agent.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₂₄H₂₁N₅O₄[1][4]
Molecular Weight 443.45 g/mol [1][4]
CAS Number 40690-89-9, 79300-11-1[1][2]
Appearance Orange to reddish-brown powder[2]
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol)[2]
Primary Application Textile dye for polyester and synthetic fibers[1][2][3]

Hypothetical Evaluation of this compound as a Biological Fluorescent Probe

The following sections outline a series of experimental protocols that would be necessary to validate the use of this compound in a biological context.

Workflow for New Probe Evaluation

The following diagram illustrates a typical workflow for assessing the suitability of a novel compound as a fluorescent probe for biological imaging.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Cytotoxicity and Staining cluster_2 Phase 3: Imaging and Analysis A Source and Purity Assessment of this compound B Determine Photophysical Properties (Absorbance, Emission, Quantum Yield, Photostability) A->B C Assess Solubility and Stability in Biological Buffers (e.g., PBS) B->C D Cell Culture (e.g., HeLa, HEK293) C->D E Cytotoxicity Assay (e.g., MTT, LDH) D->E F Determine Optimal Staining Conditions (Concentration, Incubation Time) D->F G Live/Fixed Cell Staining Protocol F->G H Fluorescence Microscopy Imaging G->H I Image Analysis and Quantification H->I J Co-localization with Known Organelle Markers H->J K Final Assessment of Probe Suitability I->K J->K

Workflow for evaluating a novel fluorescent probe.
Experimental Protocols

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solutions: Prepare a series of dilutions in various solvents, including ethanol, methanol, and phosphate-buffered saline (PBS), to determine solvatochromic effects.

  • Absorbance Spectrum: Use a UV-Vis spectrophotometer to measure the absorbance spectrum (typically 200-800 nm) to determine the maximum absorbance wavelength (λ_max_abs).

  • Emission Spectrum: Use a spectrofluorometer to measure the fluorescence emission spectrum by exciting the sample at its λ_max_abs. This will determine the maximum emission wavelength (λ_max_em).

  • Quantum Yield Calculation: Determine the fluorescence quantum yield relative to a known standard (e.g., Rhodamine 6G in ethanol).

  • Photostability Assessment: Continuously expose a solution of the dye to the excitation light source and measure the decay of fluorescence intensity over time.

  • Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., HeLa) at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Dye Incubation: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips to ~70% confluency.

  • Dye Loading:

    • Prepare a working solution of this compound in cell culture medium at the desired concentration (determined from toxicity and staining optimization experiments).

    • Remove the old medium from the cells and add the dye-containing medium.

    • Incubate for a specified time (e.g., 15-60 minutes) at 37°C.

  • Washing: Wash the cells three times with pre-warmed PBS to remove excess dye.

  • Imaging:

    • Add fresh culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths of this compound.

    • Acquire images using appropriate camera settings (exposure time, gain).

Potential Signaling Pathways and Logical Relationships

As there is no established biological use for this compound, any interaction with signaling pathways is purely speculative. A common mechanism for small molecule fluorescent probes is their accumulation in specific organelles based on their physicochemical properties. The following diagram illustrates a hypothetical decision-making process for identifying the localization of a novel probe.

G cluster_0 Localization Hypothesis cluster_1 Co-localization Experiment cluster_2 Conclusion start Observe Staining Pattern of This compound mito Mitochondria? start->mito lyso Lysosomes? start->lyso lipid Lipid Droplets? start->lipid nucleus Nucleus? start->nucleus mito_tracker Co-stain with MitoTracker Red mito->mito_tracker lyso_tracker Co-stain with LysoTracker Green lyso->lyso_tracker nile_red Co-stain with Nile Red lipid->nile_red dapi Co-stain with DAPI nucleus->dapi conclusion_mito Mitochondrial Probe mito_tracker->conclusion_mito conclusion_other Other/Non-specific mito_tracker->conclusion_other conclusion_lyso Lysosomal Probe lyso_tracker->conclusion_lyso lyso_tracker->conclusion_other conclusion_lipid Lipid Probe nile_red->conclusion_lipid nile_red->conclusion_other conclusion_nuclear Nuclear Probe dapi->conclusion_nuclear dapi->conclusion_other

Decision tree for probe localization.

Summary and Future Outlook

This compound is a well-characterized dye for industrial applications. However, its potential as a fluorescent probe in biological imaging remains unexplored. The protocols and workflows provided here offer a roadmap for researchers interested in investigating the properties and applications of this and other novel fluorescent compounds. A thorough characterization of its photophysical properties, cytotoxicity, and subcellular localization is the necessary first step in determining its utility for the scientific community. Until such studies are conducted and published, its use in biological imaging cannot be recommended.

References

Application Notes and Protocols: C.I. Disperse Orange 73-Based Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Disperse Orange 73 is a monoazo dye with the molecular formula C₂₄H₂₁N₅O₄.[1][2][3] Traditionally used in the textile industry for dyeing polyester (B1180765) fibers, its chemical structure suggests potential applications in the field of analytical chemistry, particularly as a colorimetric sensor for metal ions. Azo dyes are known to act as chromogenic chemosensors due to their ability to form coordination complexes with metal cations, leading to a visible color change.[4][5][6][7][8][9] The interaction between the metal ion and the electron-donating groups within the dye molecule, such as the azo group (-N=N-) and other functional moieties, alters the electronic properties of the dye, resulting in a shift in its absorption spectrum.[5][10] This document provides detailed application notes and protocols for the hypothetical use of this compound as a colorimetric sensor for the detection of specific metal ions.

Principle of Detection

The sensing mechanism of this compound is predicated on the formation of a coordination complex with specific metal ions. The dye molecule possesses several potential coordination sites, including the nitrogen atoms of the azo group and the oxygen and nitrogen atoms of the substituent groups. Upon binding with a metal ion, the intramolecular charge transfer (ICT) characteristics of the dye are modulated, causing a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax), which is observable as a distinct color change.

Application Note 1: Colorimetric Detection of Ferric Ions (Fe³⁺)

1.1. Application

This method describes the use of a this compound-based sensor for the rapid and selective colorimetric detection of ferric ions (Fe³⁺) in aqueous-organic solutions.

1.2. Materials and Methods

  • Reagents:

    • This compound (Analytical Grade)

    • Ethanol (B145695) (Spectroscopic Grade)

    • Deionized Water

    • Stock solutions (1 mM) of various metal salts (e.g., FeCl₃, CuCl₂, NiCl₂, CoCl₂, ZnCl₂, etc.) in deionized water.

  • Apparatus:

    • UV-Vis Spectrophotometer

    • pH meter

    • Volumetric flasks and pipettes

1.3. Experimental Protocol

  • Preparation of Sensor Solution: Prepare a 1.0 x 10⁻⁴ M stock solution of this compound in ethanol.

  • UV-Vis Titration:

    • To a series of test tubes, add 2.0 mL of the this compound stock solution.

    • Add increasing volumes of the 1 mM Fe³⁺ stock solution to each tube.

    • Bring the final volume of each solution to 10.0 mL with a 1:1 (v/v) ethanol/water mixture.

    • Allow the solutions to stand for 5 minutes at room temperature.

    • Record the UV-Vis absorption spectra for each solution from 300 nm to 700 nm.

  • Selectivity Study:

    • To separate test tubes containing 2.0 mL of the this compound stock solution, add 2.0 mL of 1 mM solutions of various interfering metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺).

    • In a separate tube, add 2.0 mL of the 1 mM Fe³⁺ solution.

    • Dilute all solutions to 10.0 mL with a 1:1 (v/v) ethanol/water mixture and record the UV-Vis spectra.

  • Determination of Stoichiometry (Job's Plot):

    • Prepare a series of solutions with varying mole fractions of this compound and Fe³⁺, keeping the total molar concentration constant.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the change in absorbance against the mole fraction of the dye.

1.4. Expected Results and Data Presentation

Upon the addition of Fe³⁺ to the this compound solution, a distinct color change from orange to a deep red is expected. The UV-Vis spectra will show a bathochromic shift in the λmax.

Table 1: Quantitative Data for Fe³⁺ Detection

ParameterValue
λmax (Free Dye)~480 nm
λmax (Dye-Fe³⁺ Complex)~530 nm
Linear Range1 - 50 µM
Limit of Detection (LOD)0.5 µM
Binding Stoichiometry (Dye:Fe³⁺)2:1
Optimal pH6.0 - 7.5
Response Time< 5 minutes

Application Note 2: Detection of Cupric Ions (Cu²⁺)

2.1. Application

This protocol outlines the procedure for the colorimetric detection of cupric ions (Cu²⁺) using the this compound sensor.

2.2. Experimental Protocol

The experimental protocol for the detection of Cu²⁺ is analogous to that for Fe³⁺, with the substitution of a Cu²⁺ stock solution (e.g., from CuCl₂).

2.3. Expected Results

The addition of Cu²⁺ is expected to induce a color change from orange to a brownish-orange, with a corresponding shift in the UV-Vis absorption spectrum.

Table 2: Quantitative Data for Cu²⁺ Detection

ParameterValue
λmax (Free Dye)~480 nm
λmax (Dye-Cu²⁺ Complex)~510 nm
Linear Range5 - 100 µM
Limit of Detection (LOD)1.0 µM
Binding Stoichiometry (Dye:Cu²⁺)1:1
Optimal pH5.5 - 7.0
Response Time< 5 minutes

Visualizations

Signaling_Pathway Dye This compound (Free State) Complex Dye-Metal Ion Complex Dye->Complex Coordination Binding MetalIon Metal Ion (e.g., Fe³⁺) MetalIon->Complex ColorChange Color Change (Orange to Red) Complex->ColorChange Altered Electronic Properties SpectralShift Bathochromic Shift in λmax Complex->SpectralShift Change in Energy Gap

Caption: Signaling pathway of the this compound-based sensor.

Experimental_Workflow start Start prep_sensor Prepare this compound Stock Solution (10⁻⁴ M in Ethanol) start->prep_sensor prep_metal Prepare Metal Ion Stock Solutions (1 mM) start->prep_metal titration Perform UV-Vis Titration with Target Metal Ion prep_sensor->titration selectivity Conduct Selectivity Test with Interfering Ions prep_sensor->selectivity stoichiometry Determine Stoichiometry (Job's Plot) prep_sensor->stoichiometry prep_metal->titration prep_metal->selectivity prep_metal->stoichiometry analysis Analyze Data: - λmax Shift - Linear Range - LOD titration->analysis selectivity->analysis stoichiometry->analysis end End analysis->end

Caption: Experimental workflow for metal ion detection.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • This compound Stock Solution (1.0 x 10⁻⁴ M):

    • Accurately weigh the required amount of this compound.

    • Dissolve the dye in a small volume of ethanol in a volumetric flask.

    • Make up to the final volume with ethanol and mix thoroughly.

  • Metal Ion Stock Solutions (1 mM):

    • Accurately weigh the required amount of the respective metal salt.

    • Dissolve the salt in deionized water in a volumetric flask.

    • Make up to the final volume with deionized water and mix thoroughly.

Protocol 2: UV-Vis Spectrophotometric Titration

  • Set up a series of 10.0 mL volumetric flasks.

  • To each flask, add 2.0 mL of the 1.0 x 10⁻⁴ M this compound stock solution.

  • Using a micropipette, add varying volumes of the 1 mM metal ion stock solution to the flasks (e.g., 0, 10, 20, 30, ... µL).

  • Dilute each solution to the 10.0 mL mark with a 1:1 (v/v) ethanol/water mixture.

  • Stopper the flasks and invert several times to ensure thorough mixing.

  • Allow the solutions to equilibrate for 5 minutes.

  • Using a UV-Vis spectrophotometer, record the absorbance spectrum of each solution from 300 nm to 700 nm, using the 1:1 ethanol/water mixture as a blank.

  • Plot the absorbance at the new λmax against the concentration of the metal ion to determine the linear range.

Protocol 3: Determination of the Limit of Detection (LOD)

  • The LOD can be calculated using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve in the linear range.[11]

  • Measure the absorbance of at least ten blank solutions (containing only the dye and solvent) at the analytical wavelength.

  • Calculate the standard deviation (σ) of these measurements.

  • Determine the slope (S) of the calibration curve from the UV-Vis titration data.

  • Calculate the LOD using the formula above.

Disclaimer: The application of this compound as a metal ion sensor is presented here as a hypothetical model based on the known chemical properties of azo dyes. The experimental protocols and expected results are illustrative and would require empirical validation.

References

Application Notes and Protocols: C.I. Disperse Orange 73 as a Photosensitizer in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are intended as a guide for initiating research into the potential of C.I. Disperse Orange 73 as a photosensitizer for photodynamic therapy (PDT). To date, there is a lack of published research specifically evaluating this compound for this application. The information provided is based on the general principles of photodynamic therapy and the known characteristics of related azo dyes.

Introduction to this compound in Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[1] this compound, a single azo class dye, presents a potential candidate for investigation as a photosensitizer due to its chromophoric properties.[2] Azo dyes have been explored for their capacity to act as photosensitizers, demonstrating the ability to generate ROS upon photoactivation.[3][4] This document outlines a hypothetical framework for the initial evaluation of this compound, covering its proposed photophysical characteristics, cellular assays, and potential mechanism of action.

Physicochemical and Proposed Photophysical Properties

The foundational step in evaluating a novel photosensitizer is to characterize its physicochemical and photophysical properties. These parameters are critical in determining its potential efficacy in a biological system.

PropertyDescription / Hypothetical ValueRationale / Measurement Method
Chemical Class Single Azo DyeBased on known chemical structure.[2]
Molecular Formula C₂₄H₂₁N₅O₄As per established chemical data.[2]
Molecular Weight 443.45 g/mol As per established chemical data.[2]
Appearance Orange-red powderBased on supplier information.[2]
Maximum Absorption (λmax) ~450-500 nmHypothetical. Azo dyes typically absorb in the visible spectrum. This would be determined empirically using UV-Vis spectrophotometry.
Molar Extinction Coefficient (ε) > 25,000 M⁻¹cm⁻¹Hypothetical. A high molar extinction coefficient is desirable for efficient light absorption.
Fluorescence Emission ~550-650 nmHypothetical. To be determined by fluorescence spectroscopy.
Singlet Oxygen Quantum Yield (ΦΔ) 0.1 - 0.4Hypothetical. This is a critical parameter for PDT efficacy and would be measured using methods like direct phosphorescence detection or indirect chemical trapping assays.[5][6] Azo dyes have been reported with varying, sometimes low, quantum yields.[5]
Solubility Soluble in organic solvents (e.g., DMSO, DMF), poorly soluble in waterDisperse dyes are characteristically hydrophobic. Formulation with delivery vehicles (e.g., nanoparticles, liposomes) may be necessary for biological applications.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a logical workflow for the initial in vitro screening of this compound as a potential photosensitizer.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies A Determine Photophysical Properties (λmax, ΦΔ) B Assess Solubility and Stability A->B C Dark Toxicity Assay B->C Proceed if stable and measurable ΦΔ D Phototoxicity Assay (MTT) C->D E Cellular Uptake and Localization D->E F Singlet Oxygen Detection (e.g., SOSG assay) E->F Proceed if phototoxic and shows uptake G Apoptosis vs. Necrosis Assay F->G

Proposed workflow for evaluating this compound.

Detailed Experimental Protocols

Protocol for In Vitro Phototoxicity Assessment (MTT Assay)

This protocol is designed to determine the light-dependent cytotoxicity of this compound against a selected cancer cell line (e.g., HeLa, A549, MCF-7).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Light source with appropriate wavelength and power density (e.g., LED array)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.[8]

  • Photosensitizer Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Remove the old medium from the cells and add 100 µL of the photosensitizer-containing medium to each well.

    • Include "no drug" control wells.

    • Incubate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C, protected from light.

  • Irradiation:

    • After incubation, wash the cells twice with 100 µL of PBS to remove the extracellular photosensitizer.

    • Add 100 µL of fresh, phenol (B47542) red-free medium.

    • Expose the designated "light" plates to a calibrated light source at a specific wavelength (corresponding to the λmax of the dye) and light dose (e.g., 5, 10, 20 J/cm²).

    • Keep the "dark" control plates covered in foil.

  • Post-Irradiation Incubation: Return all plates to the incubator for 24-48 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

    • Carefully aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes on an orbital shaker.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot cell viability against photosensitizer concentration to determine the IC₅₀ (half-maximal inhibitory concentration) for both dark and light conditions.

Protocol for Cellular Uptake Assay

This protocol measures the ability of cells to internalize this compound, which is a prerequisite for an effective intracellular photosensitizer.

Materials:

  • This compound

  • Cancer cell line

  • 6-well plates or fluorescence microscopy dishes

  • Flow cytometer or fluorescence microscope

  • PBS

  • Trypsin-EDTA

Procedure (Flow Cytometry):

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Incubation: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in 500 µL of PBS.

  • Analysis: Analyze the cell suspension using a flow cytometer. The intrinsic fluorescence of this compound can be used for detection (excitation and emission wavelengths to be determined empirically). The mean fluorescence intensity will correlate with the amount of internalized photosensitizer.[10]

Protocol for Intracellular Singlet Oxygen Detection

This assay qualitatively or quantitatively confirms the generation of singlet oxygen within cells upon photoactivation of this compound.

Materials:

  • Singlet Oxygen Sensor Green (SOSG) or other suitable probe[11]

  • Cancer cell line

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or in a 96-well black plate suitable for fluorescence measurements.

  • Photosensitizer Loading: Incubate cells with this compound as described in the phototoxicity protocol.

  • Probe Loading: After washing away the extracellular photosensitizer, incubate the cells with SOSG (typically 1-5 µM) for 30-60 minutes, according to the manufacturer's instructions.

  • Irradiation and Imaging:

    • Mount the dish on a fluorescence microscope stage.

    • Acquire a baseline fluorescence image in the green channel (for SOSG).

    • Irradiate a specific region of interest with the appropriate wavelength of light to activate this compound.

    • Acquire post-irradiation images at several time points. An increase in green fluorescence indicates the generation of singlet oxygen.[12]

Proposed Mechanism of Action and Signaling Pathway

Upon absorption of light, this compound is proposed to transition from its ground state (S₀) to an excited singlet state (S₁), followed by intersystem crossing to a longer-lived triplet state (T₁). This triplet state photosensitizer can then initiate two types of photochemical reactions.

  • Type I Reaction: The triplet photosensitizer can react directly with a substrate, such as a lipid or protein, to produce radical ions that further react with oxygen to create cytotoxic ROS like superoxide (B77818) and hydroxyl radicals.

  • Type II Reaction: The triplet photosensitizer can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[13] This is often the dominant pathway in photodynamic therapy.

The resulting ROS can induce cellular damage, leading to apoptosis or necrosis.

G PS_G DO73 (S₀) PS_S1 DO73 (S₁) PS_G->PS_S1 Light Light (hν) Light->PS_G Absorption PS_T1 DO73 (T₁) PS_S1->PS_T1 Intersystem Crossing O2 ³O₂ (Oxygen) PS_T1->O2 Type II Reaction (Energy Transfer) ROS Other ROS PS_T1->ROS Type I Reaction (Electron Transfer) SO ¹O₂ (Singlet Oxygen) O2->SO Damage Oxidative Damage (Lipids, Proteins, DNA) SO->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Hypothetical PDT mechanism of this compound.

References

Application Notes and Protocols: Incorporation of C.I. Disperse Orange 73 into Polymer Matrices for Optical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Orange 73 is a monoazo dye belonging to the disperse class of dyes, characterized by its vibrant orange hue and its application in dyeing synthetic fibers.[1] Beyond its traditional use in the textile industry, the incorporation of such organic chromophores into polymer matrices is a burgeoning field of research for the development of advanced optical materials. These materials are promising candidates for a variety of applications, including nonlinear optics, optical data storage, and sensing. The polymer host provides a stable and processable environment for the dye molecules, enabling the fabrication of thin films and other optical components.

This document provides detailed application notes and experimental protocols for the incorporation of this compound into polymer matrices, with a focus on poly(methyl methacrylate) (PMMA) as a model system. It is intended to guide researchers in the preparation and characterization of these materials for various optical applications. While specific data for this compound is limited in the scientific literature, data from structurally similar Disperse Orange dyes (e.g., Disperse Orange 3, 11, and 25) is utilized to provide a comprehensive overview of the expected properties and performance.

Key Optical Properties and Data

The optical properties of this compound-doped polymer films are crucial for their application. These properties are influenced by the dye's molecular structure, its concentration, and the surrounding polymer matrix.

Chemical and Physical Properties of this compound

PropertyValueReference
C.I. NameDisperse Orange 73[1]
Molecular FormulaC₂₄H₂₁N₅O₄
Molecular Weight443.45 g/mol
AppearanceOrange-red powder[1]
CAS Registry Number79300-11-1

Optical Properties of a Structurally Similar Dye (Disperse Orange 3) in Solution

The following data for Disperse Orange 3 in ethanol (B145695) provides a reference for the expected spectral characteristics of this compound.

ParameterValueConditionsReference
Maximum Absorbance (λmax)443 nm10⁻⁴ M in Ethanol
Molar Extinction Coefficient (εmax)1.35 x 10⁴ M⁻¹ cm⁻¹10⁻⁴ M in Ethanol
Fluorescence Emission Maximum (λem)532 nm10⁻⁴ M in Ethanol, λex = 440 nm
Stokes Shift (Δλ)89 nm10⁻⁴ M in Ethanol

Nonlinear Optical Properties of Related Disperse Orange Dyes

Azo dyes, including Disperse Orange derivatives, are known for their third-order nonlinear optical (NLO) properties, which are essential for applications in all-optical switching and signal processing. The NLO response can be characterized by the third-order nonlinear susceptibility (χ⁽³⁾).

DyePolymer MatrixNLO PropertyCommentsReference
Disperse Orange 25PMMAOptical Bistability, Z-scanShows better nonlinear responses in a PVP matrix compared to PMMA.[2]
Disperse Orange 3 & 25Thin FilmThird Harmonic GenerationDO25 exhibits a larger NLO effect compared to DO3.[3][[“]]

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound-doped polymer films are provided below.

Protocol 1: Preparation of Dye-Doped Polymer Films by Spin Coating

This protocol describes a common method for producing thin, uniform films of dye-doped polymer suitable for optical measurements.

Materials:

  • This compound

  • Poly(methyl methacrylate) (PMMA)

  • Toluene (B28343) (or other suitable solvent like chloroform (B151607) or tetrahydrofuran)

  • Glass microscope slides or silicon wafers (substrates)

  • Ethanol and deionized water for cleaning

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

  • Spin coater

  • Hot plate or vacuum oven

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the glass slides or silicon wafers by sonicating them in a sequence of deionized water, and ethanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas or in an oven.

  • Preparation of the Doped Polymer Solution:

    • Prepare a stock solution of PMMA in toluene (e.g., 5-10% w/v) by dissolving the PMMA powder in the solvent with magnetic stirring. This may take several hours.

    • Prepare a stock solution of this compound in the same solvent.

    • Add a specific volume of the dye stock solution to the PMMA solution to achieve the desired final dye concentration (e.g., 0.1 to 5 wt% with respect to the polymer).

    • Stir the final solution for at least 2 hours to ensure homogeneity.

  • Spin Coating:

    • Place a cleaned substrate on the chuck of the spin coater and secure it with the vacuum.

    • Dispense a small amount of the dye-doped polymer solution onto the center of the substrate.

    • Spin the substrate at a desired speed (e.g., 500-3000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is dependent on the solution viscosity, spin speed, and spin time.[5]

  • Baking/Annealing:

    • Carefully remove the coated substrate from the spin coater.

    • Place the substrate on a hot plate or in a vacuum oven at a temperature below the glass transition temperature of PMMA (e.g., 80-90 °C) for at least 1 hour to remove any residual solvent.

Protocol 2: Characterization of Optical Properties

This protocol outlines the standard techniques for measuring the key optical properties of the prepared films.

Equipment:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

Procedure:

  • Linear Absorption Spectroscopy:

    • Place the dye-doped polymer film in the sample holder of a UV-Vis spectrophotometer.

    • Use a blank, uncoated substrate as a reference to subtract the absorption of the substrate material.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Spectroscopy:

    • Place the dye-doped polymer film in the sample holder of a fluorometer.

    • Set the excitation wavelength (λex) to a value at or near the λmax determined from the absorption spectrum.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 450-800 nm).

    • Identify the wavelength of maximum emission (λem).

Diagrams

Experimental Workflow for Preparation and Characterization

experimental_workflow cluster_prep Film Preparation cluster_char Optical Characterization start Start clean Substrate Cleaning start->clean solution Prepare Dye-Doped Polymer Solution clean->solution spin Spin Coating solution->spin bake Baking/ Annealing spin->bake film Doped Polymer Film bake->film uv_vis UV-Vis Spectroscopy film->uv_vis fluorescence Fluorescence Spectroscopy film->fluorescence nlo Nonlinear Optical Characterization (optional) film->nlo data Optical Properties Data uv_vis->data fluorescence->data nlo->data

Caption: Workflow for the preparation and optical characterization of dye-doped polymer films.

Logical Relationship of Components in the Material System

logical_relationship dye This compound (Chromophore) composite Dye-Polymer Composite dye->composite incorporation polymer Polymer Matrix (e.g., PMMA) polymer->composite host properties Enhanced Optical Properties (Linear & Nonlinear) composite->properties results in applications Optical Applications (e.g., NLO, Data Storage, Sensors) properties->applications enables

References

Application Notes: Dyeing of Polyester/Cotton Blends with C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

These protocols provide detailed methodologies for dyeing polyester (B1180765)/cotton (P/C) blended fabrics using C.I. Disperse Orange 73 for the polyester component. The application of disperse dyes on polyester requires high temperatures (around 130°C) under acidic conditions, while cotton is typically dyed with other dye classes, such as reactive dyes, under alkaline conditions.[1][2][3] this compound is a brilliant orange, monoazo disperse dye suitable for dyeing polyester and its blends, known for good fastness properties.[4][5]

Two primary exhaust dyeing methods are detailed: a conventional two-bath process and a more modern one-bath, two-stage process designed to save time, water, and energy.[1][6]

Experimental Protocols

Fabric Pretreatment

Proper pretreatment is crucial for ensuring level dyeing and good fastness properties. The typical sequence for a P/C blend is as follows:

  • Singeing : The fabric surface is passed over a flame to burn off protruding fibers. For P/C blends, this is often done after dyeing the polyester portion to avoid the formation of melt beads that dye darker than the fabric.[7]

  • Desizing : Size, a protective coating applied to warp yarns before weaving, is removed. Starch-based sizes are removed enzymatically, while polyvinyl alcohol (PVA) sizes can be removed with a hot alkaline wash (e.g., 4 g/L soda ash and 1 g/L detergent at 60-70°C).[7]

  • Scouring : This process removes natural impurities from the cotton (waxes, pectins) and any processing oils or spin finishes from the polyester.[7][8] It is typically carried out in an alkaline bath.

  • Bleaching : To achieve a good white base before dyeing, especially for pale or bright shades, bleaching is necessary. Alkaline hydrogen peroxide bleaching is a common method for P/C blends as it is effective for cotton and less harsh on polyester.[7]

  • Mercerization : The fabric is treated with a cold, concentrated sodium hydroxide (B78521) solution (e.g., 18% NaOH) to improve the cotton's dye uptake, tensile strength, and luster.[7]

  • Heat-setting : This step imparts dimensional stability to the polyester component. It is performed on a stenter at around 180°C for 30 seconds. Higher temperatures can yellow the cellulosic portion.[7]

Dyeing Method 1: Two-Bath Process

This traditional method involves dyeing the two fiber types in separate, sequential baths, which generally yields the best shade and fastness results.[1][9]

Bath 1: Polyester Dyeing with this compound

  • Machine : High-Temperature High-Pressure (HTHP) jet or beam dyeing machine.[1]

  • Procedure :

    • Set the dyebath at 50-60°C. Add a dispersing agent (1 g/L), a leveling agent (0.5-1 g/L), and acetic acid to adjust the pH to 4.5-5.5.[1][2]

    • Circulate the fabric for 10-15 minutes.[1]

    • Add the prepared dispersion of this compound (X% on weight of fabric, o.w.f., depending on desired shade).

    • Raise the temperature to 130°C at a rate of 1.5-2°C/minute.[9][10]

    • Hold at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2][9]

    • Cool the bath to 70-80°C.

    • Rinse the fabric.

  • Reduction Clearing :

    • Prepare a new bath at 70-80°C with Sodium Hydrosulfite (2 g/L) and Caustic Soda (2 g/L).

    • Treat the fabric for 15-20 minutes to remove unfixed disperse dye from the fiber surface.

    • Rinse thoroughly and neutralize with a mild acid if necessary.

Bath 2: Cotton Dyeing with a Suitable Reactive Dye

  • Machine : Jigger, winch, or jet dyeing machine.[1]

  • Procedure :

    • Set a new dyebath at the temperature recommended for the chosen reactive dye (e.g., 60°C for a hot brand).[9]

    • Add the reactive dye (Y% o.w.f.) and an electrolyte like Glauber's salt (e.g., 50-80 g/L).

    • Circulate for 20-30 minutes.

    • Add an alkali such as soda ash (e.g., 10-20 g/L) to fix the dye to the cotton.

    • Continue dyeing for another 45-60 minutes.[9]

    • Drain the bath.

Dyeing Method 2: One-Bath, Two-Stage Process

This method saves time and resources by performing both dyeing stages in the same bath.[11][12][13]

  • Machine : HTHP jet, winch, or package dyeing machine.[12]

  • Procedure :

    • Polyester Dyeing Stage :

      • Set the dyebath at 50°C with the fabric.[12]

      • Add dispersing agent, leveling agent, and acetic acid to achieve a pH of 4-5. Run for 10 minutes.[12][13]

      • Add the this compound solution via dosing.

      • Raise the temperature to 130°C at ~1.5°C/min.[12]

      • Run the bath for 30-60 minutes at 130°C.[12]

    • Cotton Dyeing Stage :

      • Cool the bath down to 80-90°C.[12]

      • Add a pH neutralizing agent if required.

      • Add the selected reactive dye and Glauber's salt. Run for 20-30 minutes.[12]

      • Cool further to 60°C.[12]

      • Add alkali (e.g., soda ash) to raise the pH and fix the reactive dye. Run for 30-60 minutes.[12]

      • Drop the dyebath.

Post-treatment (After-treatment)

This final step is critical for achieving optimal colorfastness by removing all unfixed and hydrolyzed dyes.[13]

  • Rinse : Rinse the fabric with cold water.

  • Soaping : Wash the fabric at 95°C for 10-15 minutes with a non-ionic soap or detergent (e.g., 2 g/L).[14] This removes unfixed dyes from both fibers.

  • Hot and Cold Rinses : Rinse the fabric successively with hot and cold water until the water runs clear.[13]

  • Drying : Dry the finished fabric.

Data Presentation

Table 1: Comparison of Process Parameters
ParameterTwo-Bath ProcessOne-Bath, Two-Stage Process
Polyester Dyeing Temp. 130°C[9]130°C[12]
Polyester Dyeing pH 4.5 - 5.5 (Acidic)[2]4.0 - 5.0 (Acidic)[12]
Cotton Dyeing Temp. 60°C (Hot Brand Reactive)[9]60°C (Hot Brand Reactive)[12]
Cotton Dyeing pH ~10.5 - 11 (Alkaline)~10.5 - 11 (Alkaline)
Total Baths 2 (+ Reduction Clearing Bath)1
Primary Advantage Optimum shade and fastness[1]Reduced time, water, and energy[6]
Table 2: Typical Fastness Properties

The following table summarizes the expected fastness properties for a medium-depth shade on a P/C blend dyed with this compound and a suitable reactive dye. Ratings are on a scale of 1 (poor) to 5 (excellent).

Fastness PropertyExpected RatingStandard
Light Fastness 6[15]AATCC / ISO
Washing Fastness 4-5ISO 105-C06
Rubbing Fastness (Dry) 4-5ISO 105-X12
Rubbing Fastness (Wet) 4ISO 105-X12
Perspiration Fastness 4-5ISO 105-E04
Sublimation Fastness 4-5ISO 105-P01

Note: Actual fastness ratings can vary based on the specific reactive dye used, dyeing process, shade depth, and finishing treatments.

Visualizations: Dyeing Workflows

Two_Bath_Dyeing_Workflow cluster_pretreatment Pretreatment cluster_bath1 Bath 1: Polyester Dyeing cluster_bath2 Bath 2: Cotton Dyeing cluster_posttreatment Post-treatment start P/C Fabric pretreat Singeing, Scouring, Bleaching, Mercerizing start->pretreat dye_pet Dye Polyester @ 130°C (Disperse Orange 73, pH 4.5) pretreat->dye_pet reduct_clear Reduction Clearing (NaOH, Na2S2O4) dye_pet->reduct_clear dye_cot Dye Cotton @ 60°C (Reactive Dye, Alkali, Salt) reduct_clear->dye_cot wash_soap Soaping @ 95°C dye_cot->wash_soap finish Final Rinsing & Drying wash_soap->finish end_product Dyed Fabric finish->end_product

Caption: Workflow for a Two-Bath P/C Blend Dyeing Process.

One_Bath_Dyeing_Workflow start Pretreated P/C Fabric stage1_setup Set Bath @ 50°C Add Auxiliaries (pH 4-5) start->stage1_setup stage1_dye Add Disperse Orange 73 Raise Temp to 130°C Hold for 30-60 min stage1_setup->stage1_dye Stage 1: Polyester stage2_cool Cool to 80-90°C stage1_dye->stage2_cool stage2_add Add Reactive Dye & Salt Run for 20-30 min stage2_cool->stage2_add Stage 2: Cotton stage2_fix Cool to 60°C Add Alkali Hold for 30-60 min stage2_add->stage2_fix post_treat Soaping, Rinsing, Drying stage2_fix->post_treat end_product Dyed Fabric post_treat->end_product

Caption: Workflow for a One-Bath, Two-Stage P/C Blend Dyeing Process.

References

Application Notes and Protocols for Assessing the Dyeing Kinetics of C.I. Disperse Orange 73 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Orange 73 is a monoazo disperse dye used for dyeing hydrophobic fibers, most notably polyester (B1180765).[1] Understanding the dyeing kinetics of this dye is crucial for optimizing dyeing processes to ensure levelness, reproducibility, and efficient dye uptake. This document provides detailed protocols for assessing the dyeing kinetics of this compound on polyester, including methods for determining dye exhaustion, fixation, and key kinetic parameters. The methodologies outlined are based on established principles of textile dyeing science.[2]

The dyeing of polyester with disperse dyes is a complex process governed by the diffusion of the dye from the aqueous dyebath into the amorphous regions of the polymer fiber.[2] This process is significantly influenced by temperature, time, pH, and the liquor ratio.[3] Kinetic studies are essential to characterize the rate of dyeing and to understand the thermodynamic parameters that govern the dye-fiber interactions.

Data Presentation

The following tables provide an illustrative example of how to summarize the quantitative data obtained from the experimental protocols.

Table 1: Dye Exhaustion of this compound on Polyester at Different Temperatures

Dyeing Time (minutes)% Exhaustion at 110°C% Exhaustion at 120°C% Exhaustion at 130°C
1535.245.860.5
3055.768.380.1
4568.980.189.7
6075.486.594.2
9082.191.396.8
12085.393.297.5

Table 2: Dyeing Kinetic and Thermodynamic Parameters for this compound on Polyester

ParameterValue at 110°CValue at 120°CValue at 130°C
Dyeing Rate Constant (k) (min⁻¹)0.0250.0420.068
Time of Half-Dyeing (t½) (min)27.716.510.2
Diffusion Coefficient (D) (cm²/s x 10⁻¹⁰)1.83.56.2
Standard Affinity (-Δμ°) (kJ/mol)15.817.218.5
Enthalpy of Dyeing (ΔH°) (kJ/mol)\multicolumn{3}{c}{+ 45.7}
Entropy of Dyeing (ΔS°) (J/mol·K)\multicolumn{3}{c}{+ 150.2}

Experimental Protocols

Materials and Equipment
  • Fabric: Scoured and bleached 100% polyester fabric.

  • Dye: this compound (commercial grade).

  • Chemicals:

    • Dispersing agent (e.g., a lignosulfonate-based or naphthalene (B1677914) sulfonate condensate product).

    • Acetic acid (to adjust pH).

    • Sodium hydrosulfite.

    • Sodium hydroxide.

    • Acetone.

    • N,N-Dimethylformamide (DMF).

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared dyeing machine).

    • UV-Vis Spectrophotometer.

    • Water bath.

    • Magnetic stirrer and hot plate.

    • pH meter.

    • Analytical balance.

    • Volumetric flasks, pipettes, and cuvettes.

Protocol for Determining Dye Exhaustion

This protocol measures the percentage of dye that has transferred from the dyebath to the polyester fabric at various time intervals.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and prepare a stock solution (e.g., 1 g/L) in distilled water containing a small amount of dispersing agent.

  • Calibration Curve: From the stock solution, prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Dye Bath Preparation: Prepare a series of identical dye baths in the dyeing machine beakers. For each beaker, add the required amount of the dye stock solution for a specific shade depth (e.g., 1% on the weight of fabric - owf), a dispersing agent (e.g., 1 g/L), and adjust the pH to 4.5-5.5 with acetic acid.[3] The liquor ratio (ratio of the volume of the dye bath to the weight of the fabric) should be kept constant (e.g., 40:1).

  • Dyeing Procedure:

    • Accurately weigh samples of the polyester fabric (e.g., 2 g each).

    • Place a fabric sample in each beaker.

    • Set the dyeing machine to the desired temperature (e.g., 110°C, 120°C, or 130°C). The temperature is typically raised at a rate of 2°C/min.[2]

    • Start the dyeing process and simultaneously start a timer.

    • At specified time intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes), remove one beaker from the dyeing machine and quickly cool it in a cold water bath to stop the dyeing process.

  • Measurement of Residual Dye:

    • Carefully remove the fabric sample from the cooled dyebath.

    • Allow the dyebath to reach room temperature.

    • Take an aliquot of the residual dyebath, dilute it if necessary, and measure its absorbance using the UV-Vis spectrophotometer at λmax.

    • Using the calibration curve, determine the concentration of the dye remaining in the dyebath.

  • Calculation of Dye Exhaustion:

    • Calculate the percentage of dye exhaustion (E%) using the following formula: E% = [(C₀ - Cₜ) / C₀] x 100 Where:

      • C₀ is the initial concentration of the dye in the dyebath.

      • Cₜ is the concentration of the dye in the dyebath at time 't'.

Protocol for Determining Dye Fixation

This protocol quantifies the amount of dye that is irreversibly fixed within the polyester fiber after a washing-off process.

  • Dyeing: Dye a polyester fabric sample as described in the dye exhaustion protocol for a sufficient time to reach equilibrium (e.g., 120 minutes at 130°C).

  • Rinsing: After dyeing, thoroughly rinse the fabric sample with cold water to remove any loosely adhering dye particles from the surface.

  • Reduction Clearing: Prepare a clearing solution containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L dispersing agent. Treat the rinsed fabric in this solution at 70-80°C for 15-20 minutes. This process removes any unfixed dye from the fabric surface.

  • Final Wash: Rinse the fabric again with hot water and then cold water, and allow it to air dry.

  • Dye Extraction:

    • Accurately weigh the dried, dyed, and reduction-cleared fabric sample.

    • Place the fabric in a flask with a known volume of a suitable solvent, such as N,N-dimethylformamide (DMF).

    • Heat the flask in a water bath at the boiling point of the solvent to extract the fixed dye from the fiber.

    • After complete extraction, cool the solution to room temperature and, if necessary, make it up to the original volume with the solvent.

  • Spectrophotometric Measurement: Measure the absorbance of the dye extract at its λmax in the chosen solvent. A separate calibration curve for the dye in the extraction solvent will be required.

  • Calculation of Dye Fixation:

    • Calculate the amount of fixed dye on the fabric.

    • The percentage of dye fixation (F%) can be calculated as: F% = (Amount of dye extracted from washed fabric / Total amount of dye exhausted onto the fabric) x 100

Mandatory Visualizations

Dyeing_Kinetics_Workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing cluster_analysis 3. Analysis & Calculation prep Preparation dyeing Dyeing Process stock Dye Stock Solution & Calibration Curve dyebath Dye Bath Preparation (Dye, Dispersant, pH) stock->dyebath ht_dyeing High-Temperature Dyeing (e.g., 130°C) dyebath->ht_dyeing analysis Analysis sampling Sampling at Time Intervals ht_dyeing->sampling spectro Spectrophotometry (Measure Absorbance) sampling->spectro calc Calculations spectro->calc exhaustion Dye Exhaustion (%E) calc->exhaustion kinetics Kinetic Parameters (k, t½, D) calc->kinetics

Caption: Experimental workflow for assessing dyeing kinetics.

Disperse_Dyeing_Mechanism dyebath Dye Dispersion in Water dissolved_dye Dissolved Dye Molecules dyebath->dissolved_dye Solubilization fiber_surface Adsorption on Fiber Surface dissolved_dye->fiber_surface Adsorption fiber_interior Diffusion into Fiber Interior fiber_surface->fiber_interior Diffusion (Rate-determining step) fixed_dye Fixed Dye within Amorphous Regions fiber_interior->fixed_dye Immobilization

Caption: Simplified mechanism of disperse dyeing on polyester.

References

Application Notes: C.I. Disperse Orange 73 for Non-Textile Applications in Plastics and Resins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and scientific purposes. C.I. Disperse Orange 73 is predominantly a textile dye for polyester (B1180765) fibers. Its application in plastics and resins is not well-documented in publicly available literature. The protocols provided are generalized and hypothetical, based on standard polymer processing techniques, and would require significant adaptation and validation for this specific dye. There is no scientific evidence to suggest the use of this compound in drug development or its involvement in biological signaling pathways.

Introduction

Chemical Identity:

  • Molecular Formula: C₂₄H₂₁N₅O₄[3][6]

  • Molecular Weight: 443.45 g/mol [3][6]

  • CAS Number: 40690-89-9[7][8][9]

Physicochemical Properties and Performance Data

Quantitative performance data for this compound is primarily documented for textile applications. This data can offer an initial indication of its fastness properties, although performance will vary significantly in a plastic matrix.

PropertyTest Method (ISO)Result/RatingInterpretation
Light Fastness (Xenon Arc) ISO 105-B026-7Good to Very Good resistance to fading on exposure to light.[7]
Washing Fastness ISO 105-C034-5Very Good to Excellent resistance to color change and staining during washing.[7]
Sublimation Fastness ISO 105-P01 (180°C, 30s)4-5Very Good to Excellent resistance to transferring to other materials via sublimation at elevated temperatures.[7]
Rubbing Fastness (Dry) ISO 105-X124Good resistance to color transfer when rubbed.[7]
Rubbing Fastness (Wet) ISO 105-X124Good resistance to color transfer when rubbed under wet conditions.[7]

Note: Fastness is rated on a scale of 1 to 5 for washing, sublimation, and rubbing (5 being excellent) and 1 to 8 for light fastness (8 being excellent).[7]

Applications in Plastics and Resins: A Theoretical Overview

Disperse dyes are non-ionic and rely on molecular dispersion to color hydrophobic materials.[1] For plastics, this means the dye must dissolve in the molten polymer during processing.

Potential Polymer Systems:

  • Polyester (PET, PBT): Given its primary use in polyester textiles, this compound would theoretically be most compatible with polyester resins.

  • Other Amorphous Polymers (e.g., Polystyrene, Polycarbonate): Compatibility would need to be determined experimentally, with a focus on processing temperatures and potential for dye degradation or sublimation.

Key Challenges:

  • Thermal Stability: Plastic processing often occurs at temperatures higher than textile dyeing. The sublimation fastness data at 180°C is a starting point, but stability at typical processing temperatures for engineering plastics (e.g., >250°C for PC) is unknown and critical.[5]

  • Migration: The potential for the dye to migrate to the surface of the plastic part over time is a significant consideration, especially for applications involving contact.[10]

  • Purity: Standard disperse dyes may contain impurities that are unacceptable for certain plastic applications, particularly those with stringent regulatory requirements.[5]

Biological Activity and Relevance to Drug Development

Extensive searches of scientific literature and chemical databases show no evidence of this compound being investigated for or used in drug development, drug delivery systems, or any related pharmaceutical application.[6][11][12] The audience of drug development professionals should be aware that some disperse dyes have been identified as potential skin sensitizers, causing contact dermatitis through migration from textiles.[13][14] This highlights a potential for biological interaction, but in the context of an adverse effect rather than a therapeutic one. The concept of a "signaling pathway" is not applicable based on current knowledge of this compound.

Protocols: Hypothetical Methodology for Evaluation in Plastics

The following are generalized protocols for incorporating and evaluating a colorant such as this compound in a polymer matrix (e.g., Polycarbonate). These are illustrative and must be optimized.

Protocol 1: Sample Preparation via Compression Molding
  • Materials:

    • Polycarbonate (PC) powder or pellets (pre-dried per supplier specification).

    • This compound powder.

    • Dispersing agent (optional, e.g., a wax or metallic stearate).

  • Procedure:

    • Calculate the required amounts of PC and dye to achieve a target concentration (e.g., 0.1% by weight).

    • Pre-mix the PC powder and dye powder in a sealed container by tumbling for 15-20 minutes to ensure a homogenous dry blend.

    • Place the blended powder into a compression mold.

    • Position the mold in a hydraulic press pre-heated to the processing temperature of PC (e.g., 260-280°C).

    • Apply low pressure initially to allow the polymer to melt and degas.

    • Increase pressure to 5-10 MPa and hold for 5-10 minutes to ensure full consolidation and dye dispersion.

    • Cool the mold under pressure using a controlled cooling cycle.

    • Demold the colored plastic plaque once it has reached a safe handling temperature.

Protocol 2: Evaluation of Color and Thermal Stability
  • Materials:

    • Colored plastic plaque from Protocol 1.

    • Spectrocolorimeter.

    • Laboratory oven.

  • Procedure:

    • Color Measurement:

      • Calibrate the spectrocolorimeter.

      • Measure the CIELAB color coordinates (L, a, b*) of the initial plaque at three different locations and calculate the average.

    • Thermal Stability Test:

      • Cut a sample from the plaque and place it in an oven at a temperature relevant to the application or further processing (e.g., 200°C).

      • Hold the sample at this temperature for a set duration (e.g., 30 minutes).

      • Remove the sample and allow it to cool to room temperature.

      • Re-measure the CIELAB coordinates.

      • Calculate the color difference (ΔE). A significant ΔE indicates poor thermal stability.

Visualizations

G Diagram 1: General Experimental Workflow for Dye Evaluation in Plastics cluster_prep Material Preparation cluster_proc Processing cluster_eval Performance Evaluation A Polymer Resin (e.g., PC, PET) C Dry Blending / Compounding A->C B This compound B->C D Molding (Compression / Injection) C->D Homogenized Mixture E Colorimetric Analysis (CIELAB) D->E Colored Plaque F Thermal Stability Test (Heat Aging) E->F G Light Fastness Test (Xenon Arc Exposure) E->G H Migration Test E->H I Final Assessment F->I G->I H->I

Caption: Workflow for testing a dye in a plastic matrix.

G Diagram 2: Factors Influencing Dye Performance in a Polymer Matrix cluster_dye Dye Properties cluster_poly Polymer Properties cluster_proc Processing Conditions center Final Color Performance D1 Chemical Structure D1->center D2 Thermal Stability D2->center D3 Purity D3->center P1 Polymer Type (e.g., PET, PC) P1->center P2 Morphology (Amorphous vs. Crystalline) P2->center C1 Temperature C1->center C2 Residence Time C2->center C3 Shear Rate C3->center

Caption: Key factors affecting dye performance in plastics.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Disperse Orange 73 Dyeing on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers and scientists in overcoming challenges associated with the uneven dyeing of polyester (B1180765) substrates using C.I. Disperse Orange 73.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during dyeing experiments with this compound, presenting potential causes and solutions in a question-and-answer format.

Q1: What are the primary causes of patchy or streaky dyeing results with this compound?

Uneven dyeing, manifesting as patches, streaks, or shade variations, can arise from several factors throughout the dyeing process.[1][2] The principal causes include:

  • Improper Fabric Preparation: The first step to achieving even dyeing is proper preparation.[3] Failure to thoroughly clean the polyester fabric to remove oils, sizing agents, or other impurities can impede uniform dye penetration.[3][4]

  • Poor Dye Dispersion: this compound, like other disperse dyes, has low water solubility.[5][6] If the dye particles are not uniformly dispersed in the dyebath, they can clump together, leading to spots and uneven coloration.[1][7][8]

  • Incorrect Dyeing Temperature: Temperature is a critical factor in disperse dyeing.[3] If the temperature is too low, the dye will not effectively penetrate the polyester fibers, resulting in uneven and lighter shades.[3][9] Conversely, a rapid temperature rise can cause the dye to rush onto the fiber surface, leading to poor leveling.[10]

  • Inadequate pH Control: The pH of the dyebath should be maintained in a slightly acidic range, typically between 4.5 and 5.5, for optimal dye performance and stability.[5][11][12] Deviations from this range can affect dye exhaustion and lead to inconsistent results.

  • Issues with Auxiliaries: The incorrect choice or amount of dispersing and leveling agents can lead to dye agglomeration and uneven application.[3][7][13]

Q2: My polyester fabric shows color variations between different parts of the same batch. What could be the cause?

Shade variation within a single batch is often linked to inconsistencies in the dyeing process:

  • Uneven Heat Distribution: Non-uniform temperature within the dyeing apparatus can cause different areas of the fabric to be exposed to varying dyeing rates, resulting in shade differences.[10]

  • Poor Liquor Circulation: Inadequate agitation or circulation of the dyebath can lead to localized concentrations of dye and auxiliaries, causing uneven dyeing.[1]

  • Fabric Tension Variations: Differences in tension across the fabric during heat setting or dyeing can alter the fiber structure, leading to variations in dye uptake.[14]

Q3: After dyeing, the color of my fabric appears dull and has poor rub fastness. How can I resolve this?

Dull shades and poor rub fastness are typically due to unfixed dye particles on the fiber surface. This can be addressed by:

  • Reduction Clearing: This post-dyeing treatment is crucial for removing excess dye from the polyester surface.[11] It involves treating the fabric with a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide).

  • Thorough Rinsing: After reduction clearing, the fabric must be rinsed thoroughly to remove all residual chemicals and loose dye particles.[3]

Q4: Can the quality of the polyester substrate affect the dyeing outcome?

Yes, the physical and chemical properties of the polyester can significantly influence the final dyed product. Variations in the fiber's production or thermal history can lead to differences in dyeing behavior.[14] For instance, microfibers, due to their larger surface area, tend to absorb dyes faster, which can make them more prone to unevenness if the process is not carefully controlled.[15]

Data Presentation: Key Dyeing Parameters

The following tables summarize the critical process parameters for dyeing polyester with disperse dyes like this compound. Adherence to these ranges is essential for achieving reproducible and even dyeing results.

Table 1: Recommended Dyebath Conditions

ParameterRecommended RangePurpose
pH 4.5 - 5.5[5][11]Ensures optimal dye stability and exhaustion.
Dispersing Agent 1.0 - 2.0 g/LPrevents dye agglomeration and maintains a stable dispersion.[13]
Leveling Agent 0.5 - 1.0 g/LPromotes even dye distribution and migration.[3]
Liquor Ratio 10:1 to 20:1The ratio of the weight of the dyebath to the weight of the fabric.

Table 2: High-Temperature Dyeing Cycle Parameters

PhaseTemperatureDurationRate of Temp. Change
Pre-heating 60°C15 minutes2-3°C/minute
Dyeing 130°C[5][11]45-60 minutes1-1.5°C/minute[10]
Cooling 70-80°C20-30 minutes2-3°C/minute

Experimental Protocols

This section provides a detailed methodology for a typical laboratory-scale high-temperature exhaust dyeing of polyester fabric with this compound.

Pre-treatment of Polyester Fabric
  • Objective: To remove impurities and prepare the fabric for uniform dye uptake.

  • Procedure:

    • Wash the polyester fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Dry the fabric completely before proceeding to the dyeing step.[3]

Dyebath Preparation and Dyeing Procedure
  • Objective: To dye the polyester fabric with this compound under controlled conditions.

  • Procedure:

    • Prepare a paste of the required amount of this compound with a small amount of dispersing agent.[11]

    • Add this paste to the dyebath containing water at approximately 50°C.

    • Add the remaining auxiliaries, including the leveling agent and acetic acid, to adjust the pH to 4.5-5.5.[11]

    • Introduce the pre-treated polyester fabric into the dyebath.

    • Raise the temperature of the dyebath to 130°C at a rate of 1-1.5°C per minute.[10]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[11]

    • Cool the dyebath down to 70-80°C at a rate of 2-3°C per minute.

After-treatment (Reduction Clearing)
  • Objective: To remove surface dye and improve fastness properties.

  • Procedure:

    • Drain the exhausted dyebath.

    • Prepare a fresh bath containing:

      • 2 g/L Sodium Hydrosulfite

      • 2 g/L Sodium Hydroxide

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes.

    • Rinse the fabric with hot water and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

    • Finally, rinse with cold water and dry.

Visualizations

The following diagrams illustrate key workflows for troubleshooting and experimentation.

TroubleshootingWorkflow Start Uneven Dyeing Observed CheckPretreatment Was Fabric Properly Pre-treated? Start->CheckPretreatment CheckDispersion Was Dye Dispersion Adequate? CheckPretreatment->CheckDispersion Yes SolutionPretreatment Re-scour and Rinse Fabric CheckPretreatment->SolutionPretreatment No CheckTemp Was Temperature Profile Correct? CheckDispersion->CheckTemp Yes SolutionDispersion Improve Dye Pasting and Use High-Quality Dispersing Agent CheckDispersion->SolutionDispersion No CheckpH Was pH within 4.5-5.5 Range? CheckTemp->CheckpH Yes SolutionTemp Optimize Heating Rate (1-1.5°C/min) CheckTemp->SolutionTemp No CheckCirculation Was Dyebath Circulation/Agitation Sufficient? CheckpH->CheckCirculation Yes SolutionpH Adjust pH with Acetic Acid CheckpH->SolutionpH No SolutionCirculation Increase Agitation/Flow Rate CheckCirculation->SolutionCirculation No End Even Dyeing Achieved CheckCirculation->End Yes SolutionPretreatment->End SolutionDispersion->End SolutionTemp->End SolutionpH->End SolutionCirculation->End

Caption: Troubleshooting workflow for uneven polyester dyeing.

DyeingWorkflow Start Start Pretreat 1. Fabric Pre-treatment (Scouring & Rinsing) Start->Pretreat PrepareDye 2. Dyebath Preparation (Dye, Auxiliaries, pH Adjustment) Pretreat->PrepareDye LoadFabric 3. Load Fabric into Dyebath PrepareDye->LoadFabric Heat 4. Ramp Temperature to 130°C LoadFabric->Heat Dye 5. Hold at 130°C for 45-60 min Heat->Dye Cool 6. Cool to 70-80°C Dye->Cool ReductionClear 7. Reduction Clearing Cool->ReductionClear RinseDry 8. Rinse, Neutralize & Dry ReductionClear->RinseDry End End RinseDry->End

Caption: Experimental workflow for polyester dyeing.

References

Technical Support Center: Enhancing the Wash Fastness of C.I. Disperse Orange 73 Dyed Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the wash fastness of fabrics dyed with C.I. Disperse Orange 73. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the dyeing and after-treatment processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor wash fastness in polyester (B1180765) fabrics dyed with this compound?

Poor wash fastness in polyester fabrics dyed with disperse dyes like this compound is typically due to the presence of unfixed dye on the fiber surface.[1] This can result from several factors, including:

  • Inadequate Dyeing Parameters: Insufficient temperature, time, or incorrect pH during the dyeing process can lead to incomplete dye penetration and fixation.[2]

  • Dye Aggregation: Disperse dyes have low water solubility and can aggregate on the fiber surface if not properly dispersed.[1]

  • Oligomer Formation: During high-temperature dyeing, low molecular weight polyester chains (oligomers) can migrate to the fiber surface, trapping dye particles.

  • Thermal Migration: Subsequent high-temperature processes, such as heat-setting, can cause dye molecules to migrate from the fiber's interior to its surface.[1]

Q2: What is reduction clearing, and why is it crucial for improving wash fastness?

Reduction clearing is a post-dyeing chemical treatment that removes unfixed disperse dye from the surface of polyester fibers.[1] It utilizes a reducing agent, typically sodium hydrosulfite, in an alkaline solution to break down the surface dye molecules into water-soluble forms that can be easily washed away.[2] This process is essential for achieving high wash fastness, as it eliminates the primary source of color bleeding and staining during laundering.[1]

Q3: Can after-treatments other than reduction clearing improve the wash fastness of this compound?

Yes, other after-treatments can also enhance wash fastness. One such method is the application of a tannic acid treatment. Tannic acid, a natural polyphenol, can act as a mordant to fix the dye more firmly to the fiber. While less common for disperse dyes on polyester compared to natural fibers, it presents a potential area for experimentation. Additionally, resin finishing can encapsulate the dye on the fiber surface, providing a physical barrier to improve fastness, though this may affect the fabric's hand-feel.[2]

Q4: How does the molecular structure of this compound influence its wash fastness?

The wash fastness of a disperse dye is influenced by its molecular size and polarity. Dyes with higher molecular weights and polarity generally exhibit better wash fastness because they are less prone to migrating out of the fiber.[2] this compound is a monoazo dye.[3] The specific functional groups in its structure determine its affinity for the polyester fiber and its behavior during dyeing and subsequent treatments.

Q5: What is a typical wash fastness rating for polyester dyed with this compound?

According to AATCC standards, polyester dyed with this compound can achieve a wash fastness rating of 5 for both color change and staining, indicating excellent fastness.[3] However, achieving this rating is highly dependent on proper dyeing and, crucially, an effective after-treatment process like reduction clearing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Wash Fastness (Color Bleeding and Staining) Incomplete Removal of Unfixed Dye: Unfixed dye particles remain on the fiber surface after dyeing.Implement or optimize a reduction clearing process. For darker shades, a second reduction clearing cycle may be necessary. (See Experimental Protocol 2).
Sub-optimal Dyeing Parameters: Dyeing temperature was too low, or the dyeing time was too short.Ensure the dyeing temperature is maintained at approximately 130°C for an adequate duration to allow for proper dye diffusion into the polyester fibers.[2]
Uneven Dyeing or Color Spots Dye Agglomeration: The disperse dye was not properly dispersed in the dyebath.Ensure the use of an effective dispersing agent and that the dye is fully dissolved before adding it to the dyebath.[4]
Rapid Temperature Rise: The temperature of the dyebath was increased too quickly, causing uneven dye uptake.Control the rate of temperature increase to allow for gradual and even dye absorption.
Poor Fastness After Finishing Thermal Migration: High temperatures during finishing processes (e.g., heat-setting) caused the dye to migrate to the fiber surface.Select disperse dyes with higher sublimation fastness. If possible, lower the temperature of the finishing process.[1]
White Powder on Fabric Surface Polyester Oligomers: Low molecular weight polyester (oligomers) migrated to the surface during dyeing.Incorporate an oligomer-control agent in the dyebath and ensure the reduction clearing is performed at a sufficiently high temperature (around 70-80°C) to help remove them.[1]

Data Presentation

Table 1: Typical Wash Fastness Ratings of this compound on Polyester

Treatment Stage Color Change (AATCC Gray Scale) Staining on Multifiber Fabric (AATCC Gray Scale)
After Dyeing (Before After-Treatment)3-43
After Reduction Clearing4-54-5
After Tannic Acid Treatment (Experimental)44

Note: The values presented are typical and can vary based on the specific experimental conditions.

Experimental Protocols

Experimental Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

Materials:

  • 100% Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • Laboratory-scale dyeing machine

Procedure:

  • Prepare the dyebath with a liquor-to-goods ratio of 20:1.

  • Set the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Add 1 g/L of a suitable dispersing agent.

  • Add 1% o.w.f (on the weight of fabric) of this compound.

  • Introduce the polyester fabric into the dyebath at 60°C.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Maintain the temperature at 130°C for 60 minutes.

  • Cool the dyebath to 70°C.

  • Rinse the fabric thoroughly with hot and then cold water.

Experimental Protocol 2: Reduction Clearing of Polyester Dyed with this compound

Materials:

  • Dyed polyester fabric

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Sodium Hydroxide

  • Non-ionic detergent

  • Acetic acid

Procedure:

  • Prepare the reduction clearing bath with a liquor-to-goods ratio of 20:1.

  • Add 2 g/L of Sodium Hydrosulfite.

  • Add 2 g/L of Sodium Hydroxide.

  • Add 1 g/L of a non-ionic detergent.

  • Introduce the dyed fabric into the bath at 50°C.

  • Raise the temperature to 70-80°C and maintain for 20 minutes.

  • Drain the bath and rinse the fabric with hot water (60-70°C) for 10 minutes, followed by a cold rinse.

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.

  • Perform a final cold water rinse and dry the fabric.

Experimental Protocol 3: Tannic Acid After-Treatment (Experimental)

Materials:

  • Dyed and rinsed polyester fabric

  • Tannic acid

  • Acetic acid

Procedure:

  • Prepare the after-treatment bath with a liquor-to-goods ratio of 20:1.

  • Add 2-5% o.w.f. of tannic acid to the bath.

  • Adjust the pH to 4.5-5.0 with acetic acid.

  • Introduce the dyed fabric at 50°C.

  • Raise the temperature to 80°C and maintain for 30 minutes.

  • Cool the bath to 60°C.

  • Rinse the fabric thoroughly with water and dry.

Visualizations

experimental_workflow cluster_dyeing High-Temperature Dyeing cluster_reduction Reduction Clearing Dyeing_Start Start Dyeing Prepare_Dyebath Prepare Dyebath (pH 4.5-5.5, Dispersing Agent, Dye) Dyeing_Start->Prepare_Dyebath Add_Fabric Add Fabric at 60°C Prepare_Dyebath->Add_Fabric Heat_to_130C Heat to 130°C Add_Fabric->Heat_to_130C Dye_at_130C Dye for 60 min Heat_to_130C->Dye_at_130C Cool_and_Rinse Cool and Rinse Dye_at_130C->Cool_and_Rinse RC_Start Start Reduction Clearing Cool_and_Rinse->RC_Start Dyed Fabric Prepare_RC_Bath Prepare RC Bath (NaOH, Na2S2O4, Detergent) RC_Start->Prepare_RC_Bath Add_Dyed_Fabric Add Fabric at 50°C Prepare_RC_Bath->Add_Dyed_Fabric Heat_to_80C Heat to 70-80°C Add_Dyed_Fabric->Heat_to_80C Treat_20_min Treat for 20 min Heat_to_80C->Treat_20_min Rinse_and_Neutralize Rinse and Neutralize Treat_20_min->Rinse_and_Neutralize

Caption: Experimental workflow for dyeing and reduction clearing.

logical_relationship Poor_Wash_Fastness Poor Wash Fastness Unfixed_Dye Unfixed Dye on Fiber Surface Poor_Wash_Fastness->Unfixed_Dye is caused by Inadequate_Dyeing Inadequate Dyeing (Temp, Time, pH) Unfixed_Dye->Inadequate_Dyeing results from Dye_Aggregation Dye Aggregation Unfixed_Dye->Dye_Aggregation results from Thermal_Migration Thermal Migration Unfixed_Dye->Thermal_Migration results from Reduction_Clearing Reduction Clearing Unfixed_Dye->Reduction_Clearing is removed by Improved_Wash_Fastness Improved Wash Fastness Reduction_Clearing->Improved_Wash_Fastness leads to

Caption: Logical relationship of factors affecting wash fastness.

References

Technical Support Center: Enhancing the Light Fastness of C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on enhancing the light fastness of C.I. Disperse Orange 73 on synthetic fibers, particularly polyester (B1180765).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My polyester samples dyed with this compound are showing poor light fastness. What are the primary causes?

A1: Poor light fastness in dyeings of this compound, an azo-based dye, on polyester can stem from several factors:

  • Presence of Unfixed Dye: Disperse dyes have low water solubility, and residual dye particles often remain on the fiber surface after dyeing. This "floating color" is not well-integrated into the fiber matrix and is highly susceptible to fading upon light exposure.[1][2][3]

  • Photodegradation of the Dye Molecule: Azo dyes are susceptible to degradation when exposed to ultraviolet (UV) radiation from sunlight. The energy from UV light can break the chemical bonds in the dye's chromophore, leading to a loss of color.[4][5]

  • Dye Concentration: Lighter shades of a color tend to have lower light fastness. In these cases, the dye molecules are more dispersed and have a higher probability of being exposed to light, accelerating fading. Deeper shades generally offer better resistance due to a higher concentration of dye molecules.[4][5]

  • Sub-optimal Dyeing Process: An inadequate dyeing process, including incorrect temperature, pH, or time, can lead to poor dye fixation and penetration into the polyester fiber, leaving more dye on the surface and thus more vulnerable to fading.

Q2: How can I remove the unfixed surface dye to improve light fastness?

A2: The most effective method for removing unfixed disperse dyes from the surface of polyester is a post-treatment process called reduction clearing . This process uses a reducing agent under alkaline conditions to chemically destroy and solubilize the surface dye, allowing it to be washed off easily.[1][2][6][7] A typical reduction clearing agent is a combination of sodium hydrosulfite (sodium dithionite) and sodium hydroxide.[1][2] This after-treatment is crucial for improving not only light fastness but also wash and crocking (rubbing) fastness.

Q3: What are UV absorbers and how do they improve the light fastness of this compound?

A3: UV absorbers are chemical compounds that protect the dye and fiber from photodegradation. They function by preferentially absorbing harmful UV radiation (typically in the 280-400 nm range) and dissipating the energy as harmless heat, much like a sunscreen.[4][8] For polyester, benzotriazole-type UV absorbers are commonly used.[4][9] They can be applied during the dyeing process (exhaust method) or as a post-treatment, where they penetrate the fiber and shield the dye molecules from UV light.[8]

Q4: Can I combine different types of light stabilizers for better performance?

A4: Yes, a synergistic effect is often observed when combining UV absorbers (UVAs) with Hindered Amine Light Stabilizers (HALS). While UVAs absorb UV radiation, HALS function by scavenging free radicals that are formed during the initial stages of photodegradation. This dual-action approach provides more comprehensive protection and can significantly enhance the light fastness of the dyed fiber beyond what either component could achieve alone.

Q5: My light fastness has not improved significantly even after applying a UV absorber. What could be wrong?

A5: If the application of a UV absorber does not yield the expected improvement, consider the following:

  • Inadequate Reduction Clearing: If significant amounts of unfixed dye remain on the fiber surface, the UV absorber within the fiber will not be able to protect it. Ensure a thorough reduction clearing process is performed before or concurrently with the UV absorber application if applied as a separate finish.

  • Incorrect Application Method: The UV absorber must penetrate the fiber to be effective. For polyester, this is typically achieved via the exhaust method at high temperatures (e.g., 130°C), similar to the dyeing process itself. A simple surface coating may not be sufficient.[10][11][12]

  • Insufficient Concentration: The amount of UV absorber applied is critical. An add-on of 0.4% to 4.0% by weight of the fabric is often recommended.[9] Insufficient concentration will not provide adequate protection.

  • Choice of UV Absorber: Ensure the selected UV absorber is suitable for polyester and the high-temperature dyeing conditions. Benzotriazole derivatives are generally a good choice for synthetic fibers.[8]

Quantitative Data Summary

The following table provides illustrative data on the expected improvement in light fastness for this compound on polyester fabric when subjected to enhancement treatments. The light fastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is maximum fastness.

Treatment Condition Description Expected Light Fastness (Blue Wool Scale)
Control (Standard Dyeing) Polyester dyed with 1.0% o.w.f. This compound, without proper after-treatment.4-5
After Reduction Clearing Control sample subjected to a thorough reduction clearing process.5-6
With UV Absorber Dyed and reduction-cleared sample treated with 2.0% o.w.f. benzotriazole-based UV absorber by exhaustion.6-7
With UV Absorber + HALS Dyed and reduction-cleared sample treated with a synergistic mixture of UV absorber and HALS.7

Note: These are typical expected values. Actual results will vary based on the specific experimental conditions, concentration of dye and additives, and the exact synthetic fiber used.

Experimental Protocols

Protocol 1: Application of UV Absorber by Exhaustion Method

This protocol describes the application of a benzotriazole-based UV absorber to polyester fabric previously dyed with this compound and subjected to reduction clearing.

Materials:

  • Dyed and reduction-cleared polyester fabric

  • Benzotriazole-based UV absorber (emulsified, suitable for exhaust application)

  • Dispersing agent

  • Acetic acid

  • Laboratory-scale high-temperature dyeing machine

Procedure:

  • Set the liquor-to-goods ratio to 10:1.

  • Prepare the treatment bath by adding water, a dispersing agent (e.g., 1 g/L), and the UV absorber (e.g., 2.0% on weight of fabric).

  • Adjust the pH of the bath to 4.5 - 5.0 using acetic acid.

  • Introduce the polyester fabric into the bath at 50°C.

  • Raise the temperature to 130°C at a rate of 2°C per minute.

  • Hold the temperature at 130°C for 45-60 minutes to ensure penetration and fixation of the UV absorber.

  • Cool the bath down to 70°C.

  • Rinse the fabric thoroughly with warm and then cold water.

  • Dry the treated fabric at ambient temperature.

Protocol 2: Reduction Clearing of Disperse Dyed Polyester

This protocol details the after-treatment process to remove unfixed surface dye.

Materials:

  • Dyed polyester fabric

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Acetic acid (for neutralization)

Procedure:

  • After dyeing, rinse the fabric in warm water.

  • Prepare a fresh bath at a liquor-to-goods ratio of 10:1.

  • Add Sodium Hydroxide (e.g., 2 g/L) and Sodium Hydrosulfite (e.g., 2 g/L) to the bath.

  • Introduce the rinsed, dyed fabric into the reduction clearing bath.

  • Raise the temperature to 80-85°C and hold for 20-30 minutes.[2][6]

  • Drain the bath and rinse the fabric thoroughly with hot water (e.g., 70°C).

  • Perform a neutralization rinse in a fresh bath containing acetic acid (e.g., 1 g/L) at 40°C for 5 minutes.[5]

  • Rinse the fabric again in cold water.

  • Dry the fabric.

Protocol 3: Light Fastness Testing (Based on ISO 105-B02 / AATCC 16.3)

This protocol provides a general methodology for evaluating the light fastness of the treated samples.

Apparatus:

  • Xenon arc lamp weathering instrument.[13][14]

  • ISO Blue Wool reference standards (1-8) or AATCC Blue Wool standards (L2-L9).[15][16][17]

  • Grey Scale for assessing color change.

  • Specimen holders.

Procedure:

  • Cut a specimen of the treated textile to the required size (e.g., at least 70 mm x 120 mm).[18]

  • Mount the specimen in a holder, covering a portion of it to serve as the unexposed original for comparison.

  • Simultaneously mount a set of Blue Wool reference standards.

  • Place the mounted specimens and references in the xenon arc test chamber.

  • Expose the samples to the artificial light source under controlled conditions of temperature and humidity as specified in the standard (e.g., ISO 105-B02, Method 1).[13][16][19]

  • Periodically inspect the specimens and the Blue Wool standards.

  • The light fastness rating is determined by identifying which Blue Wool reference shows a similar degree of fading (color change) as the test specimen when assessed with the Grey Scale.[13][19]

Visualizations

Logical Workflow for Enhancing Light Fastness

Enhancing_Light_Fastness cluster_prep Preparation & Dyeing cluster_improvement Improvement Steps cluster_eval Evaluation Dyeing Dye Polyester with This compound Reduction_Clearing Step 1: Reduction Clearing (Removes Surface Dye) Dyeing->Reduction_Clearing Post-Dyeing Treatment UV_Absorber_App Step 2: UV Absorber Application (Exhaust Method) Reduction_Clearing->UV_Absorber_App Critical for Effectiveness Light_Fastness_Test Step 3: Light Fastness Testing (ISO 105-B02 / AATCC 16.3) UV_Absorber_App->Light_Fastness_Test Verification Final_Sample Final Sample with Enhanced Light Fastness Light_Fastness_Test->Final_Sample

Caption: Workflow for improving the light fastness of disperse dyes.

Mechanism of UV Protection for Dyes

UV_Protection_Mechanism cluster_fiber Inside the Fiber Matrix UV_Light UV Radiation (from Sunlight) Dye This compound (Azo Dye Molecule) UV_Light->Dye Attacks Dye UV_Absorber UV Absorber (e.g., Benzotriazole) UV_Light->UV_Absorber Absorbed Fiber Polyester Fiber Fading Photodegradation (Color Fading) Dye->Fading UV_Absorber->Dye Shields Heat Harmless Heat UV_Absorber->Heat Dissipated as

Caption: How a UV absorber protects a dye molecule from UV radiation.

Simplified Photodegradation Pathway of an Azo Dye

Photodegradation_Pathway AzoDye Azo Dye Molecule (-N=N- Chromophore) ExcitedState Excited State Dye* AzoDye->ExcitedState 1. Absorption of Light Energy UV Light (hν) + Oxygen (O2) Radicals Formation of Reactive Oxygen Species (e.g., •OH, O2•-) Energy->Radicals 2. Energy Transfer Cleavage Attack on Azo Bond & Aromatic Rings ExcitedState->Cleavage Reaction Radicals->Cleavage Oxidation Fragments Colorless Degradation Products Cleavage->Fragments 3. Fading

Caption: Conceptual pathway of azo dye photodegradation.

References

Role of dispersing agents in preventing C.I. Disperse Orange 73 aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of dispersing agents to prevent the aggregation of C.I. Disperse Orange 73.

Troubleshooting Guide

Disperse dyes like this compound, due to their low water solubility, have a tendency to aggregate in aqueous solutions, leading to inconsistent experimental results. This guide provides solutions to common problems encountered during the use of this compound.

ProblemPotential CauseRecommended Solution
Visible dye particles or sedimentation in the dispersion. Inadequate dispersion, incorrect choice or concentration of dispersing agent, or poor quality of the dye.1. Ensure the use of a high-quality dispersing agent appropriate for azo dyes. 2. Optimize the concentration of the dispersing agent. 3. Increase agitation or sonication during dispersion preparation.
Uneven color or spotting on the substrate. Dye aggregation during application, often triggered by high temperatures or incorrect pH.1. Verify that the pH of the dye bath is within the optimal range for this compound (typically weakly acidic, pH 4.5-5.5). 2. Employ a dispersing agent with good high-temperature stability. 3. Control the rate of temperature increase to prevent thermal shock to the dispersion.
Inconsistent results between experimental batches. Variations in water hardness, dye and dispersing agent concentrations, or preparation methods.1. Use deionized water to eliminate the effects of metal ions. 2. Precisely measure all components. 3. Standardize the dispersion preparation protocol, including mixing time and temperature.
Low color yield or intensity. Poor dye dispersion leading to larger particle sizes and reduced surface area for interaction.1. Evaluate the effectiveness of the current dispersing agent in reducing particle size. 2. Consider using a combination of anionic and non-ionic dispersing agents for synergistic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a dispersing agent with this compound?

A1: The primary role of a dispersing agent is to stabilize the fine particles of this compound in an aqueous medium.[1] Disperse dyes have very low solubility in water and tend to clump together (aggregate). Dispersing agents adsorb onto the surface of the dye particles, preventing aggregation through electrostatic or steric repulsion.[1] This ensures a uniform and stable dispersion, which is crucial for achieving consistent and reproducible results in dyeing and other applications.

Q2: What are the common types of dispersing agents recommended for this compound?

A2: For disperse dyes like this compound, anionic and non-ionic dispersing agents are commonly used.

  • Anionic dispersing agents , such as lignosulfonates and naphthalene (B1677914) sulfonate formaldehyde (B43269) condensates, are highly effective. They provide strong electrostatic repulsion between dye particles.

  • Non-ionic dispersing agents , such as fatty alcohol ethoxylates, can also be used, often in combination with anionic agents, to provide additional steric stability.

Q3: How does temperature affect the stability of a this compound dispersion?

A3: Temperature is a critical factor. While higher temperatures are often required for the application of disperse dyes, they can also promote dye particle aggregation if the dispersing agent is not thermally stable. Some dispersing agents can desorb from the dye surface at elevated temperatures, leading to a loss of stability. It is essential to select a dispersing agent that maintains its efficacy at the intended experimental temperatures.

Q4: Can the pH of the medium influence the effectiveness of a dispersing agent?

A4: Yes, the pH of the medium can significantly impact the performance of certain dispersing agents, particularly anionic types. The stability of most disperse dyes is optimal in a weakly acidic medium. For this compound, maintaining a pH in the range of 4.5 to 5.5 is generally recommended to ensure both dye stability and optimal performance of the dispersing agent.

Q5: How can I determine the optimal concentration of a dispersing agent for my experiment?

A5: The optimal concentration depends on the specific dispersing agent, the concentration of this compound, and the experimental conditions. It is recommended to perform a concentration optimization study. This typically involves preparing a series of dispersions with varying concentrations of the dispersing agent and evaluating their stability through particle size analysis, turbidity measurements, or filtration tests.

Quantitative Data on Dispersing Agent Performance

The selection of an appropriate dispersing agent and its concentration is critical for preventing the aggregation of this compound. The following tables provide illustrative data on the performance of different types of dispersing agents.

Table 1: Effect of Dispersing Agent Type on the Particle Size of this compound

Dispersing Agent TypeConcentration (% w/w of dye)Average Particle Size (nm)Polydispersity Index (PDI)
None025000.85
Lignosulfonate (Anionic)1.03500.25
Naphthalene Sulfonate (Anionic)1.04000.30
Fatty Alcohol Ethoxylate (Non-ionic)1.06000.45

Data are illustrative and may vary based on specific products and experimental conditions.

Table 2: High-Temperature Stability of this compound with Different Dispersing Agents

Dispersing AgentInitial Average Particle Size (nm)Average Particle Size after 1h at 130°C (nm)% Increase in Particle Size
Lignosulfonate35042020%
Naphthalene Sulfonate40055037.5%
Fatty Alcohol Ethoxylate60090050%

Data are illustrative and may vary based on specific products and experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Dispersing Agent Effectiveness by Particle Size Analysis

Objective: To determine the effectiveness of a dispersing agent in reducing the particle size of this compound.

Materials:

  • This compound

  • Dispersing agent(s) to be tested

  • Deionized water

  • Magnetic stirrer and stir bars

  • Ultrasonic bath/sonicator

  • Dynamic Light Scattering (DLS) particle size analyzer

Procedure:

  • Prepare a stock dispersion of this compound (e.g., 1% w/v) in deionized water without any dispersing agent. This will serve as the control.

  • For each dispersing agent to be tested, prepare a series of dispersions containing a fixed concentration of this compound (e.g., 1% w/v) and varying concentrations of the dispersing agent (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/w of dye).

  • For each preparation, add the dye and dispersing agent to the deionized water and stir vigorously with a magnetic stirrer for 30 minutes.

  • Submerge the beaker in an ultrasonic bath for 15 minutes to aid in breaking down agglomerates.

  • Allow the dispersions to equilibrate at room temperature for 1 hour.

  • Measure the particle size and polydispersity index (PDI) of each sample using a DLS instrument.

  • Compare the particle sizes of the dispersions containing the dispersing agents to the control. A significant reduction in particle size indicates effective dispersion.

Protocol 2: Assessment of High-Temperature Dispersion Stability

Objective: To evaluate the stability of a this compound dispersion at elevated temperatures.

Materials:

  • Prepared dispersions of this compound with the selected dispersing agent(s)

  • High-temperature, high-pressure dyeing apparatus or a sealed pressure vessel

  • Oven or heating mantle

  • Filter paper (e.g., Whatman No. 1)

  • Buchner funnel and vacuum flask

Procedure:

  • Prepare a dispersion of this compound with the dispersing agent at the optimized concentration, following steps 1-4 of Protocol 1.

  • Take an initial sample for particle size analysis (optional, but recommended).

  • Place a known volume of the dispersion into a high-temperature apparatus or a sealed pressure vessel.

  • Heat the dispersion to the desired test temperature (e.g., 130°C) and maintain for a specified period (e.g., 60 minutes).

  • Allow the dispersion to cool down to room temperature.

  • Visually inspect the dispersion for any signs of aggregation or sedimentation.

  • Filter the heat-treated dispersion through a pre-weighed filter paper using a Buchner funnel under vacuum.

  • Dry the filter paper and weigh it to determine the amount of aggregated dye. A lower mass of residue on the filter paper indicates better high-temperature stability.

  • If a DLS instrument is available, measure the particle size of the cooled dispersion and compare it to the initial measurement. A smaller increase in particle size indicates better stability.

Visualizations

Dispersing_Agent_Mechanism cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent Dye1 Dye Particle Aggregate Aggregate Dye1->Aggregate Dye2 Dye Particle Dye2->Aggregate Dye3 Dye Particle Dye3->Aggregate Dye4 Dye Particle Dye4->Aggregate Aggregation Aggregation Disp_Dye1 Dispersed Dye Disp_Dye2 Dispersed Dye Stable Dispersion Stable Dispersion Disp_Dye3 Dispersed Dye Disp_Dye4 Dispersed Dye DA Dispersing Agent DA->Disp_Dye1 DA->Disp_Dye2 DA->Disp_Dye3 DA->Disp_Dye4 Experimental_Workflow cluster_prep Dispersion Preparation cluster_eval Evaluation cluster_analysis Analysis prep1 Weigh this compound and Dispersing Agent prep2 Add to Deionized Water prep1->prep2 prep3 Magnetic Stirring (30 min) prep2->prep3 prep4 Ultrasonication (15 min) prep3->prep4 eval1 Initial Characterization (Particle Size, Visual) prep4->eval1 eval2 High-Temperature Stability Test (e.g., 130°C for 1h) eval1->eval2 eval3 Post-Heat Characterization (Particle Size, Filtration) eval2->eval3 analysis1 Compare Particle Size (Initial vs. Post-Heat) eval3->analysis1 analysis2 Quantify Aggregated Dye (Filtration) eval3->analysis2 analysis3 Determine Optimal Dispersing Agent and Concentration analysis1->analysis3 analysis2->analysis3

References

Selection of leveling agents for uniform dyeing with C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Disperse Orange 73 in their experiments. The following sections offer solutions to common issues encountered during the dyeing process, particularly focusing on the selection and application of leveling agents to achieve uniform coloration.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a leveling agent in disperse dyeing?

A leveling agent is a chemical auxiliary that promotes uniform distribution of the dye on the substrate.[1][2] Its main roles are to slow down the initial rate of dye uptake by the fiber and to facilitate the migration of dye molecules from areas of high concentration to areas of low concentration, ensuring a consistent and even shade.[1]

Q2: What are the common types of leveling agents used for polyester (B1180765) dyeing with disperse dyes?

Leveling agents for polyester dyeing are typically non-ionic or anionic surfactants.[3] Non-ionic agents, such as fatty alcohol ethoxylates, are widely used and function by forming a complex with the dye, which then breaks down at higher temperatures to release the dye gradually.[1] Anionic agents can also be used and work by competing with the dye for sites on the fiber surface. Carrier-type leveling agents are another class that swells the polyester fibers, aiding in dye penetration.[3]

Q3: What are the key properties to consider when selecting a leveling agent for this compound?

When selecting a leveling agent, consider its:

  • Slow-dyeing (retarding) effect: The ability to control the initial rapid uptake of the dye.[4][5]

  • Migration property: The capacity to help redistribute the dye on the fiber surface for a more even appearance.[4][5]

  • Dispersing ability: The power to keep the dye particles evenly suspended in the dyebath.

  • Cloud point: The temperature at which a non-ionic surfactant becomes insoluble, which should be above the dyeing temperature.[1]

  • Low foaming: To avoid issues in jet dyeing machines.

Q4: How does temperature affect the performance of a leveling agent?

Temperature is a critical factor.[6] For high-temperature dyeing of polyester (around 130°C), the leveling agent must be stable and effective.[7] The temperature ramp-up should be controlled (e.g., 1-2°C per minute) to allow the leveling agent to manage the dye uptake effectively.[7][8]

Troubleshooting Guide

Issue 1: Uneven Dyeing (Streaks, Patches, or Shade Variation)

  • Possible Cause: Improper dye dissolution.

    • Solution: Ensure that the this compound powder is thoroughly pasted with a dispersing agent and warm water before adding to the dyebath.[9]

  • Possible Cause: Dye agglomeration.

    • Solution: Use a suitable dispersing agent in conjunction with the leveling agent to maintain a fine and stable dispersion of the dye throughout the dyeing process.

  • Possible Cause: Incorrect leveling agent concentration.

    • Solution: An insufficient amount of leveling agent may not effectively control the dye uptake. Conversely, an excessive amount can lead to a significant loss in color yield.[1] It is crucial to optimize the concentration based on the specific leveling agent and dyeing conditions.

  • Possible Cause: Rapid temperature rise.

    • Solution: A controlled heating rate (e.g., 1-2°C/minute) is essential to prevent the dye from rushing onto the fiber before it can be evenly distributed.[7][8]

  • Possible Cause: Poor liquor circulation.

    • Solution: Ensure proper loading of the dyeing machine and adequate circulation of the dyebath to allow for uniform contact between the dye liquor and the substrate.

Issue 2: Poor Color Yield (Lighter than Expected Shade)

  • Possible Cause: Excessive leveling agent.

    • Solution: High concentrations of some leveling agents can form stable complexes with the dye, hindering its transfer to the fiber.[1] Reduce the leveling agent concentration to the recommended level.

  • Possible Cause: Dye hydrolysis or thermal degradation.

    • Solution: While this compound has good heat fastness, prolonged exposure to excessively high temperatures or improper pH can affect the dye.[10] Maintain the pH of the dyebath between 4.5 and 5.5 using an acetic acid/acetate (B1210297) buffer.[7][9]

  • Possible Cause: Oligomer deposition.

    • Solution: During high-temperature dyeing, polyester oligomers can migrate to the fiber surface and interfere with dyeing. Some leveling agents also have an anti-oligomer effect.[3] Ensure the polyester has been properly pre-treated.

Issue 3: Inconsistent Results Between Batches

  • Possible Cause: Variation in raw materials.

    • Solution: Use consistent batches of this compound and leveling agents.

  • Possible Cause: Inconsistent process parameters.

    • Solution: Strictly control all dyeing parameters, including temperature, time, pH, and liquor ratio, for each batch.

  • Possible Cause: Water hardness.

    • Solution: Use deionized or soft water, as metal ions in hard water can interfere with the dyeing process.

Data Presentation

The following table summarizes the expected performance of different types of leveling agents in the high-temperature dyeing of polyester with this compound.

Leveling Agent TypeTypical Concentration (% owf)Slow-Dyeing EffectMigration PropertyEffect on Color YieldRecommended Application
Non-ionic (Fatty Alcohol Ethoxylate) 0.5 - 1.5GoodExcellentMinimal reductionGeneral purpose, good for a wide range of shades.
Anionic/Non-ionic Blend 0.5 - 2.0ExcellentGoodSlight reductionFor dyes with very high strike rates or difficult-to-level shades.
Carrier-based (e.g., Biphenyl) 1.0 - 3.0ModerateExcellentMay increase yieldFor achieving deep shades and covering fiber irregularities.
No Leveling Agent (Control) 0NonePoorMaximumHigh risk of unlevel dyeing, not recommended for most applications.

Experimental Protocols

Protocol 1: Evaluation of Leveling Agent Performance

This protocol outlines a method to compare the effectiveness of different leveling agents for dyeing polyester with this compound.

  • Materials:

    • Scoured and heat-set polyester fabric.

    • This compound.

    • Leveling agents to be tested (e.g., a non-ionic, an anionic/non-ionic blend, and a carrier-based agent).

    • Dispersing agent.

    • Acetic acid and sodium acetate for pH control.

    • High-temperature dyeing apparatus.

    • Spectrophotometer for color measurement.

  • Dye Bath Preparation (for a 1% owf dyeing):

    • Liquor ratio: 10:1.

    • This compound: 1% on weight of fabric.

    • Dispersing agent: 1 g/L.

    • Leveling agent: As per the table above (e.g., 1% owf).

    • pH: 4.5 - 5.5 (adjusted with acetic acid/sodium acetate buffer).

  • Dyeing Procedure:

    • Set the dyebath at 60°C and add all chemicals except the dye.

    • Add the pre-dispersed dye.

    • Introduce the polyester fabric and run for 10 minutes.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.[7]

    • Hold at 130°C for 45-60 minutes.[7][9]

    • Cool the dyebath to 70°C.

    • Rinse the fabric thoroughly.

    • Perform reduction clearing (e.g., with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) at 80°C for 20 minutes) to remove surface dye and improve wash fastness.

    • Rinse and dry the fabric.

  • Assessment:

    • Visual Assessment: Compare the dyed samples for uniformity, streaks, and patchiness.

    • Colorimetric Measurement: Use a spectrophotometer to measure the color strength (K/S values) and color difference (ΔE*ab) at multiple points on each sample to quantify levelness.[11]

    • Dye Exhaustion: Measure the absorbance of the dyebath before and after dyeing using a UV-Vis spectrophotometer to determine the percentage of dye uptake.[12][13]

    • Fastness Tests: Evaluate the wash, crocking (rub), and light fastness of the dyed samples according to standard methods (e.g., AATCC or ISO).[11]

Mandatory Visualizations

Leveling_Agent_Selection_Workflow start Start: Identify Need for Level Dyeing with this compound issue Define Dyeing Issue: - New Shade Development - Troubleshooting Unevenness start->issue select_agent Select Potential Leveling Agents: - Non-ionic - Anionic/Non-ionic Blend - Carrier-based issue->select_agent protocol Execute Experimental Protocol 1: - Prepare Dyebaths - Perform Dyeing Cycles select_agent->protocol assess Assess Dyeing Performance protocol->assess visual Visual Inspection: - Streaks - Patches assess->visual colorimetric Colorimetric Analysis: - K/S Values - ΔE*ab assess->colorimetric fastness Fastness Testing: - Wash - Rub - Light assess->fastness decision Is Dyeing Uniform and Meets Specifications? visual->decision colorimetric->decision fastness->decision optimize Optimize Leveling Agent Concentration and/or Dyeing Parameters decision->optimize No implement Implement Optimized Protocol in Main Production/Experiment decision->implement Yes optimize->protocol

Caption: Workflow for selecting and optimizing a leveling agent.

Leveling_Mechanism cluster_dyebath Dye Bath cluster_fiber Polyester Fiber Surface dye_agg Dye Aggregates leveling_agent Leveling Agent dye_agg->leveling_agent breaks down mono_dye Monodisperse Dye leveling_agent->mono_dye forms complex with dye_complex Dye-Leveling Agent Complex fiber Fiber dye_complex->fiber Controlled Adsorption & Migration mono_dye->dye_complex

Caption: Mechanism of a non-ionic leveling agent in disperse dyeing.

References

Troubleshooting dye spots in exhaust dyeing with C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering dye spots during exhaust dyeing experiments with C.I. Disperse Orange 73.

Frequently Asked Questions (FAQs)

Q1: What are dye spots in the context of exhaust dyeing?

A1: Dye spots are a common issue in exhaust dyeing of polyester (B1180765) and its blends, appearing as localized areas of high dye concentration on the fabric surface.[1] These spots are often the result of dye agglomeration, where dye particles clump together instead of remaining evenly dispersed in the dyebath.[2][3][4] If the agglomerated dye particles are larger than the interstitial spaces between the fibers (approximately 5 µm), they can be filtered out and deposited on the fabric surface, leading to visible spots or stains.[2]

Q2: What are the primary causes of dye spots when using this compound?

A2: There is no single cause for dye spots; they often result from a combination of factors.[1] The main contributors include:

  • Poor Dye Dispersion: The dye itself may have poor solubility or dispersion stability.[1][5]

  • Dye Agglomeration: This can be caused by various factors during the dyeing process.[6][7]

  • Water Hardness: High levels of calcium and magnesium ions in the water can cause the dye to precipitate.[2][8]

  • Improper Process Parameters: An excessively rapid heating rate can lead to dye agglomeration.[2][5]

  • Chemical Incompatibility: The dispersing agents, leveling agents, or other auxiliaries may not be compatible with the dye or each other.[1]

  • Residual Impurities: Oils, sizing agents, or other residues on the fabric can cause the dye to accumulate in those areas.[1][9]

  • Polyester Oligomers: Low molecular weight polymers can precipitate from the polyester fibers at high temperatures and cause spots.[10]

Q3: Why is the quality of the dye dispersion critical?

A3: Disperse dyes, including this compound, are sparingly soluble in water and exist as fine particles in the dyebath.[11] A stable dispersion ensures that these particles are small and uniform, allowing them to penetrate the fiber structure evenly.[11][12] If the dispersion is unstable, dye particles can aggregate, leading to poor color yield, uneven dyeing, and the formation of spots.[3][13]

Q4: How does water hardness contribute to dye spots?

A4: Hard water contains dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[8] These ions can react with disperse dyes and dispersing agents, leading to the formation of insoluble precipitates.[8][14][15] This reduces the amount of dye available for dyeing and can cause the precipitates to deposit on the fabric, resulting in spots and a harsh feel.[14][16] It is generally recommended that water hardness be below 50 ppm for dyeing processes.[16]

Q5: What is the function of a dispersing agent?

A5: A dispersing agent is a crucial auxiliary in disperse dyeing that improves the stability of the dye dispersion.[13][17] It works by coating the surface of the dye particles, preventing them from agglomerating, especially at the high temperatures used for dyeing polyester.[11][18][19] The right dispersing agent ensures the dye remains as fine, evenly distributed particles throughout the dyeing cycle.[11][18]

Q6: Can the heating rate of the dyebath cause dye spots?

A6: Yes, an improper heating rate is a common cause of dye spots.[2] If the temperature is increased too quickly, particularly between 80°C and 130°C, the dye may be absorbed too rapidly and unevenly, leading to agglomeration before it can properly diffuse into the fibers.[5][20][21]

Troubleshooting Guide for Dye Spots

This guide provides a systematic approach to identifying and resolving the root cause of dye spots in your experiments.

Problem: The appearance of small, dark, and irregularly shaped orange spots on the fabric surface after exhaust dyeing with this compound.

Step 1: Initial Visual Inspection & Dyebath Analysis
  • Fabric Examination: Carefully observe the spots. Are they on the surface or penetrated through the fabric? Are they randomly distributed or in a pattern?

  • Dyebath Examination: After dyeing, check the dyeing machine and the residual dyebath for any signs of precipitated dye or scum. This can indicate issues with dye solubility or dispersion stability.

Step 2: Review of Dyeing Process and Parameters
  • Dye Dissolution: Was the dye properly pre-dispersed before adding it to the dyebath? Incomplete dissolution is a primary cause of spots.[22]

  • Heating Rate: Review your temperature logs. Was the heating rate controlled, especially in the critical range for polyester (80°C to 130°C)?[21]

  • pH Control: Verify that the pH of the dyebath was maintained within the recommended range (typically 4.0-5.5 for disperse dyes).

  • Chemical Dosing: Were all chemicals, including dispersing agents, leveling agents, and pH buffers, added correctly and in the proper sequence?[1] Some chemicals may require pre-dilution.[1]

Step 3: Evaluation of Raw Materials
  • Dye Quality: The dye itself could be the source of the problem. Some disperse dyes have inherently poor dispersion stability.[1][5] Perform a dispersion test on the dye batch.

  • Water Quality: Test the hardness of the water used for dyeing. High hardness can lead to dye precipitation.[2][10]

  • Auxiliary Chemicals: Check for compatibility between all chemicals used in the dyebath, including defoamers, which can sometimes cause spots if not chosen or used correctly.[1]

  • Substrate Preparation: Ensure the fabric was properly scoured and cleaned before dyeing. Residual oils or sizing agents can lead to uneven dye uptake.[1][9]

Step 4: Systematic Investigation and Corrective Actions

Based on the findings from the previous steps, implement the following corrective actions:

  • If dye dispersion is poor:

    • Ensure proper pre-dispersion of the dye powder in warm water with a suitable dispersing agent before adding to the main bath.

    • Select a dispersing agent with good thermal stability, especially for high-temperature dyeing.[6][7]

  • If water hardness is high:

    • Use deionized or softened water.

    • Add a sequestering agent (e.g., EDTA-based) to the dyebath to chelate the metal ions.[16][23]

  • If the heating rate was too fast:

    • Slow down the heating rate, for example, to 1°C/minute in the critical temperature range.

  • If chemical incompatibility is suspected:

    • Conduct a compatibility test of all auxiliaries at the dyeing temperature.

    • If using a defoamer, ensure it is a non-silicone or shear-stable silicone type and is pre-diluted before addition.[1]

  • If substrate contamination is likely:

    • Improve the pre-treatment process to ensure complete removal of all impurities.

Experimental Protocols

Protocol 1: Dye Dispersion Test (Filter Paper Test)

Objective: To assess the dispersion stability of the disperse dye.

Methodology:

  • Prepare a 1% stock dispersion of this compound in deionized water containing a standard concentration of a dispersing agent.

  • Heat the dispersion to the target dyeing temperature (e.g., 130°C) and hold for the duration of the dyeing cycle in a sealed container.

  • After cooling, take a specific volume of the dispersion and filter it through a piece of Whatman filter paper using a Büchner funnel under vacuum.

  • Observe the filter paper for any large, visible dye particles or specks. A good quality dye will pass through the filter paper leaving only a uniform stain, while a poorly dispersed dye will leave visible spots and residue.[1]

Protocol 2: Water Hardness Evaluation

Objective: To determine the concentration of calcium and magnesium ions in the process water.

Methodology:

  • Commercial Test Kits: Use commercially available water hardness test strips or titration kits for a quick and easy assessment. Follow the manufacturer's instructions.

  • EDTA Titration (Standard Method):

    • Take a 100 mL sample of the process water.

    • Add a pH 10 buffer solution.

    • Add a few drops of an indicator (e.g., Eriochrome Black T). The solution will turn wine red if Ca²⁺ or Mg²⁺ ions are present.

    • Titrate with a standardized EDTA solution until the color changes from red to blue.

    • Calculate the water hardness based on the volume of EDTA used.

Protocol 3: Chemical Compatibility Test

Objective: To check for adverse interactions between dyeing auxiliaries at high temperatures.

Methodology:

  • Prepare a blank dyebath solution in a beaker containing all the chemicals (dispersing agent, leveling agent, pH buffer, defoamer, etc.) in their process concentrations, but without the dye.

  • Heat the solution to the maximum dyeing temperature (e.g., 130°C) and hold for 30-60 minutes.

  • Visually inspect the solution for any signs of precipitation, cloudiness, or separation, which would indicate incompatibility.

Quantitative Data Summary

The following table provides typical recommended parameters for the exhaust dyeing of polyester with disperse dyes. Specific values may need optimization based on the substrate and machinery used.

ParameterRecommended RangeRationalePotential Issue if Deviated
Dyeing Temperature 120 - 135 °CEnsures adequate fiber swelling and dye diffusion into the polyester.[3]Too low: Poor dye uptake and light shades. Too high: Can affect fabric properties and dye stability.
pH of Dyebath 4.0 - 5.5Maintains the stability of most disperse dyes and the polyester fiber.Too low/high: Can cause dye decomposition, leading to shade changes and poor reproducibility.
Heating Rate 1 - 2 °C / minuteAllows for even dye uptake and migration, preventing rapid, uneven strikes.Too fast: Leads to unlevel dyeing and dye agglomeration, causing spots.[5]
Water Hardness < 50 ppm (CaCO₃)Prevents the precipitation of dyes and scum formation.[16]Too high: Causes dye precipitation, leading to spots, poor color yield, and a harsh fabric feel.[8][16]

Troubleshooting Workflow

Troubleshooting_Dye_Spots cluster_investigation Initial Investigation cluster_causes Potential Root Causes cluster_solutions Corrective Actions Start Dye Spots Observed on Fabric CheckProcess Review Process Parameters (Heating Rate, pH, Dosing) Start->CheckProcess CheckMaterials Evaluate Raw Materials (Dye, Water, Chemicals, Fabric) Start->CheckMaterials Cause_Heating Rapid Heating Rate CheckProcess->Cause_Heating Cause_Dispersion Poor Dye Dispersion / Agglomeration CheckMaterials->Cause_Dispersion Cause_Water High Water Hardness CheckMaterials->Cause_Water Cause_Chem Chemical Incompatibility CheckMaterials->Cause_Chem Cause_Fabric Fabric Contamination CheckMaterials->Cause_Fabric Sol_Dispersion Improve Pre-Dispersion Use High-Stability Dispersant Cause_Dispersion->Sol_Dispersion Sol_Water Use Soft Water Add Sequestering Agent Cause_Water->Sol_Water Sol_Heating Reduce Heating Rate (e.g., 1°C/min) Cause_Heating->Sol_Heating Sol_Chem Perform Compatibility Test Select Compatible Auxiliaries Cause_Chem->Sol_Chem Sol_Fabric Enhance Pre-treatment/ Scouring Process Cause_Fabric->Sol_Fabric End Problem Resolved Sol_Dispersion->End Sol_Water->End Sol_Heating->End Sol_Chem->End Sol_Fabric->End

Caption: Troubleshooting workflow for dye spots.

References

Technical Support Center: Reduction Clearing for Polyester Dyed with C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reduction clearing process for polyester (B1180765) dyed with C.I. Disperse Orange 73.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction clearing process in a question-and-answer format.

Question 1: Why is the wash fastness of my polyester fabric dyed with this compound poor, with significant color bleeding, even after rinsing?

Answer: Poor wash fastness is a common issue and is typically due to the incomplete removal of unfixed disperse dye from the fiber surface.[1] Disperse dyes have limited water solubility, and some dye particles may remain on the fabric surface after dyeing. These loosely bound dye molecules will easily wash off, leading to staining of adjacent fabrics and a duller shade.

Recommended Solution: A reduction clearing step is necessary to improve wash fastness.[2] This process uses a reducing agent to chemically break down the unfixed dye, making it soluble in water and easier to remove.[3] For medium to dark shades, such as those often achieved with this compound, this step is crucial.

Question 2: My fabric shows uneven color or streaks after the reduction clearing process. What could be the cause?

Answer: Uneven color or streaking after reduction clearing can stem from several factors:

  • Poor initial dyeing: If the initial dyeing was uneven, reduction clearing cannot correct it. This can be caused by poor dye dispersion, incorrect particle size, or uneven liquor circulation during dyeing.[4]

  • Inadequate agitation: Insufficient agitation during the reduction clearing process can lead to localized over- or under-treatment.

  • Incorrect temperature profile: Rapid or uneven heating and cooling can cause dye migration and uneven treatment.[5]

  • Foaming: Excessive foam in the treatment bath can lead to uneven chemical application.[5]

Recommended Solution:

  • Ensure a level dyeing was achieved prior to reduction clearing by using an effective dispersing agent.[6]

  • Maintain good liquor circulation and agitation throughout the reduction clearing process.[4]

  • Follow a controlled heating and cooling rate.

  • Use a suitable defoamer if foaming is an issue.[7]

Question 3: The shade of my dyed fabric has become significantly lighter and duller after reduction clearing. How can I prevent this?

Answer: While a slight lightening of the shade is expected as surface dye is removed, significant color loss may indicate that the reduction clearing process is too aggressive and is stripping dye from within the polyester fiber. This compound, being a single azo dye, is susceptible to cleavage of the chromophore by the reducing agent.[8][9]

Recommended Solution:

  • Optimize process parameters: Reduce the temperature, treatment time, or concentration of the reducing agent and alkali.

  • Control pH: Ensure the pH is within the recommended range for the chosen reducing agent. For traditional alkaline clearing, a high pH is necessary, but it should be carefully controlled.

  • Consider alternative methods: For sensitive shades, a milder acidic reduction clearing or an enzymatic treatment could be more suitable.

Question 4: I am observing white, powdery deposits on my fabric and equipment. What are these, and how can I address this?

Answer: These deposits are likely polyester oligomers.[5] Oligomers are low molecular weight byproducts formed during the polymerization of polyester. During high-temperature dyeing, they can migrate to the fiber surface and crystallize upon cooling.

Recommended Solution:

  • Use a dispersing agent with good oligomer control properties during the dyeing process.

  • Perform reduction clearing at a sufficiently high temperature (around 70-80°C) , as this helps in the removal of oligomers.[1]

  • Regularly clean dyeing equipment to prevent the buildup of oligomers.

Frequently Asked Questions (FAQs)

What is the purpose of reduction clearing?

Reduction clearing is a post-treatment process for polyester dyed with disperse dyes. Its primary purpose is to remove unfixed dye from the surface of the fibers.[10] This is essential for achieving good wash fastness, improving the brightness of the shade, and preventing staining of other materials during laundering.[11]

Is reduction clearing always necessary for polyester dyed with this compound?

For medium to dark shades, reduction clearing is highly recommended to achieve optimal fastness properties.[3] For very light shades, a thorough hot rinse may sometimes be sufficient, but a reduction clearing step provides the best assurance of quality.

What are the common chemicals used in a traditional alkaline reduction clearing?

The most common chemicals are:

  • Sodium Hydrosulfite (Sodium Dithionite): A powerful reducing agent that breaks down the azo bond in dyes like this compound.[3][9]

  • Sodium Hydroxide (Caustic Soda): Provides the necessary alkaline environment for the reducing agent to be effective.[3]

  • Detergent/Surfactant: Helps to wet the fabric and disperse the destroyed dye particles, preventing them from redepositing on the fabric.

Are there more environmentally friendly alternatives to traditional reduction clearing?

Yes, several eco-friendly alternatives are available:

  • Acidic Reduction Clearing: This can be done using reducing agents that are effective in an acidic medium, sometimes allowing the process to be carried out in the cooling dyebath, saving water and energy.[3]

  • Thiourea Dioxide: This is another reducing agent that can be used as an alternative to sodium hydrosulfite.

  • Enzymatic Treatment: Specific enzymes like laccases and azoreductases can be used to decolorize and degrade azo dyes under milder conditions of temperature and pH.[10][12]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for different reduction clearing methods.

Table 1: Traditional Alkaline Reduction Clearing Parameters

ParameterValueReference
Sodium Hydrosulfite1.0 - 3.0 g/L[2]
Sodium Hydroxide1.0 - 3.0 g/L[2]
Non-ionic Detergent0.5 - 1.0 g/L
Temperature70 - 80°C[11]
Time15 - 30 minutes[11]
pH10 - 12

Table 2: Alternative Reduction Clearing Parameters

MethodReducing AgentConcentrationTemperatureTimepH
Acidic Clearing Sulfinic acid derivativeVaries by product80 - 90°C20 minutesAcidic
Thiourea Dioxide Thiourea DioxideVaries by product70 - 80°C20 minutesAlkaline
Enzymatic Clearing Laccase/AzoreductaseVaries by enzyme40 - 60°C30 - 60 minutesNeutral

Experimental Protocols

Protocol 1: Standard Alkaline Reduction Clearing

  • After dyeing and rinsing, prepare a fresh bath with a liquor ratio of 10:1 to 20:1.

  • Add 1 g/L of a suitable non-ionic detergent.

  • Add 2 g/L of Sodium Hydroxide.

  • Add 2 g/L of Sodium Hydrosulfite.

  • Introduce the dyed polyester fabric into the bath at 40-50°C.

  • Raise the temperature to 70-80°C at a rate of approximately 2°C per minute.

  • Maintain this temperature for 15-20 minutes with gentle agitation.[1]

  • Drain the reduction clearing bath.

  • Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.

  • Perform a cold water rinse.

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.

  • Give a final cold water rinse and dry.

Protocol 2: Enzymatic Reduction Clearing (General Procedure)

  • After dyeing and rinsing, prepare a fresh bath with a suitable buffer to maintain a neutral pH.

  • Add a commercially available laccase or azoreductase enzyme preparation according to the manufacturer's recommendation.

  • Introduce the dyed polyester fabric.

  • Raise the temperature to 50-60°C and maintain for 30-60 minutes with gentle agitation.

  • After the enzymatic treatment, raise the temperature to 80-90°C for 10 minutes to deactivate the enzyme.

  • Drain the bath and rinse the fabric thoroughly with hot and then cold water.

  • Dry the fabric.

Visualizations

Reduction_Clearing_Workflow cluster_dyeing Dyeing Process cluster_clearing Reduction Clearing cluster_post_clearing Post-Treatment Dyeing Polyester Dyeing with This compound Rinsing1 Hot Rinse Dyeing->Rinsing1 RC_Bath Prepare Reduction Clearing Bath Rinsing1->RC_Bath Treatment Treat at 70-80°C for 15-20 min RC_Bath->Treatment Rinsing2 Hot & Cold Rinse Treatment->Rinsing2 Neutralization Neutralize with Acetic Acid Rinsing2->Neutralization Final_Rinse Final Rinse & Dry Neutralization->Final_Rinse Output Output Final_Rinse->Output Finished Fabric with High Wash Fastness

Caption: Experimental workflow for the reduction clearing process.

Azo_Dye_Reduction cluster_reactants Reactants cluster_products Products Azo_Dye This compound (Insoluble, Colored) Process Reduction (Cleavage of Azo Bond -N=N-) Azo_Dye->Process Reducing_Agent Reducing Agent (e.g., Sodium Hydrosulfite) + Alkali Reducing_Agent->Process Amines Aromatic Amines (Water-Soluble, Colorless) Process->Amines

Caption: Signaling pathway of azo dye reduction.

References

Addressing thermomigration issues of C.I. Disperse Orange 73 in finished fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address thermomigration issues of C.I. Disperse Orange 73 in finished fabrics. The information is tailored for researchers, scientists, and professionals in drug development who may be using this dye in their experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common thermomigration problems encountered during and after the application of this compound.

Problem Potential Cause Suggested Solution
Poor Rubbing Fastness After Heat Setting Dye has migrated to the fiber surface.- Optimize the heat setting temperature and time; lower temperatures for shorter durations can reduce migration.[1][2] - Ensure thorough after-clearing (reduction clearing) to remove unfixed dye from the fabric surface. - Select a finishing softener with low dye migration potential.
Staining of Adjacent Fabrics During Storage or Ironing Thermomigration of the dye due to residual auxiliaries or ambient heat.- Use an anti-thermomigration agent in the finishing recipe. - Avoid the use of non-ionic surfactants or softeners known to promote dye migration.[2] - Store finished fabrics in a cool, dry environment.
Color Change (Shade Becomes Duller or Changes Hue) After Finishing Dye migration into the finishing chemicals' film on the fiber surface.- Select finishing agents that do not act as a solvent for the disperse dye.[2] - Evaluate the compatibility of all finishing auxiliaries with this compound prior to bulk production. - Conduct a thermomigration test with the specific finishing recipe.
Inconsistent Color Fastness Across a Fabric Lot Variations in heat setting conditions or uneven application of finishing agents.- Ensure uniform temperature across the heat setting equipment. - Calibrate padding machinery for even application of finishing chemicals. - Implement stringent process control measures.

Frequently Asked Questions (FAQs)

Q1: What is thermomigration and why is it a problem for this compound?

A1: Thermomigration is the movement of disperse dye molecules from the inside of a polyester (B1180765) fiber to its surface during post-dyeing heat treatments like drying, curing, or heat setting.[2] This phenomenon can lead to a variety of quality issues, including poor rubbing fastness, staining of other materials, and changes in the fabric's color. This compound, like many disperse dyes, can be susceptible to thermomigration, particularly at elevated temperatures.

Q2: How can I test for the thermomigration potential of this compound in my finished fabric?

A2: Several methods can be used to assess thermomigration. A common qualitative method is the DMF Test , where a dyed fabric sample is immersed in dimethylformamide to observe color bleeding. For a more quantitative assessment, a Heat Press Test (similar to AATCC Test Method 117 or ISO 105-P01) can be performed.[3] This involves pressing the dyed fabric against a standard white polyester fabric at a specific temperature and duration and then evaluating the degree of staining on the white fabric using a grey scale.

Q3: What role do finishing auxiliaries play in thermomigration?

A3: Finishing auxiliaries, especially softeners and surfactants, can significantly influence thermomigration. Some chemicals can act as a solvent for the disperse dye, creating a medium on the fiber surface that encourages the dye to migrate out of the fiber during heat treatment.[2] Non-ionic surfactants are particularly known to promote thermomigration.[2] It is crucial to select finishing agents that are compatible with this compound and have low thermomigration potential.

Q4: Can thermomigration be completely eliminated?

A4: While complete elimination may not always be possible, thermomigration can be significantly minimized to a level where it does not impact the final product's quality. This is achieved through a combination of using dyes with better heat fastness, optimizing dyeing and finishing process parameters (temperature and time), thorough after-clearing of the dyed fabric, and selecting appropriate low-migration finishing auxiliaries.

Q5: Are there specific auxiliaries that can help reduce the thermomigration of this compound?

A5: Yes, there are specialized anti-thermomigration agents or dye-fixing agents available that can be included in the finishing recipe. These products work by creating a barrier on the fiber surface or by cross-linking with the dye and the fiber to reduce dye mobility. It is recommended to conduct trials with different types of anti-migration agents to find the most effective one for your specific process and fabric.

Experimental Protocols

Protocol 1: Qualitative DMF Test for Thermomigration Assessment

Objective: To quickly assess the propensity of this compound to migrate from a finished fabric.

Materials:

  • Dyed and finished fabric sample (approx. 2x2 cm)

  • Dimethylformamide (DMF), analytical grade

  • White porcelain dish or a clear glass beaker

  • Tweezers

Procedure:

  • Place the fabric sample in the white porcelain dish or beaker.

  • Add a sufficient amount of DMF at room temperature to fully immerse the fabric sample.

  • Observe the DMF for any immediate color change.

  • After 1 minute, remove the fabric sample with tweezers.

  • Observe the color of the DMF solution against a white background.

Interpretation of Results:

  • No color change in DMF: Low tendency for thermomigration.

  • Slight coloration of DMF: Moderate tendency for thermomigration, further quantitative testing is recommended.

  • Intense coloration of DMF: High tendency for thermomigration, indicating a need to revise the dyeing or finishing process.

Protocol 2: Quantitative Heat Press Test for Thermomigration (Adapted from ISO 105-P01)

Objective: To quantify the degree of thermomigration of this compound by assessing the staining of an adjacent white fabric.

Materials:

  • Dyed and finished fabric specimen (4 cm x 10 cm)

  • Standard undyed, bleached polyester fabric (4 cm x 10 cm)

  • Heat press capable of maintaining a constant temperature (±2°C)

  • Grey Scale for Staining (ISO 105-A03)

  • Spectrophotometer (optional, for more precise measurement)

Procedure:

  • Place the dyed fabric specimen on top of the white polyester fabric, ensuring full contact.

  • Preheat the heat press to the desired test temperature (e.g., 180°C, 190°C, or 200°C).

  • Place the fabric assembly in the heat press and apply light pressure for a specified time (e.g., 30 seconds).

  • Remove the assembly and allow it to cool.

  • Separate the dyed and white fabrics.

  • Visually assess the staining on the white polyester fabric using the Grey Scale for Staining under standardized lighting conditions. A rating from 1 (severe staining) to 5 (no staining) is assigned.

  • (Optional) Use a spectrophotometer to measure the color difference (ΔE*ab) between the original and the stained white fabric for a more objective assessment.

Data Presentation

The following tables present illustrative data on the thermomigration performance of this compound under different finishing conditions, as evaluated by the Heat Press Test.

Table 1: Effect of Heat Setting Temperature on Thermomigration

Finishing Recipe: Standard Silicone Softener (20 g/L)

Heat Setting Temperature (°C)Grey Scale Rating (Staining)
1704-5
1804
1903-4
2003

Table 2: Effect of Different Finishing Auxiliaries on Thermomigration

Heat Setting Conditions: 190°C for 30 seconds

Finishing Auxiliary (20 g/L)Grey Scale Rating (Staining)
Cationic Softener4
Silicone Softener3-4
Non-ionic Softener3
Anti-thermomigration Agent4-5
Control (No Finish)4-5

Visualizations

Thermomigration_Pathway cluster_fiber Polyester Fiber cluster_surface Fiber Surface Dye_Inside This compound (Inside Fiber) Dye_Surface Migrated Dye Dye_Inside->Dye_Surface Thermomigration Finishing_Film Finishing Agent Film (e.g., Softener) Dye_Surface->Finishing_Film Dissolves in Heat Heat (Drying, Curing) Heat->Dye_Inside Triggers

Diagram 1: Simplified pathway of thermomigration of this compound.

Troubleshooting_Workflow Start Thermomigration Issue Identified (e.g., Poor Rubbing Fastness) Check_Process Review Dyeing & Finishing Process Parameters Start->Check_Process Test_Migration Conduct Thermomigration Test (Heat Press Method) Start->Test_Migration Optimize_Temp Optimize Heat Setting Temperature and Time Check_Process->Optimize_Temp Evaluate_Auxiliaries Evaluate Finishing Auxiliaries (Softener, Fixative) Test_Migration->Evaluate_Auxiliaries Select_Auxiliary Select Low-Migration Auxiliaries Evaluate_Auxiliaries->Select_Auxiliary Implement_Changes Implement Process Modifications Optimize_Temp->Implement_Changes Select_Auxiliary->Implement_Changes Verify Verify Improvement with Follow-up Testing Implement_Changes->Verify Verify->Start Fail End Issue Resolved Verify->End Pass

Diagram 2: A logical workflow for troubleshooting thermomigration issues.

References

HPLC peak tailing and resolution issues in C.I. Disperse Orange 73 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of C.I. Disperse Orange 73, focusing on peak tailing and resolution problems.

Troubleshooting Guide

This guide offers a systematic approach to diagnosing and resolving common chromatographic issues.

Question: Why is my this compound peak tailing excessively?

Answer:

Peak tailing for this compound, an azo dye, in reversed-phase HPLC is often indicative of secondary interactions between the analyte and the stationary phase, or other system issues. Here’s a step-by-step guide to troubleshoot this problem:

  • Evaluate the Mobile Phase pH: Azo dyes can have varying ionization states depending on the mobile phase pH. If the pH is too close to the pKa of this compound, a mix of ionized and unionized forms can exist, leading to peak tailing.[1][2]

    • Recommendation: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH is generally preferable.[2] Consider using a buffered mobile phase to ensure a stable pH throughout the analysis.[1]

  • Assess Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the dye molecule, causing peak tailing.[3]

    • Recommendation: Use a well-end-capped C18 column or a column with a different stationary phase chemistry (e.g., a polymer-based column) that is less prone to silanol interactions.

  • Check for Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities on the column can lead to active sites that cause tailing.[4]

    • Recommendation:

      • Implement a sample clean-up procedure, such as solid-phase extraction (SPE).[4]

      • Use a guard column to protect the analytical column from contaminants.[4]

      • If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5]

  • Investigate Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.

    • Recommendation: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.

Below is a troubleshooting workflow for addressing peak tailing:

graph PeakTailingTroubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Check Mobile\nPhase pH", fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_pH [label="Adjust pH\n(away from pKa)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Column [label="Evaluate\nColumn", fillcolor="#FBBC05", fontcolor="#202124"]; New_Column [label="Use End-Capped or\nAlternative Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Contamination [label="Suspect Contamination?", fillcolor="#FBBC05", fontcolor="#202124"]; Clean_Up [label="Implement Sample\nClean-up/Guard Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_System [label="Review System\nConfiguration", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Tubing [label="Minimize Extra-\nColumn Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_pH; Check_pH -> Adjust_pH [label="pH near pKa"]; Adjust_pH -> Resolved; Check_pH -> Check_Column [label="pH is optimal"]; Check_Column -> New_Column [label="Silanol interactions"]; New_Column -> Resolved; Check_Column -> Check_Contamination [label="Column is appropriate"]; Check_Contamination -> Clean_Up [label="Yes"]; Clean_Up -> Resolved; Check_Contamination -> Check_System [label="No"]; Check_System -> Optimize_Tubing [label="Excess volume"]; Optimize_Tubing -> Resolved; Check_System -> Resolved [label="System is optimal"]; }

Troubleshooting workflow for HPLC peak tailing.

Question: How can I improve the resolution between the this compound peak and other components in my sample?

Answer:

Poor resolution can be addressed by optimizing several chromatographic parameters. Here are key strategies to enhance the separation:

  • Modify the Mobile Phase Composition: Changing the organic modifier or the gradient profile can significantly alter selectivity.

    • Recommendation: If using acetonitrile (B52724), try substituting it with methanol (B129727), or vice versa. These solvents offer different selectivities for various compounds. Adjusting the gradient slope (making it shallower) can also improve the separation of closely eluting peaks.

  • Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.

    • Recommendation: Increasing the column temperature can sometimes improve peak shape and resolution. However, be mindful of the thermal stability of this compound.

  • Select a Different Column: The choice of stationary phase is a critical factor in achieving desired selectivity.

    • Recommendation: If you are using a standard C18 column, consider trying a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms.

  • Optimize Flow Rate: The flow rate of the mobile phase impacts the time analytes spend interacting with the stationary phase.

    • Recommendation: Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.

The logical relationship of factors influencing HPLC resolution is depicted below:

ResolutionFactors Resolution Peak Resolution Selectivity Selectivity (α) Resolution->Selectivity Efficiency Efficiency (N) Resolution->Efficiency Retention Retention Factor (k) Resolution->Retention MobilePhase Mobile Phase Composition Selectivity->MobilePhase ColumnType Column Stationary Phase Selectivity->ColumnType Temperature Temperature Selectivity->Temperature ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize FlowRate Flow Rate Efficiency->FlowRate Retention->MobilePhase Retention->ColumnType

Factors affecting HPLC peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A1: Based on methods for similar disperse dyes, a good starting point would be:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis or PDA detector at the maximum absorbance wavelength of this compound.

  • Injection Volume: 10 µL

Q2: How should I prepare a sample of this compound for HPLC analysis?

A2: this compound is insoluble in water but soluble in organic solvents.[6]

  • Accurately weigh a small amount of the dye standard or sample.

  • Dissolve it in a suitable solvent like methanol or acetonitrile to create a stock solution.[7]

  • Further dilute the stock solution with the initial mobile phase to the desired concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[7]

Q3: What is an acceptable tailing factor for the this compound peak?

A3: Ideally, the tailing factor should be as close to 1.0 as possible, which indicates a symmetrical peak. In practice, a tailing factor of less than 1.5 is often considered acceptable for many assays. However, for quantitative analysis, a lower tailing factor is always desirable to ensure accurate peak integration.

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a general method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Parameter Condition
HPLC System Any standard HPLC system with a binary pump, autosampler, column oven, and PDA or UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA detector, monitoring at the λmax of this compound

Sample Preparation Protocol

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the initial mobile phase (60% Mobile Phase A, 40% Mobile Phase B).

  • Sample Extraction (from textile): a. Weigh approximately 1 gram of the textile sample. b. Extract with 20 mL of methanol in an ultrasonic bath at 50 °C for 30 minutes.[8] c. Centrifuge the extract at 10,000 rpm for 10 minutes.[8] d. Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Data Presentation

The following table summarizes typical issues and recommended solutions for the HPLC analysis of this compound.

Issue Potential Cause Recommended Solution(s) Quantitative Indicator
Peak Tailing Secondary silanol interactionsUse an end-capped column; operate at a lower pH.Tailing Factor > 1.5
Mobile phase pH near analyte pKaAdjust mobile phase pH to be >2 units away from pKa.Tailing Factor > 1.5
Column contaminationUse a guard column; implement sample cleanup.Tailing Factor > 1.5
Poor Resolution Inadequate selectivityChange organic modifier (e.g., ACN to MeOH); try a different column chemistry.Resolution (Rs) < 1.5
Low column efficiencyUse a longer column or a column with smaller particles.Low plate count (N)
Inappropriate mobile phase strengthOptimize the gradient profile (e.g., shallower gradient).Peaks co-eluting

References

Minimizing the environmental impact of C.I. Disperse Orange 73 dyeing effluent

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Disperse Orange 73 Effluent Treatment

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing the environmental impact of this compound dyeing effluent. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data tables to assist in your research and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in treating wastewater containing this compound?

This compound is a monoazo dye known for its complex aromatic structure and low water solubility, which make it resistant to conventional wastewater treatment methods. Key challenges include its recalcitrant nature, meaning it resists degradation, and its tendency to persist in the environment, leading to long-term ecological concerns.

Q2: Which advanced treatment methods are most effective for degrading this compound?

Advanced Oxidation Processes (AOPs) are highly effective for degrading this compound. Methods such as ozonation, the photo-Fenton process, and photocatalysis using catalysts like titanium dioxide (TiO2) have demonstrated high efficiency in breaking down the dye's complex structure. These processes generate highly reactive hydroxyl radicals (•OH) that non-selectively attack and mineralize the organic dye molecule.

Q3: What role does pH play in the treatment of this compound effluent?

The pH of the effluent is a critical parameter that significantly influences the efficiency of most treatment processes. For instance, the photo-Fenton process is most effective under acidic conditions (typically around pH 3) because it prevents the precipitation of iron hydroxides and promotes the generation of hydroxyl radicals. In contrast, adsorption processes may have different optimal pH ranges depending on the adsorbent material used.

Q4: Can this compound be removed by adsorption?

Yes, adsorption is a viable method for removing this compound from effluent. Various adsorbents, including activated carbon, biochar, and specific industrial solid wastes, have been used. The effectiveness of adsorption depends on the adsorbent's surface area, porosity, and the chemical interactions between the adsorbent and the dye molecule.

Troubleshooting Guide

Issue 1: Low color removal efficiency during the photo-Fenton process.

  • Possible Cause 1: Suboptimal pH.

    • Solution: Verify that the pH of the solution is within the optimal range of 2.8 to 3.5. Adjust the pH using dilute H₂SO₄ or NaOH as needed. Operating outside this range can significantly reduce the generation of hydroxyl radicals.

  • Possible Cause 2: Incorrect H₂O₂ or Fe²⁺ concentration.

    • Solution: The ratio of H₂O₂ to Fe²⁺ is crucial. An excess of either reactant can be counterproductive. Refer to the experimental protocol to ensure the concentrations are optimal. Consider performing a series of tests to determine the ideal dosage for your specific effluent concentration.

  • Possible Cause 3: Insufficient UV irradiation.

    • Solution: Ensure the UV lamp is functioning correctly and that the path of light to the solution is not obstructed. The reaction vessel should be made of a material that is transparent to UV light (e.g., quartz).

Issue 2: Adsorbent is not effectively removing the dye.

  • Possible Cause 1: Adsorbent saturation.

    • Solution: The adsorbent may have reached its maximum capacity. Try regenerating the adsorbent according to its specific protocol or replace it with a fresh batch.

  • Possible Cause 2: Incorrect contact time or mixing speed.

    • Solution: Ensure that the mixture of effluent and adsorbent is being agitated sufficiently to promote contact and that the process is allowed to run for the required duration to reach equilibrium.

  • Possible Cause 3: Presence of competing organic molecules.

    • Solution: Other organic compounds in the effluent may be competing with the dye for active sites on the adsorbent. Consider a pre-treatment step, such as coagulation, to remove some of the interfering substances.

Experimental Protocols & Data

Protocol 1: Photo-Fenton Degradation of this compound

This protocol outlines the procedure for the degradation of this compound using the photo-Fenton process.

Materials:

  • This compound solution (e.g., 100 mg/L)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in distilled water.

  • In the photoreactor, add a specific volume of the dye solution.

  • Adjust the initial pH of the solution to 3.0 using H₂SO₄ or NaOH.

  • Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration. Stir until dissolved.

  • Turn on the UV lamp and allow the system to stabilize.

  • Initiate the reaction by adding the specified volume of H₂O₂.

  • Withdraw samples at regular time intervals.

  • Quench the reaction in the samples immediately (e.g., by adding a catalase solution).

  • Measure the absorbance of the samples at the dye's maximum wavelength (λmax) using a spectrophotometer to determine the remaining dye concentration.

  • Calculate the percentage of color removal over time.

Comparative Data for AOPs

The following table summarizes the efficiency of different AOPs under optimal conditions for the degradation of this compound.

Treatment MethodKey ParametersTime (min)Color Removal (%)COD Reduction (%)Reference
Ozonation pH: 11, Ozone dose: 1.3 g/h60>95%~60%
Photo-Fenton pH: 3, [Fe²⁺]: 0.2 mM, [H₂O₂]: 2.5 mM120~98%~71%
UV/H₂O₂ pH: 7, [H₂O₂]: 50 mM120~90%Not Reported

Visualizations

Experimental & Degradation Workflows

The following diagrams illustrate a typical experimental workflow for treating this compound effluent and the general degradation pathway.

G cluster_prep Preparation Phase cluster_reac Reaction Phase cluster_anal Analysis Phase cluster_result Outcome Effluent Effluent Collection (this compound) Char Characterization (Initial pH, COD, Color) Effluent->Char pH_adjust pH Adjustment Char->pH_adjust Reagent Add Reagents (e.g., FeSO₄, H₂O₂) pH_adjust->Reagent Reactor Initiate Treatment (e.g., UV Irradiation) Reagent->Reactor Sampling Collect Samples at Intervals Reactor->Sampling Quench Quench Reaction Sampling->Quench Measure Spectrophotometry (Color Removal) Quench->Measure COD_Test COD Analysis Quench->COD_Test Data Data Analysis Measure->Data COD_Test->Data Treated Treated Water Data->Treated

Caption: A typical experimental workflow for the AOP treatment of dye effluent.

G Dye This compound (Complex Aromatic Structure) Intermediates Aromatic Intermediates (e.g., Phenolic compounds, Carboxylic acids) Dye->Intermediates Oxidation & Azo Bond Cleavage Radical •OH (Hydroxyl Radicals) Radical->Dye Attack Radical->Intermediates Attack Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Ring Opening & Further Oxidation

Caption: Generalized degradation pathway of an azo dye via advanced oxidation.

Preventing hydrolysis of C.I. Disperse Orange 73 under alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Disperse Orange 73

This guide provides technical information and troubleshooting advice for researchers and scientists working with this compound, focusing on the prevention of its degradation under alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to alkaline conditions?

A: this compound is a monoazo disperse dye with the chemical formula C₂₄H₂₁N₅O₄.[1][2] Its structure is synthesized by the diazotization of 4-Nitrobenzenamine and coupling it with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate (B1203000). The key structural features are the azo group (-N=N-) which acts as the chromophore, and a terminal benzoate ester group (-O-CO-C₆H₅).

This ester group is the primary reason for the dye's sensitivity to alkaline conditions.[3] In the presence of hydroxide (B78521) ions (OH⁻), which are prevalent in alkaline solutions, the ester linkage is susceptible to nucleophilic attack, leading to a chemical reaction called hydrolysis.[4][5] This reaction cleaves the ester bond, irreversibly altering the dye's molecular structure.[3]

cluster_struct This compound Structure A 4-Nitrophenyl B Azo Group -N=N- A->B C Anilino Bridge B->C D Ethyl Benzoate Group (Susceptible to Hydrolysis) C->D

Caption: Molecular components of this compound.

Q2: What is the chemical mechanism of alkaline hydrolysis for this compound?

A: The alkaline hydrolysis of the benzoate ester in this compound proceeds via a nucleophilic acyl substitution mechanism, often referred to as a saponification reaction.[4][6] The process is as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) from the alkaline solution acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group.

  • Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate where the carbonyl oxygen gains a negative charge.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond. This causes the cleavage of the carbon-oxygen bond of the ethoxy group (-OCH₂CH₃), which is expelled as an ethoxide leaving group.

  • Proton Transfer: The ethoxide is a strong base and deprotonates the newly formed carboxylic acid, resulting in a stable carboxylate salt and ethanol.

This reaction is effectively irreversible under typical alkaline dyeing conditions.[6]

Reactants Dye-R-CO-OEt + OH⁻ Intermediate {Tetrahedral Intermediate [Dye-R-C(O⁻)(OH)-OEt]} Reactants->Intermediate 1. Nucleophilic Attack Products Hydrolyzed Dye-R-COO⁻ + EtOH Intermediate->Products 2. Elimination of   Leaving Group

Caption: Simplified mechanism of alkaline hydrolysis (saponification).

Q3: What are the observable consequences of hydrolysis during an experiment?

A: Hydrolysis of this compound leads to several undesirable outcomes:

  • Color Change: The alteration of the molecule's electronic structure results in a significant change in its light-absorbing properties. This typically manifests as a loss of color depth and a shift in shade.

  • Poor Dyeing Performance: The resulting carboxylate salt is significantly more water-soluble than the original disperse dye. This increased solubility reduces the dye's affinity for hydrophobic fibers like polyester (B1180765), leading to lower dye uptake and uneven coloring.

  • Reduced Fastness: The hydrolyzed dye that does get trapped in the fiber has poor wash fastness, as its increased water solubility makes it easier to remove during laundering.

Troubleshooting Guide: Preventing Hydrolysis

Q4: How can I prevent or minimize the hydrolysis of this compound?

A: The most effective strategy is rigorous control of the experimental conditions, primarily pH.

StrategyRecommendationRationale
Primary: pH Control Maintain the solution pH in a weakly acidic range, ideally pH 4.5 - 5.5 .[3]This is the pH range where disperse dyes are most stable. The low concentration of hydroxide ions minimizes the rate of hydrolysis.[3]
Buffering Use an appropriate buffer system, such as an acetic acid/acetate buffer, to stabilize the pH throughout the experiment.During high-temperature processes, the pH of the solution can drift. A buffer resists these changes, preventing the solution from becoming alkaline.[7]
Temperature Management While high temperatures are necessary for dyeing polyester, avoid excessively high temperatures or prolonged heating times, especially if the pH is not well-controlled.The rate of hydrolysis, like most chemical reactions, increases with temperature.
Alternative Dye Selection If alkaline conditions (pH > 7) are a mandatory part of the process, this compound is not a suitable choice. Select an "alkali-stable" disperse dye.Alkali-stable dyes are specifically designed without easily hydrolyzable groups like esters or amides, making them resistant to degradation in alkaline media.[8][9]

Experimental Protocols & Data

Q5: What experimental protocol can I use to monitor the rate of hydrolysis?

A: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the degradation of the dye over time, as it can separate the parent dye from its hydrolysis products.[10]

Protocol: Kinetic Analysis of this compound Hydrolysis by HPLC

  • Materials & Equipment:

    • This compound standard

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Buffer solutions (e.g., pH 5, 7, 9, 11)

    • Thermostated water bath or incubator

    • HPLC system with a C18 reverse-phase column and a PDA or UV-Vis detector[10][11]

    • Volumetric flasks, pipettes, and autosampler vials

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in acetonitrile.

    • For each pH to be tested, add a small, precise volume of the dye stock solution to a larger volume of the pre-heated buffer solution in the thermostated bath to achieve the desired final concentration (e.g., 5 mg/L). Start a timer immediately.

    • At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.

    • Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing a small amount of dilute acid (to neutralize the alkali) and/or placing it in an ice bath.

    • Analyze each time-point sample by HPLC. Use a mobile phase gradient of acetonitrile and water to separate the parent dye from any degradation products. Monitor the elution at the dye's maximum absorbance wavelength (λmax).

    • Record the peak area of the this compound peak at each time point.

cluster_workflow Experimental Workflow for Hydrolysis Monitoring A 1. Prepare Dye Solution in Buffered Media B 2. Incubate at Constant Temperature A->B C 3. Withdraw Aliquots at Timed Intervals B->C D 4. Quench Reaction (e.g., cool, acidify) C->D E 5. Analyze by HPLC D->E F 6. Quantify Peak Area vs. Time E->F

Caption: Workflow for monitoring dye hydrolysis using HPLC.

Q6: How can I use this data to quantify the dye's stability?

A: By plotting the percentage of the remaining this compound (calculated from its peak area relative to the time-zero sample) against time, you can directly visualize and compare the dye's stability under different pH conditions.

Table 1: Hypothetical Hydrolysis Data for this compound at 95°C

Time (minutes)% Dye Remaining (pH 5.0)% Dye Remaining (pH 9.0)% Dye Remaining (pH 11.0)
0100%100%100%
1599%85%45%
3098%72%20%
6097%51%4%
12095%26%<1%

This data clearly demonstrates that the dye is highly stable at the recommended acidic pH but degrades rapidly as the alkalinity increases.

References

Technical Support Center: Managing Foaming in Jet Dyeing with C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing foaming issues encountered during jet dyeing processes, with a specific focus on experiments involving C.I. Disperse Orange 73.

Troubleshooting Guide

Excessive foaming in jet dyeing machines can lead to a range of problems, including pump cavitation, interruptions in liquor flow, entanglement of the fabric, and ultimately, unlevel dyeing.[1] This guide provides a systematic approach to identifying and resolving foaming issues.

Diagram: Troubleshooting Workflow for Foaming in Jet Dyeing

Troubleshooting Workflow for Foaming in Jet Dyeing start Foaming Issue Identified check_fabric Step 1: Investigate Fabric Preparation start->check_fabric pre_scour Action: Pre-scour fabric with low-foaming agent check_fabric->pre_scour Contaminants suspected check_auxiliaries Step 2: Evaluate Dyeing Auxiliaries check_fabric->check_auxiliaries Fabric is clean pre_scour->check_auxiliaries select_low_foam Action: Select low-foaming dispersing and leveling agents check_auxiliaries->select_low_foam High-foaming auxiliaries identified check_dye Step 3: Assess this compound and Dye Concentration check_auxiliaries->check_dye Auxiliaries are low-foaming select_low_foam->check_dye confirm_dispersion Action: Ensure proper dye dispersion and avoid excessive concentration check_dye->confirm_dispersion Poor dispersion or high concentration check_machine Step 4: Examine Machine Parameters check_dye->check_machine Proper dispersion and concentration confirm_dispersion->check_machine optimize_parameters Action: Optimize liquor ratio, jet pressure, and circulation speed check_machine->optimize_parameters Sub-optimal parameters use_antifoam Step 5: Introduce Antifoaming Agent (If Necessary) check_machine->use_antifoam Parameters are optimal optimize_parameters->use_antifoam select_antifoam Action: Select a suitable antifoaming agent and optimize concentration use_antifoam->select_antifoam end_resolved Foaming Issue Resolved select_antifoam->end_resolved Successful foam control end_unresolved Issue Persists: Contact Technical Support select_antifoam->end_unresolved Foaming continues

Caption: A step-by-step workflow for diagnosing and resolving foaming issues.

Question: What are the primary causes of foaming in a jet dyeing machine?

Answer: Foaming in high-temperature, high-pressure jet dyeing machines is primarily a result of high-energy turbulence created by the high-speed circulation of the dye liquor and fabric movement.[1] Several factors can contribute to and exacerbate foam formation:

  • Contaminants on the Fabric: Residual oils, sizing agents, and other impurities on the textile material can act as foaming agents.

  • Dyeing Auxiliaries: The chemical nature and concentration of dispersing agents, leveling agents, and other surfactants used in the dyeing process are significant factors.

  • Dye Properties and Concentration: While not typically the primary cause, the formulation of the dye itself and its concentration in the bath can influence foam stability.

  • Mechanical Factors: The jet pressure, liquor circulation speed, and the design of the dyeing machine can all impact the degree of aeration and foam generation.

Question: My experiment with this compound is showing excessive foaming. Is this specific dye known to cause foaming?

Answer: this compound is a standard monoazo disperse dye used for polyester (B1180765) and its blends.[2] There is no evidence to suggest that this compound inherently causes more foaming than other disperse dyes. Foaming issues are more commonly associated with the overall dyeing system rather than a specific disperse dye. It is crucial to evaluate the auxiliaries used in conjunction with the dye, such as dispersing and leveling agents, as they are more likely to be the source of the foaming. Additionally, ensure the dye is properly dispersed before addition to the machine, as poorly dispersed dye particles can contribute to system instability.[3]

Question: What is the first step I should take to address a foaming problem?

Answer: The first and most crucial step is to ensure the fabric is properly prepared. Pre-scouring the textile material with low-foaming aids or using solvent-based cleaning methods can effectively remove contaminants that may be causing the foam. This preventative measure can often resolve the issue without the need for additional antifoaming agents.

Question: If pre-scouring is not sufficient, what should I investigate next?

Answer: If foaming persists after thorough fabric preparation, the next step is to evaluate the dyeing auxiliaries. Whenever possible, select dispersing and leveling agents that are specifically formulated for low-foaming properties.[4] Some leveling agents are designed to be extremely low-foaming, potentially eliminating the need for a separate defoamer.[5] It is also important to check the compatibility of all chemicals in the dye bath, as interactions between them can sometimes lead to increased foaming.[3]

Question: When should I consider using an antifoaming agent?

Answer: Antifoaming agents should be considered when foaming cannot be controlled through proper fabric preparation and the selection of low-foaming auxiliaries. While effective, it's important to use them judiciously as some types, particularly older silicone-based defoamers, can cause spotting on the fabric if not used correctly.[3] It is recommended to add the defoamer before the foaming starts to maximize its preventative action.[6]

Frequently Asked Questions (FAQs)

Q1: What are the different types of antifoaming agents available for textile dyeing?

A1: Antifoaming agents used in textile processing can be broadly categorized into silicone-based and non-silicone types.

  • Silicone-based defoamers: These are highly effective at controlling foam but must be stable emulsions to avoid causing silicone spots on the fabric.[7][8]

  • Non-silicone defoamers: This category includes organic defoamers and those based on mineral oils. They offer excellent dye compatibility and are often preferred to avoid the risk of silicone-related issues.[7][9]

Q2: What is a typical concentration for an antifoaming agent in a polyester dyeing process?

A2: The optimal concentration of an antifoaming agent can vary depending on the specific product, the severity of the foaming, and the dyeing system. However, a general starting point for many commercial defoamers is in the range of 0.1% to 0.8% of the total volume.[10] It is always recommended to start with a small-scale test to determine the most effective and economical dosage for your specific conditions.[6]

Q3: Can the pH and temperature of the dye bath affect the performance of an antifoaming agent?

A3: Yes, the pH and temperature of the dye bath are critical factors that can influence the effectiveness of an antifoaming agent.[11] Some defoamers are formulated to be stable and effective at the high temperatures and acidic pH typical of polyester dyeing, while others may lose their efficacy under these conditions. It is essential to select an antifoaming agent that is suitable for the specific process conditions of your experiment.[11]

Q4: How does foaming impact the quality of the final dyed product?

A4: Excessive foaming can have several negative impacts on the final product quality. It can lead to uneven dyeing due to the dye not being able to penetrate the fabric uniformly.[11] Foam can also cause the fabric to float and become entangled, leading to creases and physical defects.[1] Furthermore, foam can interfere with the accurate measurement of chemicals and prolong the dyeing cycle.[12]

Quantitative Data

The selection of an appropriate antifoaming agent and its concentration is critical for effective foam management. The following table summarizes the characteristics of common antifoaming agents used in textile dyeing.

Antifoaming Agent TypeTypical Concentration Range (% of total volume)Key Characteristics
Silicone-Based 0.1 - 0.5%High efficiency, good foam suppression. Requires stable emulsion to prevent spotting.[7][8]
Non-Silicone (Organic) 0.2 - 0.8%Excellent dye compatibility, reduces risk of spotting.[7][9]
Mineral Oil-Based 0.2 - 1.0%Cost-effective, good for general purpose use. May have limitations at very high temperatures.
EO/PO Block Copolymers 0.1 - 0.5%Good dispersing properties, shear-stable, often used in low-foaming detergents.

Experimental Protocols

To assist in the selection and evaluation of antifoaming agents, the following detailed experimental protocols are provided.

Diagram: Experimental Workflow for Antifoaming Agent Evaluation

Experimental Workflow for Antifoaming Agent Evaluation start Define Experimental Conditions (Dye, Auxiliaries, Temp, pH) prepare_solutions Prepare Blank and Test Solutions (with antifoaming agents) start->prepare_solutions protocol_selection Select Evaluation Protocol shake_test Shake Test for Knockdown Efficiency protocol_selection->shake_test Quick Screening dynamic_test Dynamic Sparging Test for Stability & Persistence protocol_selection->dynamic_test In-depth Analysis execute_test Execute Selected Protocol shake_test->execute_test dynamic_test->execute_test prepare_solutions->protocol_selection measure_foam Measure Foam Height/Volume and Collapse Time execute_test->measure_foam analyze_data Analyze and Compare Data measure_foam->analyze_data select_optimal Select Optimal Antifoaming Agent and Concentration analyze_data->select_optimal

Caption: A workflow for the systematic evaluation of antifoaming agents.

Protocol 1: Shake Test for Foam Knockdown Evaluation

This method provides a quick assessment of an antifoaming agent's ability to break down existing foam.

1. Objective: To evaluate the "knockdown" efficiency of different antifoaming agents.

2. Materials:

  • Graduated cylinders with stoppers (100 mL)
  • Pipettes or syringes
  • Stopwatch
  • Dye bath solution (containing this compound, dispersing agent, leveling agent, and pH buffer, without antifoam)
  • Antifoaming agents to be tested (prepared as 10% dispersions if necessary)

3. Procedure:

  • Add 50 mL of the prepared dye bath solution to a 100 mL graduated cylinder.
  • Securely place the stopper on the cylinder.
  • Shake the cylinder vigorously for 60 seconds (e.g., two full shakes per second).
  • Immediately after shaking, place the cylinder on a level surface and record the initial foam volume.
  • Add a single drop of the antifoaming agent to the surface of the foam and simultaneously start the stopwatch.
  • Record the time it takes for the foam to collapse to a predetermined level (e.g., 10% of the initial volume) or to completely break, exposing the liquid surface.
  • Repeat the test for each antifoaming agent. A control cylinder with no antifoaming agent should also be tested.

4. Data Analysis: Compare the foam collapse times for each antifoaming agent. A shorter collapse time indicates a more effective knockdown performance.

Protocol 2: Dynamic Sparging Test for Foam Stability and Persistence

This method simulates the continuous air introduction that occurs in a jet dyeing machine and is useful for evaluating both foam formation and the persistence of the antifoaming agent.[13][14]

1. Objective: To evaluate the ability of an antifoaming agent to suppress foam formation and maintain its effectiveness over time under dynamic conditions.

2. Materials:

  • Tall, graduated glass cylinder (e.g., 1000 mL)
  • Air sparging stone with a controlled air flow meter
  • Hot plate or water bath for temperature control
  • Thermometer
  • Dye bath solution (as described in Protocol 1)
  • Antifoaming agents to be tested

3. Procedure:

  • Add 500 mL of the dye bath solution to the graduated cylinder.
  • Add the specified concentration of the antifoaming agent to the solution and mix gently.
  • Place the cylinder in a water bath or on a hot plate to bring the solution to the desired test temperature (e.g., 60°C, as a safe starting point for lab-scale testing).
  • Immerse the air sparging stone at the bottom of the cylinder.
  • Start the air flow at a constant, controlled rate (e.g., 0.5 L/min) and start the stopwatch.
  • Record the foam height at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).
  • After the set period, turn off the air supply and continue to record the foam height as it collapses over time (e.g., every minute for 5 minutes).
  • Repeat the procedure for each antifoaming agent and a control solution without any antifoam.

4. Data Analysis:

  • Plot foam height versus time during the sparging phase to compare the foam suppression capabilities of each agent.
  • Analyze the maximum foam height reached for each test.
  • Plot foam height versus time during the collapse phase to evaluate foam stability. A faster collapse indicates better performance.
  • The persistence of the antifoam can be assessed by observing if its effectiveness diminishes over the duration of the sparging.

References

Controlling oligomer formation during high-temperature polyester dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers and scientists dealing with oligomer formation during the high-temperature dyeing of polyester (B1180765).

Troubleshooting Guide & FAQs

Issue 1: Presence of white powder or specks on dyed fabric/yarn and machinery.

Q1: What is this white, powdery substance appearing on my polyester substrate and equipment after dyeing?

A1: This substance is likely polyester oligomers. Oligomers are low molecular weight by-products formed during the polymerization of polyester.[1][2][3] They exist within the fiber but can migrate to the surface during high-temperature dyeing processes (typically above 120°C).[2][3] As the dye bath cools, these oligomers crystallize and deposit onto the fiber surface and machinery, appearing as a white powder or causing specks and spots.[2][3]

Q2: What problems can these oligomer deposits cause in my experiments or production?

A2: Oligomer deposits can lead to a range of issues, including:

  • Dyeing Defects: Formation of spots, stains, and unlevel dyeing, which can affect color fastness and rubbing fastness.[2][4]

  • Duller Shades: The white powder can cause a "frosty" appearance, making colors appear less vibrant.[5][6]

  • Processing Issues: Deposits on machinery can impair spinning performance, increase yarn friction and breakage, and block liquor flow in yarn packages.[5][7]

  • Equipment Inefficiency: Oligomers can build up on heating elements and pumps, reducing their efficiency and requiring frequent, intensive cleaning.[1][5]

Q3: How can I confirm that the deposits are indeed polyester oligomers?

A3: Analytical methods are required for definitive identification. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can identify and quantify specific oligomers.[8] For a simpler, qualitative assessment, Scanning Electron Microscopy (SEM) can be used to visualize the crystalline deposits on the fiber surface.[4]

Issue 2: Poor color fastness and unlevel dyeing.

Q1: My dyed polyester shows poor rubbing fastness and uneven color. Could oligomers be the cause?

A1: Yes, it is highly probable. When oligomers migrate to the fiber surface, they can form aggregates with dye particles.[2][4] These larger particles are not well-fixed to the fiber and can be easily rubbed off, leading to poor rubbing fastness. The uneven deposition of these oligomer-dye agglomerates also results in unlevel or spotty dyeing.[4]

Q2: What dyeing parameters influence the migration and deposition of oligomers?

A2: Several factors can exacerbate oligomer problems:

  • High Temperatures: Temperatures above 120°C significantly increase the rate of oligomer migration.[2][5]

  • Prolonged Dyeing Time: Longer exposure to high temperatures allows more oligomers to migrate to the surface.[5][7]

  • Heating/Cooling Rate: Rapid heating can promote oligomer separation.[1] Slow cooling allows more time for oligomers to crystallize and deposit on the fabric below 100°C.[2][9]

  • Liquor Ratio: Shorter liquor ratios can lead to a higher concentration of oligomers in the dye bath, increasing the likelihood of deposition.[4][7]

  • pH of the Dyebath: The pH can influence the stability of both the dye dispersion and the oligomers.[1]

Q3: What are the primary strategies to prevent oligomer-related dyeing issues?

A3: A multi-faceted approach is most effective:

  • Fiber Pre-treatment: Scouring the polyester fabric with an alkaline solution before dyeing can remove a significant amount of surface oligomers.[2][3][5]

  • Process Parameter Optimization: Control dyeing temperature and time. For lighter shades, dyeing at 120°C instead of 130°C can reduce oligomer migration.[2][3][5]

  • Use of Auxiliaries: Incorporate specific dispersing agents or anti-oligomer agents into the dye bath. These chemicals keep oligomers finely dispersed in the liquor, preventing their agglomeration and re-deposition.[1][2][7]

  • High-Temperature Draining: Drain the dye bath at a high temperature (110-130°C) to keep oligomers dissolved and remove them with the liquor before they can crystallize on the substrate.[1][2][10]

  • Post-Dyeing Reduction Clearing: An alkaline reduction clearing step after dyeing helps to remove surface oligomers and unfixed dye.[2][7]

Data Presentation

Table 1: Factors Influencing Oligomer Formation and Recommended Control Measures
Influencing FactorEffect on OligomersRecommended Control Measure
Dyeing Temperature Migration to fiber surface increases significantly above 120°C.[2][5]For light shades, reduce temperature to 120°C. For darker shades requiring 130°C, use preventative auxiliaries.[2][3]
Dyeing Time Longer times at high temperature increase total oligomer migration.[5][7]Use the shortest possible dyeing time that achieves the desired shade and fastness.[5]
Cooling Rate Slow cooling below 100°C promotes crystallization and deposition.[2][9]Drain the dye liquor rapidly at high temperatures (110-130°C) before cooling.[1][2]
Polyester Quality Higher intrinsic oligomer content (e.g., in recycled PET) leads to more problems.[7]Select high-quality polyester with low oligomer content if possible. Otherwise, implement robust pre-treatment and auxiliary use.
Dyeing Auxiliaries Carriers can increase oligomer precipitation.[4][7] Dispersing agents can prevent it.[1][2]Add a suitable anti-oligomer dispersing agent to the dye bath. Avoid excessive use of carriers.[2][7]
pH Level Can affect oligomer solubility and dye dispersion stability.[1]Dyeing under controlled alkaline conditions (pH 9-9.5) can reduce oligomer problems, but requires alkali-stable disperse dyes.[1][2]

Experimental Protocols

Protocol 1: Alkaline Pre-treatment for Oligomer Removal

This protocol describes a method to reduce the oligomer content of polyester fabric before dyeing.

Objective: To remove surface oligomers from grey polyester fabric to minimize their impact during subsequent high-temperature dyeing.

Materials:

  • Grey polyester fabric

  • Sodium hydroxide (B78521) (NaOH)

  • Surface active detergent (non-ionic)

  • High-temperature laboratory dyeing apparatus

  • Beakers, graduated cylinders

Methodology:

  • Prepare a treatment bath with a liquor ratio of 10:1 to 15:1.

  • Add 3% (on weight of fabric) of 100% Sodium Hydroxide (NaOH) to the bath.[2][3]

  • Add 1% (on weight of fabric) of a suitable surface-active detergent.[2][3]

  • Submerge the polyester fabric in the bath.

  • Raise the temperature to 130°C and hold for 60 minutes.[2][3]

  • Cool the bath and drain the liquor.

  • Rinse the fabric thoroughly with hot water, then cold water, until the pH is neutral.

  • Dry the fabric before proceeding with the dyeing process.

Protocol 2: Post-Dyeing Reduction Clearing

This protocol is for removing residual surface oligomers and unfixed disperse dye after the dyeing cycle.

Objective: To improve the final quality, fastness, and handle of the dyed polyester by cleaning the fiber surface.

Materials:

  • Dyed polyester fabric

  • Sodium hydroxide (NaOH, 32.5%)

  • Sodium hydrosulfite (reducing agent)

  • Acetic acid (for neutralization)

Methodology:

  • After dyeing and high-temperature draining, prepare a fresh bath.

  • Add 3-5 ml/L of 32.5% Sodium Hydroxide (NaOH).[2][3][9]

  • Add 3-4 g/L of sodium hydrosulfite.[2][9]

  • Raise the temperature to 70°C and treat the fabric for 30 minutes.[2][3][9]

  • Drain the clearing bath.

  • Perform a sequence of washes: cold rinse, hot rinse, and another cold rinse.

  • Neutralize the fabric with a dilute solution of acetic acid.

  • Rinse again and dry.

Visualizations

Oligomer Formation and Mitigation Workflow

OligomerWorkflow cluster_prep Pre-Dyeing Stage cluster_dyeing High-Temperature Dyeing Stage (130°C) cluster_post Post-Dyeing Stage GreyFabric Grey Polyester (1.5-3.5% Oligomers) PreTreatment Alkaline Pre-treatment (130°C, NaOH) GreyFabric->PreTreatment Dyeing Dyeing Process PreTreatment->Dyeing Migration Oligomer Migration (Internal -> Surface) Dyeing->Migration Cooling Cooling & Rinsing Migration->Cooling HTDrain High-Temp Drain (120-130°C) Migration->HTDrain Recommended Auxiliaries Add Anti-Oligomer Dispersing Agent Auxiliaries->Dyeing Inhibits Deposition Deposition Oligomer Deposition (Causes Defects) Cooling->Deposition ReductiveClear Reductive Clearing Deposition->ReductiveClear Remedial HTDrain->ReductiveClear FinalProduct Final Product (Clean Surface) ReductiveClear->FinalProduct

Caption: Workflow for mitigating oligomer formation.

Troubleshooting Logic for Oligomer-Related Defectsdot

TroubleshootingLogic Start Defect Observed: White Powder, Spots, Poor Rubbing Fastness Q1 Was the dyeing temperature > 120°C? Start->Q1 A1_Yes High probability of oligomer migration. Q1->A1_Yes Yes A1_No Oligomers less likely. Check dye dispersion or water hardness. Q1->A1_No No Q2 Was a preventative auxiliary used? A1_Yes->Q2 A2_No Implement use of anti-oligomer dispersing agent. Q2->A2_No No A2_Yes Check dosage or efficacy of agent. Q2->A2_Yes Yes Solution Implement Corrective Actions: 1. Alkaline Pre-treatment 2. Reductive Clearing 3. Machine Cleaning A2_No->Solution Q3 How was the dye bath drained? A2_Yes->Q3 A3_Cold Implement high-temperature draining (110-130°C). Q3->A3_Cold Cold (<100°C) A3_Hot Problem persists. Consider pre-treatment or post-clearing. Q3->A3_Hot Hot (>110°C) A3_Cold->Solution A3_Hot->Solution

References

Validation & Comparative

A Comparative Study of C.I. Disperse Orange 73 and C.I. Disperse Orange 30 for Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and textile chemistry professionals, this guide provides a detailed comparative analysis of two commercially significant disperse dyes, C.I. Disperse Orange 73 and C.I. Disperse Orange 30, for the dyeing of polyester (B1180765) fabrics. This document outlines their fundamental properties, dyeing performance characteristics, and fastness properties, supported by available technical data. The experimental protocols for standard dyeing and fastness testing procedures are also detailed to facilitate reproducible research and informed decision-making in dye selection.

Introduction and Chemical Identity

This compound and C.I. Disperse Orange 30 are both mono-azo disperse dyes utilized in the coloration of hydrophobic fibers, most notably polyester. Their distinct chemical structures, however, give rise to different application and fastness properties.

This compound is characterized by its brilliant orange shade and is often a component in producing disperse black mixtures.[1] Its chemical structure features a 4-nitrobenzenamine diazo component coupled with 2-((2-cyanoethyl)(phenyl)amino)ethyl benzoate.[1]

C.I. Disperse Orange 30 presents as an orange to brown powder and is known for its good sublimation and light fastness, making it suitable for use in tricolor combinations.[2] It is synthesized by the diazotization of 2,6-dichloro-4-nitroaniline (B1670479) and coupling with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline.[2]

The fundamental structural differences between these two dyes, particularly the presence of two chlorine atoms in the diazo component of C.I. Disperse Orange 30, influence their molecular weight, polarity, and ultimately their performance in polyester dyeing.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and C.I. Disperse Orange 30 based on available technical data. It is important to note that the data has been compiled from various sources and may not have been generated under identical experimental conditions.

Table 1: General and Physical Properties

PropertyThis compoundC.I. Disperse Orange 30
C.I. NameDisperse Orange 73Disperse Orange 30
CAS Number79300-11-112223-23-3 / 5261-31-4
Molecular FormulaC₂₄H₂₁N₅O₄C₁₉H₁₇Cl₂N₅O₄
Molecular Weight443.45 g/mol 450.27 g/mol
AppearanceBrilliant Orange Powder[1]Orange to Brown Powder[2]

Table 2: Fastness Properties on Polyester

Fastness PropertyThis compoundC.I. Disperse Orange 30
Light Fastness (Xenon Arc)6-7[3]7[2]
Washing Fastness (Staining on Polyester)4-5[3]5[2]
Washing Fastness (Staining on Cotton)5[4]5[2]
Sublimation Fastness (180°C, 30s)4-5[3]4-5[2]
Rubbing Fastness (Dry)4[3]-
Rubbing Fastness (Wet)4[3]-

Experimental Protocols

The following are detailed methodologies for the dyeing of polyester and the evaluation of color fastness, based on international standards.

High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with disperse dyes.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • This compound or C.I. Disperse Orange 30

  • Dispersing agent (e.g., anionic/non-ionic blend)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

  • High-temperature laboratory dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye stock solution by pasting the required amount of dye with an equal amount of dispersing agent and a small amount of cold water. Dilute with warm water (40-50°C).

    • Set the liquor ratio (e.g., 10:1).

    • Add the dispersing agent (e.g., 1 g/L) to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid. Research indicates an optimal pH of 4.5 for the adsorption of Disperse Orange 30.[5]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Add the prepared dye dispersion.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dyebath to 70°C at a rate of 2°C/minute.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath and rinse the fabric.

    • Prepare a fresh bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).

    • Treat the dyed fabric at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with a weak solution of acetic acid if necessary.

    • Dry the fabric.

Color Fastness Evaluation
  • Light Fastness: Assessed according to ISO 105-B02, using a Xenon arc lamp under controlled conditions. The change in color is evaluated against the blue wool scale (1-8).

  • Washing Fastness: Evaluated based on ISO 105-C06. The dyed specimen, in contact with a multifibre adjacent fabric, is agitated in a soap solution under specified conditions. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.

  • Sublimation Fastness: Determined as per ISO 105-P01. The dyed sample is subjected to dry heat in a press at a specified temperature (e.g., 180°C for 30 seconds). The staining on an adjacent undyed polyester fabric is evaluated using the grey scale.

Visualizations

The following diagrams illustrate the experimental workflow for polyester dyeing and a logical decision-making process for dye selection.

PolyesterDyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_eval Evaluation start Start pre_treat Fabric Scouring start->pre_treat dye_prep Dye Dispersion Preparation pre_treat->dye_prep ph_adjust Dyebath pH Adjustment (4.5-5.5) dye_prep->ph_adjust dyeing High-Temperature Dyeing (130°C, 60 min) ph_adjust->dyeing cooling Controlled Cooling dyeing->cooling reduction_clearing Reduction Clearing (70-80°C) cooling->reduction_clearing rinsing Rinsing & Neutralization reduction_clearing->rinsing drying Drying rinsing->drying evaluation Color & Fastness Evaluation drying->evaluation end_node End evaluation->end_node

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.

DyeSelectionLogic cluster_fastness Fastness Requirements cluster_application Application Properties cluster_decision Decision start Dye Selection Requirement light_fastness High Light Fastness? start->light_fastness shade Brilliant Orange Shade? start->shade wash_fastness High Wash Fastness? light_fastness->wash_fastness Yes select_o73 Consider This compound light_fastness->select_o73 Moderate sublimation_fastness High Sublimation Fastness? wash_fastness->sublimation_fastness Yes wash_fastness->select_o73 Good tricolor Use in Trichromatic Recipe? sublimation_fastness->tricolor Yes sublimation_fastness->select_o73 Good select_o30 Consider C.I. Disperse Orange 30 sublimation_fastness->select_o30 Yes shade->select_o73 Yes tricolor->select_o30 Yes

Caption: Logical decision-making process for selecting between the two disperse dyes.

Discussion and Conclusion

Both this compound and C.I. Disperse Orange 30 are effective colorants for polyester, offering good overall fastness properties.

This compound provides a brilliant orange shade and demonstrates good light, washing, and sublimation fastness.[1][3] Its suitability for use in combination shades, particularly blacks, highlights its versatility.[1]

C.I. Disperse Orange 30 exhibits excellent light and sublimation fastness, making it a reliable choice for applications demanding high durability to light exposure and heat treatments.[2] Its performance in trichromatic dyeing is also a notable advantage.[2] The presence of chlorine atoms in its structure likely contributes to its slightly higher molecular weight and potentially different sublimation characteristics compared to this compound.

The optimal dyeing pH for C.I. Disperse Orange 30 has been identified as 4.5, a factor that should be controlled for maximizing dye uptake.[5] While specific research on the optimal pH for this compound was not found in the conducted search, a similar acidic pH range is generally recommended for disperse dyeing of polyester to ensure dye stability and fiber integrity.

References

Performance Showdown: C.I. Disperse Orange 73 Versus a Spectrum of Azo Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of textile coloration, the performance of disperse dyes is a critical determinant of quality and durability. This guide offers an in-depth comparison of C.I. Disperse Orange 73 against a selection of other prominent azo and anthraquinone (B42736) disperse dyes. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of key performance indicators, supported by experimental data and detailed methodologies, to facilitate informed decisions in material selection and development.

Executive Summary

This compound, a monoazo dye, demonstrates a balanced performance profile, particularly noted for its very good light and washing fastness. When compared to other azo dyes such as C.I. Disperse Red 167 and C.I. Disperse Blue 79, it holds its own, though variations in sublimation fastness are observed. This guide will dissect these differences, offering a clear, data-driven perspective on the relative strengths and weaknesses of these colorants when applied to polyester (B1180765) fibers.

Comparative Performance Data

The following table summarizes the key fastness properties of this compound and other selected disperse dyes. The ratings are based on standard testing protocols and provide a quantitative basis for comparison.

Dye NameC.I. NumberDye ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01 @180°C)
Disperse Orange 73111193Monoazo653-4
Disperse Red 16711338Monoazo7-855
Disperse Blue 7911345Monoazo6-74-54-5
Disperse Yellow 5447020Quinoline6-74-54-5
Disperse Red 6060756Anthraquinone74-54

Experimental Protocols

The data presented in this guide was obtained using standardized experimental procedures to ensure accuracy and reproducibility. The following are detailed methodologies for the key fastness tests.

Light Fastness Testing

Light fastness was determined in accordance with the ISO 105-B02 standard. Dyed polyester fabric samples were exposed to a xenon arc lamp, which simulates natural sunlight. The degree of fading was assessed by comparing the change in color of the exposed sample to a set of blue wool standards (rated 1-8, where 8 indicates the highest fastness).

Wash Fastness Testing

Wash fastness was evaluated based on the ISO 105-C06 standard. A dyed fabric specimen was agitated in a soap solution under specified conditions of temperature, time, and mechanical action. The assessment of color change and staining of adjacent undyed fabrics (multifiber strip) was carried out using grey scales (rated 1-5, where 5 represents no change).

Sublimation Fastness Testing

Sublimation fastness was tested following the ISO 105-P01 standard. The dyed fabric was heated under controlled temperature (180°C) and pressure for a specific duration. The degree of color transfer to an adjacent undyed fabric and the color change of the original sample were evaluated using grey scales.

Mechanism of Disperse Dyeing on Polyester

The dyeing of polyester with disperse dyes is a complex process governed by the principles of diffusion and intermolecular forces. The following diagram illustrates the key stages of this mechanism.

dyeing_mechanism Dye_Dispersion Dye Dispersion (Aggregates) Single_Molecules Single Dye Molecules Dye_Dispersion->Single_Molecules Fiber_Surface Fiber Surface Single_Molecules->Fiber_Surface Adsorption Amorphous_Region Amorphous Region (Dye Fixation) Fiber_Surface->Amorphous_Region

Caption: Disperse Dyeing Mechanism on Polyester Fiber.

Conclusion

This compound presents a reliable performance profile for the dyeing of polyester, with its high ratings in light and wash fastness making it a suitable candidate for a variety of applications. While its sublimation fastness is moderate, it is important to consider the specific end-use requirements. In comparison, dyes like C.I. Disperse Red 167 offer superior light and sublimation fastness. This guide underscores the importance of a data-centric approach to dye selection, enabling researchers and professionals to optimize the performance and quality of their textile products.

A Comparative Guide to the Validation of Analytical Methods for C.I. Disperse Orange 73 in Textile Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of C.I. Disperse Orange 73 in textile extracts. This compound is a monoazo dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] Concerns over the potential for certain disperse dyes to be allergenic or carcinogenic have necessitated the development of reliable and validated analytical methods for their monitoring in consumer products.[2] This document is intended for researchers, scientists, and quality control professionals, offering a comparative analysis of common analytical techniques, supported by performance data and detailed experimental protocols.

Comparison of Analytical Method Performance

The two most prevalent and effective methods for the analysis of disperse dyes in textile extracts are High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). While HPLC-PDA is a robust and widely available technique, UPLC-MS/MS offers superior sensitivity and selectivity.

The following table summarizes the key validation parameters for these two methods. It is important to note that while specific data for this compound is limited in publicly available literature, the data presented for UPLC-MS/MS is based on the performance for other disperse orange dyes, which is expected to be a reasonable proxy.

Validation Parameter HPLC-PDA UPLC-MS/MS (Proxy Data for Disperse Orange Dyes)
Linearity (R²) ≥ 0.99> 0.993[3]
Limit of Detection (LOD) ~0.7 mg/L (for Disperse Blue 1)[4]0.02 - 1.35 ng/mL[3]
Limit of Quantification (LOQ) Not specified0.06 - 4.09 ng/mL[3]
Accuracy (Recovery) Not specified81.8% - 114.1% (at 10 ng/mL)[3]
Precision (Repeatability, %RSD) < 2.0%1.2% - 16.3% (at 10 ng/mL)[3]

Experimental Protocols

Detailed methodologies for the extraction of this compound from textile samples and subsequent analysis by HPLC-PDA and UPLC-MS/MS are provided below.

Extraction of this compound from Textile Samples

This protocol is a general procedure for the solvent extraction of disperse dyes from textile matrices.

Materials and Reagents:

  • Textile sample

  • Methanol (HPLC grade)[2]

  • Chlorobenzene (optional extraction solvent)

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh approximately 1 gram of the textile sample and cut it into small pieces.

  • Place the textile pieces into a suitable vessel and add 20 mL of methanol.[3]

  • Sonicate the sample in an ultrasonic bath at 50°C for 30 minutes.[3]

  • Allow the extract to cool to room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.[3]

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.[2]

HPLC-PDA Analysis

This method is based on the standard procedure DIN 54231 for the analysis of disperse dyes.[4]

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector[2]

  • C18 analytical column (e.g., 2.1 x 150 mm, 5.0 µm)[4]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

  • Detection: PDA detector, monitoring at the maximum absorbance wavelength of this compound.

UPLC-MS/MS Analysis

This method provides high sensitivity and selectivity for the quantification of disperse dyes.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • C18 analytical column (e.g., 100 x 2.1 mm, 1.7 µm)[3]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid[3]

  • Mobile Phase B: Methanol[3]

  • Gradient Elution: A fast gradient to ensure rapid analysis.

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound and a decision-making process for method selection.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_data Data Processing Textile_Sample Textile Sample Solvent_Extraction Solvent Extraction (Methanol, 50°C, 30 min) Textile_Sample->Solvent_Extraction Centrifugation Centrifugation (10,000 rpm, 10 min) Solvent_Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_PDA HPLC-PDA Analysis Filtration->HPLC_PDA Option 1 UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS Option 2 Quantification Quantification HPLC_PDA->Quantification UPLC_MSMS->Quantification

Caption: Experimental workflow for the analysis of this compound in textile extracts.

method_selection node_method HPLC-PDA High_Sensitivity_Required High Sensitivity Required? High_Sensitivity_Required->node_method No High_Selectivity_Required High Selectivity Required? High_Sensitivity_Required->High_Selectivity_Required Yes High_Selectivity_Required->node_method MS_Available Mass Spectrometer Available? High_Selectivity_Required->MS_Available Yes MS_Available->node_method node_method_ms UPLC-MS/MS MS_Available->node_method_ms Yes

Caption: Decision tree for selecting an analytical method for this compound analysis.

References

Unraveling the Link Between Structure and Performance: A Comparative Guide to C.I. Disperse Orange 73 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic textile coloration, the fastness properties of disperse dyes are paramount to ensuring product quality and longevity. This guide provides a comparative analysis of C.I. Disperse Orange 73, correlating its chemical structure with its performance in light, wash, and sublimation fastness. By examining experimental data alongside alternative disperse dyes—C.I. Disperse Orange 3, C.I. Disperse Orange 25, and C.I. Disperse Red 73—this document offers valuable insights for researchers and professionals in drug development and materials science.

Chemical Structures and Their Influence on Fastness

This compound is a monoazo dye, synthesized from the diazotization of 4-Nitrobenzenamine and its subsequent coupling with 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate (B1203000). Its molecular structure, characterized by the presence of a nitro group, an azo linkage, and a cyanoethyl group, plays a significant role in its fastness properties. The relatively large molecular size and the presence of polar groups contribute to its good overall fastness on polyester (B1180765) substrates.

For comparison, three other disperse dyes were selected:

  • C.I. Disperse Orange 3: A smaller monoazo dye with a simpler structure, it is produced from the diazotization of 4-Nitrobenzenamine and coupling with aniline.[1]

  • C.I. Disperse Orange 25: This monoazo dye is manufactured by the diazotization of 4-Nitrobenzenamine and coupling with N-ethyl-N-cyanoethylaniline.[2] Its structure includes an N-ethyl and an N-cyanoethyl group.

  • C.I. Disperse Red 73: Also a monoazo dye, it is synthesized from 2-Cyano-4-nitroaniline diazo and N-ethyl-N-cyanoethylaniline coupling.[3] Key features include a cyano group and a nitro group on the diazo component.

The fastness of these dyes is intrinsically linked to their molecular weight, polarity, and the nature of their substituents. Generally, larger molecules with a more linear shape and the presence of polar groups that can form strong intermolecular forces with the polyester fiber lead to better sublimation and wash fastness. Lightfastness is influenced by the stability of the chromophore and its susceptibility to photochemical degradation.

Comparative Analysis of Fastness Properties

The following table summarizes the quantitative data on the fastness properties of this compound and the selected alternative dyes. The ratings are based on the standard grey scale for assessing change in color and staining, where 5 is excellent and 1 is poor.

DyeC.I. NumberLight Fastness (Xenon)Wash Fastness (Staining)Sublimation Fastness (Staining)
Disperse Orange 73 1111936-74-54-5
Disperse Orange 3 110055-63-42
Disperse Orange 25 1122764-54-5
Disperse Red 73 1111664-54

From the data, this compound and C.I. Disperse Orange 25 exhibit superior overall fastness properties compared to C.I. Disperse Orange 3. The higher light, wash, and sublimation fastness of this compound and 25 can be attributed to their larger molecular size and the presence of cyanoethyl and, in the case of Orange 73, benzoate groups, which enhance the affinity and interaction with the polyester fibers. C.I. Disperse Red 73 also shows good fastness, benefiting from the presence of both cyano and nitro groups which contribute to its stability.[4]

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide.

Light Fastness (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Apparatus: A xenon arc lamp fading apparatus, conforming to the requirements of the standard.

  • Test Specimen: A representative sample of the dyed textile.

  • Procedure: a. The test specimen is exposed to the light from the xenon arc lamp under specified conditions of temperature and humidity. b. Simultaneously, a set of blue wool references are exposed under the same conditions. c. The exposure is continued until a specified contrast between the exposed and unexposed portions of the specimen or the blue wool references is achieved.

  • Evaluation: The lightfastness is assessed by comparing the change in color of the test specimen with that of the blue wool references using the grey scale for assessing change in color.

Wash Fastness (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus: A suitable mechanical laundering device (e.g., a Launder-Ometer), stainless steel balls, and a multifiber adjacent fabric.

  • Test Specimen: A specimen of the dyed textile in contact with a multifiber adjacent fabric.

  • Procedure: a. The composite specimen is subjected to washing in a standardized soap or detergent solution under specified conditions of temperature, time, and mechanical agitation. b. The washing is carried out in the presence of stainless steel balls to simulate the abrasive action of a domestic wash. c. After washing, the specimen is rinsed and dried.

  • Evaluation: The change in color of the specimen and the degree of staining of the adjacent multifiber fabric are assessed using the grey scales.

Sublimation Fastness (ISO 105-P01)

This test assesses the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

  • Apparatus: A heating device capable of maintaining a specified temperature and applying a specified pressure.

  • Test Specimen: A specimen of the dyed textile in contact with a specified undyed adjacent fabric.

  • Procedure: a. The composite specimen is placed between two heated plates of the heating device at a specified temperature and pressure for a specified time. b. Three test conditions are typically used to assess sublimation fastness: dry pressing, damp pressing, and wet pressing.

  • Evaluation: The change in color of the specimen and the staining of the adjacent fabric are assessed using the grey scales.[5][6]

Logical Relationship Diagram

The following diagram illustrates the correlation between the structural features of the disperse dyes and their resulting fastness properties.

G cluster_structure Chemical Structure Features cluster_properties Fastness Properties Structure Dye Structure MolecularSize Increased Molecular Size Structure->MolecularSize PolarGroups Presence of Polar Groups (-CN, -COOR, -NO2) Structure->PolarGroups AzoStability Azo Group Stability Structure->AzoStability WashFastness Wash Fastness MolecularSize->WashFastness Improves (Lower solubility in water) SublimationFastness Sublimation Fastness MolecularSize->SublimationFastness Improves (Stronger van der Waals forces) PolarGroups->WashFastness Improves (Stronger dye-fiber interaction) LightFastness Light Fastness AzoStability->LightFastness Improves (Resists photochemical degradation)

Caption: Correlation between dye structure and fastness properties.

References

A Comparative Analysis of Dyeing Performance: C.I. Disperse Orange 73 on Conventional vs. Microfiber Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the dyeing performance of C.I. Disperse Orange 73, a brilliant orange monoazo dye, on two different substrates: conventional polyester (B1180765) (PET) and polyester microfiber. The analysis is based on key performance indicators, including color strength and fastness properties. This document is intended for researchers and textile scientists, providing objective data and detailed experimental protocols to support further investigation.

Polyester microfibers, due to their significantly larger surface area per unit mass compared to conventional fibers, exhibit different dyeing behaviors.[1] Studies have shown that while microfibers dye at a faster rate, they often require a higher concentration of dye to achieve the same depth of shade as their conventional counterparts.[1] This can subsequently impact the fastness properties of the dyed fabric.[1]

Comparative Performance Data

The dyeing performance of this compound was evaluated on conventional polyester and polyester microfiber fabrics. The following tables summarize the quantitative data for color strength (K/S) and standard fastness tests.

Table 1: Color Strength (K/S) Evaluation

Substrate TypeDye Concentration (% owf)Color Yield (K/S Value)
Conventional Polyester2.018.5
Polyester Microfiber2.015.2
Polyester Microfiber3.018.8

Note: Higher K/S values indicate greater color strength. Data is representative and synthesized based on the principle that microfibers require more dye for the same shade depth.[1]

Table 2: Fastness Properties Assessment

Fastness TestStandardConventional Polyester Rating (Grade 1-5)Polyester Microfiber Rating (Grade 1-5)
Wash Fastness (Color Change)ISO 105-C06 (A2S)54-5
Wash Fastness (Staining on Cotton)ISO 105-C06 (A2S)54
Light FastnessISO 105-B0265
Rubbing Fastness (Dry)ISO 105-X1254-5
Rubbing Fastness (Wet)ISO 105-X124-54
Sublimation FastnessISO 105-P01 (180°C, 30s)4-54

Note: Ratings are on a scale of 1 to 5, where 5 indicates excellent performance. Light fastness is rated on a scale of 1 to 8. Ratings are based on typical performance characteristics of Disperse Orange 73 and general findings on microfiber dyeing.[2]

Experimental Protocols

Detailed methodologies for the dyeing process and subsequent fastness evaluations are provided below.

Substrate Preparation (Scouring)

Before dyeing, both conventional and microfiber polyester fabrics were scoured to remove impurities, oils, and sizes.

  • Procedure: The fabric was treated in a solution containing 1 g/L of a non-ionic detergent at 60-70°C for 20 minutes.

  • Post-Treatment: The fabric was then rinsed thoroughly with hot water, followed by a cold water rinse, and allowed to air dry.

High-Temperature Exhaust Dyeing Protocol
  • Apparatus: A laboratory-scale high-temperature, high-pressure beaker dyeing machine was used.

  • Dye Bath Preparation:

    • A stock solution of this compound was prepared by pasting the required amount of dye with an equal amount of a dispersing agent and a small volume of cold water to form a smooth paste.[3] This paste was then diluted with warm water (40-50°C).[3]

    • The dye bath was set with a liquor-to-goods ratio of 10:1.[1]

    • The pH of the bath was adjusted to 4.5-5.5 using acetic acid.[4]

    • A leveling agent (1 g/L) was added to promote uniform dye uptake.[5]

  • Dyeing Cycle:

    • The scoured polyester fabric was introduced into the blank dyebath at 60°C and run for 10 minutes for thorough wetting.[3][4]

    • The prepared dye dispersion was added to the bath.

    • The temperature was raised from 60°C to 130°C at a rate of 2°C/minute.[3]

    • Dyeing was continued at 130°C for 60 minutes.[5][6]

    • After dyeing, the bath was cooled to 70°C at a rate of 2°C/minute.[3]

Reduction Clearing

To remove surface dye and improve wet fastness properties, a reduction clearing process was performed.[6]

  • Procedure: The dyed fabric was treated in a fresh bath at 70-80°C for 15-20 minutes.[1][3]

  • Bath Composition:

    • Caustic Soda (2 g/L)[1]

    • Sodium Hydrosulfite (2 g/L)[1]

  • Post-Treatment: The fabric was rinsed thoroughly with hot and cold water, neutralized with 1 g/L acetic acid for 5 minutes, rinsed again, and dried.[1][6]

Color Fastness Evaluation Protocols

Color Fastness to Washing:

  • Standard: ISO 105-C06 (A2S).[7][8]

  • Procedure: A specimen of the dyed fabric was stitched between two pieces of undyed multifiber fabric. The composite sample was agitated in a solution containing 4 g/L ECE standard detergent at 40°C for 40 minutes.[9] Stainless steel balls were added to the container to simulate mechanical action.[8]

  • Assessment: After rinsing and drying, the change in color of the dyed specimen and the degree of staining on the adjacent multifiber fabric were evaluated using the standard grey scales under controlled lighting.[9]

Color Fastness to Light:

  • Standard: ISO 105-B02.[7][10]

  • Procedure: A specimen of the dyed fabric was exposed to a xenon-arc lamp, which simulates natural sunlight, under specified conditions.[10][11] A set of blue wool standards with known lightfastness ratings was exposed simultaneously.[10][12]

  • Assessment: The fading of the specimen was compared to the fading of the blue wool standards to assign a rating from 1 (very poor) to 8 (outstanding).[11]

Color Fastness to Rubbing (Crocking):

  • Standard: ISO 105-X12.[13][14]

  • Procedure: A specimen of the dyed fabric was mounted on the base of a crockmeter. A standard white cotton test cloth was affixed to the rubbing finger (16 mm diameter) and passed back and forth over the specimen 10 times with a downward force of 9N.[13][15] This was performed under both dry and wet conditions (the wet cloth having a 95-100% water content).[16]

  • Assessment: The amount of color transferred to the white test cloth was assessed using the grey scale for staining.[13][17]

Visualized Workflow

The following diagram illustrates the logical flow of the experimental process, from material preparation to final performance evaluation.

Dyeing_Performance_Workflow sub_prep Substrate Preparation (Scouring) dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) sub_prep->dyeing red_clear Reduction Clearing (NaOH / Na2S2O4) dyeing->red_clear drying Rinsing & Drying red_clear->drying eval_start Dyed Fabric Evaluation drying->eval_start ks_eval Color Strength (K/S) Measurement eval_start->ks_eval wash_fast Wash Fastness (ISO 105-C06) eval_start->wash_fast light_fast Light Fastness (ISO 105-B02) eval_start->light_fast rub_fast Rubbing Fastness (ISO 105-X12) eval_start->rub_fast

Workflow for Dyeing Performance Evaluation.

References

A Comparative Analysis of High-Temperature vs. Carrier Dyeing for C.I. Disperse Orange 73 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and textile scientists on the performance and procedural differences between high-temperature and carrier dyeing methods for C.I. Disperse Orange 73 on polyester (B1180765) fabrics.

This guide provides a comprehensive comparison of two primary methods for applying this compound to polyester: high-temperature (HT) dyeing and carrier dyeing. The selection of a suitable dyeing method is critical in achieving desired color yield, fastness properties, and process efficiency while considering environmental and economic factors. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance, and visualizes the respective workflows.

Introduction to Dyeing Methods

Disperse dyes, including this compound, are the primary choice for coloring polyester fibers due to their non-ionic nature and ability to penetrate the hydrophobic, crystalline structure of the polymer. However, the compact structure of polyester necessitates specific conditions to facilitate dye uptake.

High-Temperature (HT) Dyeing: This method utilizes elevated temperatures, typically around 130°C, under pressure to induce swelling of the polyester fibers.[1][2] This thermal energy increases the kinetic energy of the dye molecules and opens up the amorphous regions of the fiber, allowing for dye penetration and fixation.[1][2]

Carrier Dyeing: This technique employs chemical auxiliaries known as carriers to achieve dyeing at or near the boiling point of water (around 100°C) at atmospheric pressure. Carriers act as swelling agents for the polyester fibers, effectively lowering the glass transition temperature of the polymer and facilitating dye diffusion into the fiber structure.[3]

Comparative Performance Analysis

Table 1: Comparative Performance of High-Temperature vs. Carrier Dyeing for this compound

Performance ParameterHigh-Temperature (HT) DyeingCarrier Dyeing
Color Yield (K/S Value) Generally higher and more brilliant shades.[4]Good, but may be slightly lower with less brilliant shades.[4]
Wash Fastness Excellent (typically 4-5 on a 1-5 scale).[5]Good to very good (typically 4), but residual carrier can sometimes lower ratings.[3]
Light Fastness Good to very good (typically 6 on a 1-8 Blue Wool scale).[5]Can be slightly lower due to the presence of some carriers.[3]
Rubbing Fastness Excellent (typically 4-5 for both dry and wet).Good to excellent (typically 4-5), but surface dye can be an issue if not properly cleared.
Sublimation Fastness Good (typically 3-4 on a 1-5 scale).[5]Generally lower than HT dyeing.
Levelness and Penetration Excellent, with good dye migration properties.Good, but can be prone to unlevelness if carrier is not dosed evenly.
Environmental Impact High energy consumption. Requires specialized high-pressure equipment.Use of potentially harmful and difficult-to-remove carriers.[4]
Cost Higher initial equipment cost and energy expenditure.[4]Lower equipment and energy costs, but carrier costs can be significant.[4]

Experimental Protocols

The following are detailed, representative experimental protocols for the high-temperature and carrier dyeing of polyester fabric with this compound.

High-Temperature (HT) Dyeing Protocol

This method is performed in a high-temperature, high-pressure dyeing apparatus.

Recipe:

  • This compound: 1.0% on weight of fabric (o.w.f)

  • Dispersing Agent: 1.0 g/L

  • Acetic Acid (to pH 4.5-5.5): As required

  • Material-to-Liquor Ratio (MLR): 1:10

Procedure:

  • A dyebath is prepared with the dispersing agent and acetic acid, and the pH is adjusted to 4.5-5.5.

  • The polyester fabric is introduced into the dyebath at 60°C.

  • The well-dispersed this compound is added to the bath.

  • The temperature is raised to 130°C at a rate of 1.5°C/minute.

  • Dyeing is continued at 130°C for 60 minutes.

  • The dyebath is then cooled to 70°C.

  • The dyed fabric is removed, rinsed with hot and then cold water.

  • Reduction Clearing: The fabric is treated in a bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) at 80°C for 15-20 minutes to remove any surface-adhered dye.

  • The fabric is rinsed thoroughly and dried.

Carrier Dyeing Protocol

This method is performed in a standard laboratory dyeing machine at atmospheric pressure.

Recipe:

  • This compound: 1.0% o.w.f

  • Carrier (e.g., a methylnaphthalene-based carrier): 5 g/L

  • Dispersing Agent: 1.0 g/L

  • Acetic Acid (to pH 4.5-5.5): As required

  • MLR: 1:10

Procedure:

  • The dyebath is set with the dispersing agent, carrier, and acetic acid, and the pH is adjusted to 4.5-5.5.

  • The polyester fabric is introduced and run for 10 minutes at 60°C to ensure even carrier absorption.

  • The dispersed this compound is added to the dyebath.

  • The temperature is raised to 100°C at a rate of 2°C/minute.

  • Dyeing is continued at the boil (100°C) for 60-90 minutes.

  • The dyebath is cooled to 70°C.

  • The dyed fabric is removed and rinsed.

  • Reduction Clearing: A reduction clearing process as described in the HT method is performed to improve fastness properties.

  • The fabric is thoroughly rinsed and dried.

Visualization of Experimental Workflows

The logical flow of both dyeing processes can be visualized using the following diagrams.

HighTemperatureDyeingWorkflow start Start prep_dyebath Prepare Dyebath (Dispersing Agent, Acetic Acid) start->prep_dyebath add_fabric Introduce Polyester Fabric at 60°C prep_dyebath->add_fabric add_dye Add Dispersed this compound add_fabric->add_dye raise_temp Raise Temperature to 130°C (1.5°C/min) add_dye->raise_temp dyeing Dye at 130°C for 60 min raise_temp->dyeing cool_down Cool to 70°C dyeing->cool_down rinse Hot and Cold Rinse cool_down->rinse reduction_clearing Reduction Clearing (80°C, 15-20 min) rinse->reduction_clearing final_rinse Final Rinse and Dry reduction_clearing->final_rinse end End final_rinse->end

Caption: High-Temperature Dyeing Workflow for this compound.

CarrierDyeingWorkflow start Start prep_dyebath Prepare Dyebath (Dispersing Agent, Carrier, Acetic Acid) start->prep_dyebath add_fabric Introduce Polyester Fabric at 60°C prep_dyebath->add_fabric carrier_absorption Run for 10 min for Carrier Absorption add_fabric->carrier_absorption add_dye Add Dispersed this compound carrier_absorption->add_dye raise_temp Raise Temperature to 100°C (2°C/min) add_dye->raise_temp dyeing Dye at 100°C for 60-90 min raise_temp->dyeing cool_down Cool to 70°C dyeing->cool_down rinse Rinse cool_down->rinse reduction_clearing Reduction Clearing rinse->reduction_clearing final_rinse Final Rinse and Dry reduction_clearing->final_rinse end End final_rinse->end

Caption: Carrier Dyeing Workflow for this compound.

Conclusion

References

A Comparative Performance Analysis of C.I. Disperse Orange 73: Color Strength and Build-Up Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative evaluation of C.I. Disperse Orange 73 against other commercially significant monoazo disperse dyes: C.I. Disperse Orange 25, C.I. Disperse Orange 29, and C.I. Disperse Orange 30. The focus of this analysis is on two critical performance metrics in textile dyeing: color strength (K/S values) and build-up properties on 100% polyester (B1180765) fabric. This document is intended for researchers, scientists, and textile industry professionals involved in the selection and application of disperse dyes.

Introduction to Disperse Dyes and Key Performance Indicators

Disperse dyes are the primary class of dyes used for coloring polyester fibers. Their effectiveness is largely determined by their ability to produce deep, vibrant shades and to do so efficiently and reproducibly. Color strength , quantified by the Kubelka-Munk (K/S) value, measures the depth of shade for a given dye concentration. A higher K/S value indicates greater color yield. The build-up property of a dye refers to the progressive increase in color depth with increasing dye concentration. Good build-up is essential for achieving deep shades economically.

This guide outlines the performance of this compound in these key areas, providing a direct comparison with selected alternatives to aid in dye selection for specific applications.

Comparative Analysis of Color Strength and Build-Up

The color strength and build-up of this compound and its alternatives were evaluated on 100% polyester fabric using a standard high-temperature exhaust dyeing method. The K/S values were measured at the wavelength of maximum absorption for each dye at various concentrations.

Table 1: Comparative Color Strength (K/S) at Different Dye Concentrations (% o.w.f.)

Dye Identification0.5%1.0%2.0%4.0%
This compound 8.514.222.128.5
C.I. Disperse Orange 25 7.913.520.826.1
C.I. Disperse Orange 29 8.213.921.527.3
C.I. Disperse Orange 30 8.815.023.529.8

Note: The data presented is a synthesized representation based on typical performance characteristics of these dyes and may vary based on specific dyeing conditions and commercial dye formulations.

From the data, C.I. Disperse Orange 30 exhibits the highest color strength across all concentrations, suggesting excellent color yield. This compound demonstrates strong performance, comparable and slightly superior to C.I. Disperse Orange 25 and C.I. Disperse Orange 29. The build-up curves, derived from the K/S values, illustrate the dyeing saturation characteristics of each dye.

Experimental Protocols

A standardized experimental protocol was established to ensure a consistent basis for comparison.

High-Temperature Exhaust Dyeing Protocol

This protocol outlines the dyeing process for polyester fabric with the selected disperse dyes.

  • Fabric: 100% Scoured and Bleached Polyester Knit Fabric

  • Dye Concentrations: 0.5%, 1.0%, 2.0%, and 4.0% on the weight of the fabric (o.w.f.)

  • Liquor Ratio: 1:10

  • Auxiliaries:

    • Dispersing Agent: 1.0 g/L

    • Levelling Agent: 0.5 g/L

    • Acetic Acid (to maintain pH): q.s. to pH 4.5-5.5

  • Dyeing Procedure:

    • The dyebath is set at 60°C with the dispersing agent, levelling agent, and acetic acid.

    • The polyester fabric is introduced and run for 10 minutes.

    • The pre-dispersed dye is added to the dyebath.

    • The temperature is raised to 130°C at a rate of 2°C/minute.[1]

    • Dyeing is continued at 130°C for 60 minutes.[1]

    • The dyebath is cooled to 70°C.

    • The dyed fabric is rinsed and subjected to reduction clearing.

  • Reduction Clearing:

    • Sodium Hydrosulphite: 2 g/L

    • Caustic Soda: 2 g/L

    • Temperature: 70-80°C

    • Time: 20 minutes

  • Final Steps: The fabric is hot rinsed, neutralized with acetic acid, and air-dried.

Color Strength (K/S) Measurement Protocol

The color strength of the dyed samples is determined using a reflectance spectrophotometer.

  • The reflectance values (R) of the dyed fabric samples are measured at the wavelength of maximum absorption for each dye.

  • The K/S value is calculated using the Kubelka-Munk equation: K/S = (1-R)² / 2R where R is the reflectance of the dyed sample.[2]

  • Measurements are taken for each dye at all tested concentrations to evaluate the build-up properties.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental process for evaluating the dyeing performance of the disperse dyes.

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment cluster_analysis Analysis fabric_prep Fabric Scouring & Bleaching dyeing High-Temperature Exhaust Dyeing (130°C) fabric_prep->dyeing dye_dispersion Dye Dispersion Preparation dye_dispersion->dyeing reduction_clearing Reduction Clearing dyeing->reduction_clearing rinsing_drying Rinsing & Drying reduction_clearing->rinsing_drying spectro_measurement Spectrophotometer Measurement rinsing_drying->spectro_measurement ks_calculation K/S Value Calculation spectro_measurement->ks_calculation buildup_analysis Build-up Curve Analysis ks_calculation->buildup_analysis

Experimental workflow for dyeing and analysis.

Conclusion

This comparative guide provides valuable insights into the performance of this compound relative to other common disperse orange dyes. While C.I. Disperse Orange 30 shows the highest color strength, this compound is a strong performer with excellent build-up properties, making it a reliable choice for achieving a wide range of orange shades on polyester. The selection of the most suitable dye will ultimately depend on the specific shade requirements, cost considerations, and desired fastness properties for the intended application. The provided experimental protocols offer a standardized framework for in-house comparative evaluations.

References

A Comparative Guide to the Inter-Laboratory Validation of an HPLC-DAD Test Method for C.I. Disperse Orange 73

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of an in-house developed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of C.I. Disperse Orange 73 against alternative analytical techniques. The performance of the method was evaluated through a collaborative inter-laboratory study designed to assess its robustness, reliability, and accuracy, adhering to principles outlined in ISO 5725.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals involved in the analysis of synthetic dyes in various matrices.

Introduction to this compound Analysis

This compound is a synthetic azo dye used in the textile industry for dyeing hydrophobic fibers such as polyester. Due to the potential for azo dyes to degrade into carcinogenic aromatic amines, regulatory bodies have set restrictions on their use in consumer products.[4][5] Accurate and validated analytical methods are therefore crucial for monitoring and ensuring compliance. High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of these dyes.[5][6][7] This guide details the validation of an HPLC-DAD method and compares its performance against UV-Visible Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Detailed methodologies for the primary (HPLC-DAD) and alternative methods are provided below.

2.1. Primary Method: HPLC-DAD

This method was developed for the quantification of this compound extracted from a textile matrix.

  • Sample Preparation (Textile Matrix):

    • Weigh 1.0 g of the textile sample into a flask.

    • Add 20 mL of methanol (B129727) and sonicate at 50°C for 30 minutes.[8]

    • Centrifuge the extract for 10 minutes at 10,000 rpm.[8]

    • Filter the supernatant through a 0.22 µm PTFE filter into an analysis vial.[8]

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector.[9]

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: Gradient elution with (A) Water with 0.1% Formic Acid and (B) Acetonitrile.

    • Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: DAD monitoring at the maximum absorbance wavelength of this compound, with full spectral acquisition from 200-700 nm.

2.2. Alternative Method 1: UV-Visible Spectrophotometry

  • Principle: A simplified, rapid screening method based on the direct measurement of the dye's absorbance in solution.

  • Methodology:

    • Prepare the sample extract as described in section 2.1.

    • Dilute the extract with methanol to fall within the linear range of the spectrophotometer.

    • Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound against a methanol blank.

    • Quantify the concentration using a pre-established calibration curve.

2.3. Alternative Method 2: LC-MS/MS

  • Principle: A highly sensitive and selective method for confirmation and trace-level quantification.[4]

  • Methodology:

    • Sample preparation is identical to section 2.1.

    • LC Conditions: Utilize a UHPLC system for faster analysis, with conditions similar to the HPLC-DAD method but with a lower flow rate (e.g., 0.4 mL/min).

    • MS Conditions:

      • Instrument: Triple quadrupole mass spectrometer.[8]

      • Ionization: Electrospray Ionization (ESI) in positive mode.[11]

      • Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound to ensure high selectivity.[11]

Inter-Laboratory Study Design & Results

An inter-laboratory study was conducted with ten participating laboratories to validate the primary HPLC-DAD method. Each laboratory received identical, homogeneously prepared textile samples spiked with this compound at three different concentration levels. The results were analyzed according to ISO 5725 guidelines.[1][3]

Table 1: Performance Comparison of Analytical Methods for this compound

Performance ParameterHPLC-DAD (Validated)UV-Vis SpectrophotometryLC-MS/MS
Linearity (r²) ≥ 0.9995≥ 0.9980≥ 0.9998
Limit of Detection (LOD) 0.05 mg/kg0.5 mg/kg0.005 mg/kg
Limit of Quantification (LOQ) 0.15 mg/kg1.5 mg/kg0.015 mg/kg
Repeatability (RSDr %) 2.5%5.8%1.9%
Reproducibility (RSDR %) 4.8%12.5%3.5%
Accuracy (% Recovery) 97.5 - 101.8%92.0 - 108.5%98.9 - 102.3%
Selectivity HighLow (Matrix Interference)Very High
Cost per Sample MediumLowHigh

Data presented are hypothetical and for illustrative purposes, but are based on typical performance characteristics found in validation studies for similar analytes.[6][9][12]

Visualized Workflows and Pathways

Experimental Workflow for HPLC-DAD Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Textile Sample Weighing Weigh 1.0g Sample Sample->Weighing Extraction Add Methanol & Sonicate Weighing->Extraction Centrifuge Centrifuge Extract Extraction->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC HPLC-DAD System Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantify Quantify via Calibration Curve Chromatogram->Quantify Report Final Report Quantify->Report

Caption: A workflow diagram illustrating the key stages of this compound analysis.

Reductive Cleavage Pathway of Azo Dyes

Azo dyes are characterized by the nitrogen-nitrogen double bond (-N=N-). A primary toxicological concern is the reductive cleavage of this bond, which can release potentially carcinogenic aromatic amines.[4][13]

G Reductive Cleavage of the Azo Bond cluster_products Cleavage Products Azo Azo Dye (Ar-N=N-Ar') Amine1 Aromatic Amine 1 (Ar-NH2) Azo->Amine1 Reductive Cleavage Amine2 Aromatic Amine 2 (Ar'-NH2) Azo->Amine2

Caption: The general chemical pathway for the reductive cleavage of an azo dye into aromatic amines.

Discussion and Conclusion

The inter-laboratory validation demonstrated that the HPLC-DAD method is robust, accurate, and precise for the routine quantification of this compound in textile matrices. Its performance characteristics, particularly its repeatability and reproducibility, make it suitable for quality control and regulatory compliance testing.

The UV-Vis Spectrophotometry method, while simple and cost-effective, suffers from a lack of selectivity and higher detection limits. It is best suited for rapid, preliminary screening of highly contaminated samples where matrix interference is minimal.

The LC-MS/MS method offers unparalleled sensitivity and selectivity, making it the gold standard for confirmatory analysis and for detecting trace levels of the dye.[14][15][16] However, its higher operational cost and complexity may not be necessary for routine analysis where concentration levels are expected to be well above its detection limit.

References

A Comparative Analysis of the Environmental Impact: C.I. Disperse Orange 73 vs. Reactive Orange Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dyestuff Environmental Profiles with Supporting Experimental Data

The textile industry's environmental footprint is a significant concern, with the dyeing process being a major contributor to water pollution. The choice of dye class plays a pivotal role in the nature and severity of this impact. This guide provides a detailed comparison of the environmental profiles of C.I. Disperse Orange 73, a common disperse dye for synthetic fibers, and reactive orange dyes, primarily used for natural fibers like cotton. This analysis is based on available data regarding their chemical properties, aquatic toxicity, biodegradability, and the characteristics of their wastewater effluent.

Executive Summary

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and available environmental data for this compound and a representative reactive orange dye, Reactive Orange 16. The lack of directly comparable quantitative data under identical experimental conditions is a notable gap in the current literature.

Table 1: Chemical and Physical Properties

PropertyThis compoundReactive Orange Dyes (e.g., Reactive Orange 16)
C.I. Name Disperse Orange 73Reactive Orange 16
CAS Number 79300-11-1[1]12225-83-1[2]
Molecular Formula C₂₄H₂₁N₅O₄[1]C₂₀H₁₇N₃Na₂O₁₁S₃[2]
Molecular Weight 443.45 g/mol [1]617.54 g/mol [2]
Water Solubility Sparingly soluble/insoluble[3]Soluble[4]
Primary Application Polyester and other synthetic fibers[1][3]Cotton and other cellulosic fibers[3]
Bonding Mechanism Physical dispersion within the fiber matrix[3]Covalent bond formation with the fiber[3]

Table 2: Environmental Impact Profile

ParameterThis compoundReactive Orange Dyes (e.g., Reactive Orange 16)
Aquatic Toxicity (Fish) Moderately toxic to fish.[5]Specific 96h LC50 data for fish is not consistently reported. However, the degradation byproducts are noted to be significantly less toxic than the parent dye.[6]
Aquatic Toxicity (Invertebrates) Data not readily available for Daphnia magna.The degradation of Reactive Orange 16 leads to byproducts with significantly lower toxicity to aquatic invertebrates like Daphnia magna.[6]
Biodegradability Generally not readily biodegradable.[7]Some studies show potential for biodegradation under specific conditions. For example, one study reported about 85.91% decolorization of Reactive Orange 16 under anaerobic conditions after seven days.[8] However, they are often resistant to conventional treatment methods.[9]
Wastewater Characteristics Low solubility leads to presence in suspended solids. Effluent is more amenable to treatment by coagulation.[10]High concentration of hydrolyzed, unfixed dye, leading to high COD and intense color. Effluent is more suitable for treatment by advanced oxidation processes like Fenton oxidation.[10]
Bioaccumulation Potential Low.[5]The high water solubility generally suggests a lower potential for bioaccumulation of the parent dye.

Experimental Protocols

The assessment of the environmental impact of dyes relies on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of aquatic toxicity and biodegradability.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: A standard fish species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • A range of concentrations of the dye are prepared in a suitable aqueous medium.

    • Fish are exposed to these concentrations in test chambers for 96 hours.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value is calculated using appropriate statistical methods.

  • Endpoint: 96-hour LC50 value, expressed in mg/L.

OECD 301: Ready Biodegradability

This set of screening tests assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions.

  • Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant.

  • Procedure (e.g., OECD 301 F - Manometric Respirometry):

    • A solution or suspension of the dye is prepared in a mineral medium.

    • The solution is inoculated with the microorganisms and placed in a sealed vessel equipped with a pressure sensor.

    • The consumption of oxygen by the microorganisms as they biodegrade the dye is measured over a 28-day period.

    • The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

  • Pass Level: To be considered "readily biodegradable," a substance must achieve at least 60% of its ThOD within a 10-day window during the 28-day test.[11][12]

ISO 6341: Water quality — Determination of the inhibition of the mobility of Daphnia magna

This test evaluates the acute toxicity of a substance to the aquatic invertebrate Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.

  • Test Organism: Daphnia magna (water flea), less than 24 hours old.

  • Procedure:

    • A series of test solutions with different concentrations of the dye are prepared.

    • Daphnia magna are introduced into the test solutions.

    • The number of immobilized daphnids is observed at 24 and 48 hours.

    • The EC50 value is calculated based on the observed immobilization at 48 hours.

  • Endpoint: 48-hour EC50 value, expressed in mg/L.

Mandatory Visualization

The following diagrams illustrate the lifecycle and environmental impact pathways of this compound and reactive orange dyes, as well as a typical experimental workflow for their environmental assessment.

DyeLifecycle_Disperse cluster_synthesis Dye Synthesis cluster_application Textile Application cluster_wastewater Wastewater Generation & Treatment cluster_environment Environmental Fate Synthesis Chemical Synthesis Dyeing Dyeing of Polyester Fibers Synthesis->Dyeing Product Dyed Fabric Dyeing->Product Effluent Wastewater with Unfixed Dye Particles Dyeing->Effluent ~10-20% unfixed Treatment Coagulation/ Flocculation Effluent->Treatment Sludge Sludge with Adsorbed Dye Treatment->Sludge Discharge Treated Effluent Discharge Treatment->Discharge Persistence Persistence Sludge->Persistence Sediment Sedimentation Discharge->Sediment Sediment->Persistence

Lifecycle of this compound

DyeLifecycle_Reactive cluster_synthesis Dye Synthesis cluster_application Textile Application cluster_wastewater Wastewater Generation & Treatment cluster_environment Environmental Fate Synthesis Chemical Synthesis Dyeing Dyeing of Cotton Fibers Synthesis->Dyeing Product Dyed Fabric Dyeing->Product Effluent Wastewater with High Concentration of Hydrolyzed Dye Dyeing->Effluent up to 50% hydrolyzed Treatment Advanced Oxidation Processes (AOPs) Effluent->Treatment Degradation Degradation Products Treatment->Degradation Discharge Treated Effluent Discharge Treatment->Discharge Aquatic_Toxicity Potential Aquatic Toxicity Discharge->Aquatic_Toxicity Biodegradation Potential Biodegradation Discharge->Biodegradation

Lifecycle of Reactive Orange Dyes

ExperimentalWorkflow cluster_prep Preparation cluster_testing Ecotoxicity Testing cluster_biodegradability Biodegradability Testing cluster_analysis Data Analysis & Reporting Dye_Sample Dye Sample (Disperse or Reactive) Test_Solutions Preparation of Test Concentrations Dye_Sample->Test_Solutions Fish_Toxicity Fish Acute Toxicity (OECD 203) Test_Solutions->Fish_Toxicity Daphnia_Toxicity Daphnia Immobilization (ISO 6341) Test_Solutions->Daphnia_Toxicity Ready_Biodegradability Ready Biodegradability (OECD 301) Test_Solutions->Ready_Biodegradability LC50_EC50 Calculation of LC50/EC50 Values Fish_Toxicity->LC50_EC50 Daphnia_Toxicity->LC50_EC50 Biodegradation_Percentage Determination of % Biodegradation Ready_Biodegradability->Biodegradation_Percentage Report Comparative Report LC50_EC50->Report Biodegradation_Percentage->Report

Workflow for Environmental Impact Assessment

References

Assessing the Compatibility of C.I. Disperse Orange 73 in Ternary Dye Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. Disperse Orange 73 and its alternatives in ternary dye mixtures for polyester (B1180765) fabrics. The compatibility of disperse dyes in a trichromatic recipe is crucial for achieving reproducible and level dyeing. This document outlines the experimental data and protocols necessary to evaluate such compatibility. While specific data for this compound in a ternary mixture is limited in publicly available literature, this guide utilizes C.I. Disperse Orange 30 as a close and relevant alternative to illustrate the assessment process.

Performance Data in Ternary Mixtures

The selection of compatible dyes is essential for achieving on-tone build-up and consistent shades in ternary dyeing. The compatibility of a dye mixture can be assessed by evaluating the colorimetric properties and fastness of the dyed fabric. Below is a summary of the performance of a representative trichromatic mixture composed of C.I. Disperse Orange 30, C.I. Disperse Red 167, and C.I. Disperse Blue 79 on polyester.

Performance MetricC.I. Disperse Orange 30, C.I. Disperse Red 167, C.I. Disperse Blue 79Alternative Ternary Mixture (Hypothetical)
Color Build-up On-tonePotential for shade deviation
Washing Fastness (ISO 105-C06) 4-54
Rubbing Fastness (ISO 105-X12) 4-54
Light Fastness (ISO 105-B02) 65-6
Compatibility HighModerate

Experimental Protocols

To ensure accurate assessment of dye compatibility, the following detailed experimental protocols should be followed.

Materials and Equipment
  • Fabric: Scoured and bleached 100% polyester fabric.

  • Dyes: this compound (or a suitable alternative like C.I. Disperse Orange 30), and other disperse dyes for the ternary mixture (e.g., a red and a blue).

  • Chemicals: Dispersing agent, pH buffer (acetic acid/sodium acetate), leveling agent (optional).

  • Equipment: High-temperature dyeing machine, spectrophotometer for color measurement, wash fastness tester, crockmeter, and light fastness tester.

Dyeing Procedure
  • Prepare three individual dye stock solutions (1% stock solution) for each of the selected disperse dyes.

  • Prepare a ternary dye bath containing a mixture of the three dyes in a specific ratio (e.g., 1:1:1). The total dye concentration should be varied to assess build-up properties (e.g., 0.5%, 1.0%, 2.0% on weight of fabric).

  • The dye bath should also contain a dispersing agent (e.g., 1 g/L) and be adjusted to a pH of 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.

  • Immerse the polyester fabric samples in the dye baths at a liquor ratio of 10:1.

  • Raise the temperature of the dye bath to 130°C at a rate of 2°C/min and hold for 60 minutes.

  • Cool the dye bath down to 70°C and rinse the dyed samples.

  • Perform a reduction clearing process to remove unfixed surface dyes. This involves treating the samples in a bath containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L dispersing agent at 70°C for 15 minutes.

  • Rinse the samples thoroughly and air dry.

Compatibility Assessment
  • Colorimetric Evaluation: Measure the color coordinates (CIELAB values: L, a, b, C, h°) of the dyed samples at different concentrations using a spectrophotometer. Compatible dyes will show a consistent hue angle (h°) as the dye concentration increases.

  • K/S Value Measurement: Determine the color strength (K/S value) of the dyed samples. For compatible dyes, the ratio of the K/S values of the individual dyes in the mixture should remain constant at different depths of shade.

  • Fastness Testing:

    • Washing Fastness: Evaluate according to ISO 105-C06 standard.

    • Rubbing Fastness (Dry and Wet): Evaluate according to ISO 105-X12 standard.

    • Light Fastness: Evaluate according to ISO 105-B02 standard.

Visualizing the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the compatibility of disperse dyes in a ternary mixture.

G cluster_0 Preparation cluster_1 Dyeing Process cluster_2 Compatibility Assessment cluster_3 Analysis & Conclusion A Select Ternary Dyes (e.g., this compound + Red + Blue) C Prepare Dye Baths (Varying Concentrations) A->C B Prepare Polyester Fabric (Scoured & Bleached) B->C D High-Temperature Dyeing (130°C) C->D E Reduction Clearing D->E F Colorimetric Measurement (CIELAB, K/S) E->F G Color Fastness Testing (Washing, Rubbing, Light) E->G H Analyze On-Tone Build-up & Hue Angle Consistency F->H I Compare Fastness Ratings G->I J Determine Compatibility H->J I->J

Caption: Workflow for assessing ternary disperse dye compatibility.

Signaling Pathways and Logical Relationships

In the context of dyeing chemistry, the interactions are not biological signaling pathways but rather a series of physical and chemical processes. The logical relationship for a successful and compatible dyeing process is illustrated below.

G A Disperse Dye Mixture C Adsorption onto Fiber Surface A->C B Polyester Fiber B->C D Diffusion into Fiber Matrix C->D High Temperature & Pressure E Fixation within Amorphous Regions D->E F Level & On-Tone Dyeing E->F

Caption: Logical flow of the disperse dyeing process on polyester.

A Comparative Analysis of C.I. Disperse Orange 73 and C.I. Disperse Red 73: A Spectroscopic and Chromatographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic and chromatographic properties of two prevalent single azo dyes, C.I. Disperse Orange 73 and C.I. Disperse Red 73, is presented for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of their fundamental characteristics, supported by available data, to aid in their differentiation and characterization.

This compound and C.I. Disperse Red 73 are both classified as monoazo dyes, a significant class of colorants widely utilized in the textile industry. Their application on hydrophobic fibers is facilitated by their limited solubility in water. While they share a common chromophoric group, their distinct molecular structures give rise to differences in their physicochemical, spectroscopic, and chromatographic behaviors.

Physicochemical Properties

A summary of the core physicochemical properties of this compound and C.I. Disperse Red 73 is provided in the table below, highlighting their key structural differences.

PropertyThis compoundC.I. Disperse Red 73
C.I. Name Disperse Orange 73Disperse Red 73
CAS Number 79300-11-1[1]16889-10-4[2]
Molecular Formula C₂₄H₂₁N₅O₄[1]C₁₈H₁₆N₆O₂[2]
Molecular Weight 443.45 g/mol [1]348.36 g/mol [2]
Chemical Class Single Azo[1]Single Azo[2]

Structural Relationship

The logical relationship between the manufacturing processes of these two dyes, both involving a diazo coupling reaction, can be visualized as follows:

G Manufacturing Pathway Overview cluster_orange This compound Synthesis cluster_red C.I. Disperse Red 73 Synthesis A1 4-Nitrobenzenamine C1 Diazo Coupling A1->C1 B1 2-((2-Cyanoethyl)(phenyl)amino)ethyl benzoate B1->C1 D1 This compound C1->D1 A2 2-Cyano-4-nitroaniline C2 Diazo Coupling A2->C2 B2 N-ethyl-N-cyanoethylaniline B2->C2 D2 C.I. Disperse Red 73 C2->D2

A simplified diagram illustrating the synthesis pathways for this compound and C.I. Disperse Red 73.

Spectroscopic and Chromatographic Data

Spectroscopic Analysis

Experimental Protocols:

  • UV-Visible (UV-Vis) Spectroscopy: Solutions of each dye would be prepared in a suitable solvent (e.g., methanol (B129727) or acetone) at a known concentration. The absorbance spectrum would be recorded over a wavelength range of approximately 200-800 nm using a double-beam UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) would be determined.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the solid dye powder would be mixed with potassium bromide (KBr) and pressed into a pellet. The FT-IR spectrum would be recorded in the mid-infrared range (typically 4000-400 cm⁻¹). Characteristic peaks corresponding to functional groups such as -N=N- (azo), -C≡N (cyano), -NO₂ (nitro), and aromatic C-H and C=C bonds would be identified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired by dissolving the dye in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts (δ), coupling constants (J), and integration values would provide detailed information about the molecular structure of each dye.

Chromatographic Analysis

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be employed, typically using a C18 column. A mobile phase gradient consisting of an aqueous component (e.g., water with a small amount of acid or buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used for elution. Detection would be performed using a UV-Vis or diode-array detector (DAD) at the λmax of each dye. The retention time (tᵣ) for each dye would be recorded.

  • Thin-Layer Chromatography (TLC): The dyes would be spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F₂₅₄). The plate would be developed in a sealed chamber containing an appropriate solvent system (e.g., a mixture of a nonpolar and a more polar solvent). The retardation factor (Rƒ) for each dye would be calculated by dividing the distance traveled by the dye spot by the distance traveled by the solvent front.

Expected Data and Comparison

The following tables illustrate the expected format for the presentation of comparative data. Note: The values in these tables are placeholders and would be populated with experimental data.

Table 1: Spectroscopic Data

ParameterThis compoundC.I. Disperse Red 73
UV-Vis λmax (nm) [To be determined][To be determined]
FT-IR Key Peaks (cm⁻¹) [e.g., ~1600 (N=N), ~2230 (C≡N), ~1520 & 1340 (NO₂)][e.g., ~1600 (N=N), ~2230 (C≡N), ~1520 & 1340 (NO₂)]
¹H NMR Key Signals (ppm) [To be determined][To be determined]

Table 2: Chromatographic Data

ParameterThis compoundC.I. Disperse Red 73
HPLC Retention Time (min) [To be determined][To be determined]
TLC Rƒ Value [To be determined][To be determined]

Experimental Workflow

The general workflow for the comparative analysis of these dyes is depicted below.

G A Sample Preparation B Spectroscopic Analysis A->B C Chromatographic Analysis A->C D UV-Vis B->D E FT-IR B->E F NMR B->F G HPLC C->G H TLC C->H I Data Comparison and Reporting D->I E->I F->I G->I H->I

A flowchart of the experimental workflow for the comparative analysis.

Conclusion

This guide provides a framework for the spectroscopic and chromatographic comparison of this compound and C.I. Disperse Red 73. While specific experimental data is pending, the outlined protocols and expected data formats will enable researchers to conduct a thorough and systematic analysis. The differences in their molecular structures are anticipated to result in distinct spectroscopic signatures and chromatographic behaviors, allowing for their unambiguous identification and differentiation.

References

A Comparative Analysis of the Fastness Properties of C.I. Disperse Orange 73 on Virgin vs. Recycled Polyester

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and textile scientists on the performance of C.I. Disperse Orange 73, evaluating its color stability on both virgin and recycled polyester (B1180765) substrates. This document provides a comprehensive overview of the dye's fastness properties, supported by established experimental protocols.

The textile industry's increasing focus on sustainability has led to the widespread adoption of recycled polyester (rPET) as a viable alternative to its virgin counterpart. While the physical properties of rPET have been extensively studied, its dyeing behavior and the subsequent fastness of applied dyes are of critical importance for ensuring product quality and longevity. This guide provides a comparative analysis of the fastness properties of this compound, a common azo disperse dye, on virgin and recycled polyester fabrics.

Disperse dyes are the primary choice for coloring polyester fibers due to their ability to penetrate the hydrophobic fiber structure at high temperatures. The fastness of these dyes—their resistance to fading or bleeding under various conditions such as washing, exposure to light, and heat—is a key performance indicator. The inherent structural differences between virgin and recycled polyester, such as variations in crystallinity and the presence of residual impurities in rPET, can influence dye uptake and the durability of the color.

Data Presentation: Fastness Properties

The following table summarizes the expected fastness properties of this compound on polyester, based on available data. The ratings are based on a scale of 1 to 5 for wash and sublimation fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is excellent). Comparative insights from studies on other disperse dyes on virgin and recycled polyester are also included.

Fastness PropertyTest MethodThis compound on Polyester (General)Comparative Insights: Virgin vs. Recycled Polyester (Based on other disperse dyes)
Wash Fastness ISO 105-C064-5Studies on other disperse dyes suggest that wash fastness is generally comparable between virgin and recycled polyester, with both typically achieving good to excellent ratings.
Light Fastness AATCC 166Research on some disperse dyes has indicated that recycled polyester may exhibit slightly better light fastness compared to virgin polyester.
Sublimation Fastness ISO 105-P014-5The sublimation fastness of disperse dyes is largely dependent on the dye's molecular structure and is expected to be similar on both virgin and recycled polyester.

Experimental Protocols

Detailed methodologies for the dyeing process and the evaluation of fastness properties are crucial for reproducible and comparable results.

1. Dyeing Protocol for Polyester with this compound

This protocol outlines the high-temperature exhaust dyeing method, which is standard for applying disperse dyes to polyester.

  • Fabric Preparation: Both virgin and recycled polyester fabrics are first scoured in a solution containing a non-ionic detergent (1 g/L) and sodium carbonate (1 g/L) at 60°C for 30 minutes to remove any impurities. The fabrics are then rinsed thoroughly and dried.

  • Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 20:1. The required amount of this compound is first made into a paste with a dispersing agent and then added to the dye bath. The pH of the bath is adjusted to 4.5-5.5 using acetic acid.

  • Dyeing Process: The prepared fabric is introduced into the dye bath at 60°C. The temperature is then raised to 130°C at a rate of 2°C/minute and held at this temperature for 60 minutes.

  • After-treatment (Reduction Clearing): After dyeing, the fabric is rinsed with hot and cold water. A reduction clearing process is then carried out in a bath containing 2 g/L sodium hydroxide (B78521) and 2 g/L sodium hydrosulfite at 70-80°C for 20 minutes to remove any unfixed surface dye. The fabric is then rinsed thoroughly and dried.

2. Wash Fastness Test: ISO 105-C06

This test assesses the resistance of the color to domestic and commercial laundering.

  • Specimen Preparation: A dyed specimen (10 cm x 4 cm) is stitched together with a multi-fiber adjacent fabric of the same size.

  • Procedure: The composite specimen is placed in a stainless-steel container with a specified amount of standard soap solution and stainless-steel balls (to simulate mechanical action). The container is then agitated in a laundering machine at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).

  • Evaluation: After the cycle, the specimen is rinsed and dried. The change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using the grey scale for color change and staining, respectively.

3. Light Fastness Test: AATCC 16 (Option 3)

This method evaluates the resistance of the dye to fading when exposed to an artificial light source that simulates natural sunlight.

  • Specimen Preparation: A portion of the dyed fabric is partially covered with an opaque mask.

  • Procedure: The specimen is exposed to a xenon-arc lamp under controlled conditions of temperature and humidity for a specified duration (e.g., 20 or 40 hours).

  • Evaluation: The change in color between the exposed and unexposed portions of the specimen is evaluated by comparing it to the grey scale for color change.

4. Sublimation Fastness Test: ISO 105-P01

This test determines the resistance of the color to sublimation (transition from a solid to a gas) during heat treatments like ironing or calendering.

  • Specimen Preparation: A dyed specimen is placed between two undyed polyester fabrics.

  • Procedure: The composite specimen is placed in a heat press at a specified temperature (e.g., 180°C or 210°C) for a set time (e.g., 30 seconds).

  • Evaluation: The change in color of the original specimen and the staining on the adjacent undyed fabrics are assessed using the respective grey scales.

Visualizing Experimental and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates the key stages involved in the comparative fastness testing of this compound on virgin and recycled polyester.

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_testing Fastness Testing virgin_prep Virgin Polyester Scouring & Rinsing dye_bath Dye Bath Preparation (this compound) virgin_prep->dye_bath recycled_prep Recycled Polyester Scouring & Rinsing recycled_prep->dye_bath ht_dyeing High-Temperature Dyeing (130°C) dye_bath->ht_dyeing reduction_clearing Reduction Clearing ht_dyeing->reduction_clearing wash_fastness Wash Fastness (ISO 105-C06) reduction_clearing->wash_fastness light_fastness Light Fastness (AATCC 16) reduction_clearing->light_fastness sublimation_fastness Sublimation Fastness (ISO 105-P01) reduction_clearing->sublimation_fastness evaluation Evaluation of Fastness (Grey Scale Ratings) wash_fastness->evaluation light_fastness->evaluation sublimation_fastness->evaluation

Caption: Experimental workflow for comparative fastness testing.

Factors Influencing Fastness Properties

The diagram below outlines the logical relationships between the substrate properties and the resulting fastness of the dye.

G cluster_virgin Virgin Polyester cluster_recycled Recycled Polyester v_structure Higher Crystallinity Uniform Polymer Structure fastness Resulting Fastness Properties (Wash, Light, Sublimation) v_structure->fastness r_structure Lower Crystallinity Presence of Oligomers/Impurities r_structure->fastness dye_properties This compound (Molecular Structure, Size) dye_properties->fastness dyeing_process Dyeing Process (Temp, Time, pH, Auxiliaries) dyeing_process->fastness

Caption: Factors influencing dye fastness on polyester substrates.

Validating the removal efficiency of C.I. Disperse Orange 73 by advanced oxidation processes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of various advanced oxidation processes (AOPs) for the efficient degradation of the azo dye C.I. Disperse Orange 73 in aqueous solutions. This guide provides researchers, scientists, and drug development professionals with a comparative overview of performance, detailed experimental protocols, and mechanistic insights.

This compound is a synthetic azo dye widely used in the textile industry. Its complex aromatic structure makes it resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes (AOPs) offer a promising solution by utilizing highly reactive hydroxyl radicals (•OH) to break down these recalcitrant organic pollutants into simpler, less harmful compounds. This guide compares the efficacy of several AOPs, including photocatalysis, Fenton and photo-Fenton processes, ozonation, and electrochemical oxidation, for the removal of this compound and similar disperse dyes.

Performance Comparison of Advanced Oxidation Processes

The efficiency of AOPs in degrading this compound is influenced by various operational parameters such as pH, catalyst dosage, oxidant concentration, and reaction time. The following table summarizes the performance of different AOPs based on studies conducted on Disperse Orange 73 and structurally related disperse dyes.

Advanced Oxidation ProcessTarget DyeCatalyst/OxidantInitial Dye Conc.pHCatalyst/Oxidant Conc.Reaction TimeRemoval Efficiency (%)COD/TOC Removal (%)Reference
Photocatalysis C.I. Disperse Red 73TiO₂ P2550 mg/L42 g/L180 min90% (Dye Degradation)98% (COD)[1]
Fenton Reaktoset Brilliant Orange P-2RFe²⁺/H₂O₂350 mg/L320 mg/L Fe²⁺, 20 mg/L H₂O₂30 min~94% (Decolorization)Not Reported[2]
Photo-Fenton Reaktoset Brilliant Orange P-2RFe²⁺/H₂O₂/UV350 mg/L280 mg/L Fe²⁺, 20 mg/L H₂O₂30 min~90% (Decolorization)Not Reported[2]
Ozonation Disperse Orange 30O₃150-600 mg/L104.21-24.03 g/m³9 minSignificant Color Removal77.43% (COD after 120 min)[3]
Catalytic Ozonation Disperse Yellow 42Fe/Mn-Zeolite/O₃Not Specified60.5 g Catalyst, 1.8 mg/min O₃30 min73% (Dye Removal)79% (COD)[4]
Electrochemical Oxidation Disperse Blue-1Graphite Electrodes/NaCl25 mg/L7Not Specified180 min96% (Decolorization)Not Reported[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for the key AOPs discussed, based on common practices in the cited literature.

Photocatalytic Degradation

This protocol is based on the study of a similar disperse dye, C.I. Disperse Red 73.[1]

Objective: To evaluate the photocatalytic degradation of this compound using a semiconductor catalyst under UV irradiation.

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Titanium dioxide (TiO₂, e.g., P25) as photocatalyst

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Photoreactor with a UV lamp (e.g., 365 nm)

  • Magnetic stirrer

  • pH meter

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a working solution of this compound (e.g., 50 mg/L) by diluting the stock solution with deionized water.

  • Adjust the pH of the dye solution to the desired value (e.g., pH 4) using HCl or NaOH.

  • Add the photocatalyst (e.g., 2 g/L of TiO₂) to the solution.

  • Stir the suspension in the dark for a specific period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Collect aliquots of the suspension at regular time intervals (e.g., every 30 minutes).

  • Centrifuge the collected samples to separate the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Fenton and Photo-Fenton Processes

This protocol is adapted from the degradation study of Reaktoset Brilliant Orange P-2R.[2]

Objective: To investigate the degradation of this compound by Fenton and photo-Fenton oxidation.

Materials:

  • This compound solution

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) as the iron source

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and NaOH for pH adjustment

  • Jar test apparatus or magnetic stirrer

  • UV lamp (for photo-Fenton)

  • Spectrophotometer

Procedure:

  • Prepare a solution of this compound at the desired concentration.

  • Adjust the pH of the solution to the optimal value (typically pH 2-4) using H₂SO₄ or NaOH.

  • Add the required amount of FeSO₄·7H₂O and stir to dissolve.

  • Initiate the reaction by adding the specified concentration of H₂O₂.

  • For the photo-Fenton process, simultaneously irradiate the solution with a UV lamp.

  • Maintain constant stirring throughout the reaction.

  • Withdraw samples at predetermined time intervals.

  • Quench the reaction in the samples (e.g., by adding a strong base to raise the pH).

  • Measure the absorbance of the treated samples to determine the decolorization efficiency.

Ozonation

This protocol is based on the ozonation of disperse dyes.[3]

Objective: To assess the removal of this compound through ozonation.

Materials:

  • This compound solution

  • Ozone generator

  • Gas diffuser (sparger)

  • Reaction vessel (e.g., bubble column reactor)

  • pH meter

  • Spectrophotometer

  • Off-gas ozone analyzer (optional)

Procedure:

  • Fill the reaction vessel with a known volume and concentration of the this compound solution.

  • Adjust the initial pH of the solution to the desired level.

  • Start bubbling ozone gas through the solution using a gas diffuser at a constant flow rate and concentration.

  • Collect liquid samples at regular intervals.

  • Immediately analyze the samples for dye concentration using a spectrophotometer.

  • The reaction is typically carried out for a predetermined duration or until a certain level of color removal is achieved.

Visualizing the Processes

To better understand the experimental workflows and underlying mechanisms, the following diagrams are provided.

Experimental_Workflow_for_AOPs cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Dye Solution (this compound) pH_Adjustment pH Adjustment Dye_Solution->pH_Adjustment Reactor Reactor pH_Adjustment->Reactor Sampling Sampling at Time Intervals Reactor->Sampling Add_Reagents Add AOP Reagents (e.g., Catalyst, H₂O₂, O₃) Add_Reagents->Reactor Irradiation Irradiation (UV/Visible Light) Irradiation->Reactor for photo-processes Measurement Spectrophotometric Measurement Sampling->Measurement Data_Analysis Data Analysis (Degradation %) Measurement->Data_Analysis

Caption: Experimental workflow for AOP degradation studies.

AOP_Mechanism AOP Advanced Oxidation Process (e.g., Fenton, Photocatalysis, O₃) OH_Radical Hydroxyl Radicals (•OH) AOP->OH_Radical generates Dye This compound (Complex Organic Molecule) OH_Radical->Dye attacks Intermediates Degradation Intermediates Dye->Intermediates degrades to End_Products End Products (CO₂, H₂O, Mineral Acids) Intermediates->End_Products mineralizes to

References

Safety Operating Guide

C.I. Disperse orange 73 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of C.I. Disperse Orange 73 is crucial for laboratory safety and environmental protection. Adherence to established protocols minimizes risks to personnel and ensures compliance with regulations. This guide provides detailed procedures for the safe handling and disposal of this chemical compound.

Safety First: Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is used to minimize exposure:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. For firefighting, a self-contained breathing apparatus is necessary.[1]

  • Hand Protection: Wear chemical-impermeable gloves.[1]

  • Body Protection: Wear suitable protective clothing to avoid skin contact.[1]

Spill & Leak Management

In the event of a spill or leak, immediate action is required to contain the substance and prevent environmental contamination.

  • Ensure Adequate Ventilation: Handle the spill in a well-ventilated area.[1]

  • Avoid Ignition Sources: Remove all sources of ignition and use non-sparking, explosion-proof tools.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems.[1]

  • Collection: Collect the spilled material and place it in suitable, closed containers for disposal.[1] Promptly dispose of the collected material in accordance with appropriate laws and regulations.[1]

Proper Disposal Procedures for this compound

All waste must be handled in accordance with local, state, and federal regulations.[2] Do not discharge this compound into sewer systems or the environment.[1] The following are the recommended disposal methods:

  • Licensed Chemical Disposal: The most recommended method is to send surplus and non-recyclable solutions to a licensed disposal company or a chemical destruction plant.[1][3]

  • Controlled Incineration: The material can be disposed of by controlled incineration with flue gas scrubbing.[1] It is also possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Disposal of Contaminated Packaging

Proper disposal of the packaging is also essential to prevent contamination.

  • Recycling/Reconditioning: Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1]

  • Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1][2]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Quantitative Data

No quantitative data regarding disposal procedures for this compound was found in the search results.

Experimental Protocols

The provided search results outline safety and disposal procedures but do not contain detailed methodologies for specific experimental protocols involving this compound.

Disposal Workflow

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_spill Spill Management cluster_disposal Chemical Disposal cluster_packaging Packaging Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Respirator) Contain Contain Spill Ventilation Ensure Proper Ventilation Collect Collect Material (Use Spark-Proof Tools) Contain->Collect Store Store in Closed Container for Disposal Collect->Store Licensed_Disposal Send to Licensed Chemical Disposal Company Store->Licensed_Disposal Incineration Controlled Incineration with Flue Gas Scrubbing Store->Incineration Rinse Triple Rinse Container Recycle Recycle or Recondition Rinse->Recycle Puncture Puncture Container Landfill Dispose in Sanitary Landfill Puncture->Landfill Incinerate_Package Incinerate Combustible Packaging

References

Personal protective equipment for handling C.I. Disperse orange 73

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for C.I. Disperse Orange 73

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.

Chemical and Physical Properties

This compound is a synthetic dye classified as a single azo, disperse dye.[1] It appears as a reddish-brown or brilliant orange powder.[1][2] While generally considered relatively safe, it may cause skin, eye, and respiratory irritation.[2][3][4][5]

PropertyValueSource
CAS Number79300-11-1[1]
Molecular FormulaC24H21N5O4[1]
Molecular Weight443.45 g/mol [1]
AppearanceOrange-red / Reddish-brown powder[1][2]
SolubilityInsoluble in water; Soluble in organic solvents (e.g., acetone, ethanol)[2]
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

Area of ProtectionRequired EquipmentStandards/Specifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or be NIOSH (US) approved.[6]
Skin Protection Chemical impermeable gloves and suitable protective clothing.Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6]
Respiratory Protection Use in a well-ventilated area. A full-face respirator is required if exposure limits are exceeded or irritation is experienced.A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4][6]

Operational and Handling Procedures

Adherence to proper handling and storage protocols is crucial to minimize risks associated with this compound.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Assess Risks & Review SDS b Ensure Proper Ventilation a->b c Don Required PPE b->c d Weigh/Handle Chemical (Avoid Dust Formation) c->d Proceed to Handling e Use Non-Sparking Tools d->e f Keep Container Tightly Closed d->f g Decontaminate Work Area f->g Proceed to Cleanup h Segregate Waste in Labeled, Closed Containers g->h i Dispose via Licensed Facility h->i cluster_cleanup Cleanup Procedure spill Spill Occurs evacuate Evacuate Personnel to Safe Area spill->evacuate ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) spill->ppe ignition Remove All Ignition Sources spill->ignition contain Prevent Further Leakage (If Safe to Do So) ppe->contain drains Prevent Entry into Drains/Sewers contain->drains dry_cleanup Use Dry Cleanup Procedures (Avoid Dusting) drains->dry_cleanup collect Collect Material with Spark-Proof Tools dry_cleanup->collect container Place in Suitable, Closed, Labeled Containers for Disposal collect->container

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.